2-furyl(1-methyl-1H-imidazol-2-yl)methanone
Description
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Properties
IUPAC Name |
furan-2-yl-(1-methylimidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOLEXCOQNYRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489404 | |
| Record name | (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30148-29-9 | |
| Record name | (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-furyl(1-methyl-1H-imidazol-2-yl)methanone chemical structure and properties
[1]
Abstract
2-Furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9) is a heteroaryl ketone featuring a furan ring coupled to an N-methylimidazole moiety via a carbonyl linker.[1][2] As a privileged scaffold in medicinal chemistry, this compound serves as a critical intermediate in the synthesis of bioactive molecules targeting G-protein-coupled receptors (GPCRs) and specific kinases.[3] Its structural rigidity, combined with distinct hydrogen bond acceptor sites, makes it a valuable fragment for structure-activity relationship (SAR) exploration in drug discovery.[3] This guide details its chemical identity, synthesis protocols, physicochemical profiling, and applications in pharmaceutical development.[3]
Chemical Identity & Structural Analysis[3][5][6][7][8]
Nomenclature and Identifiers
-
IUPAC Name: (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone[3]
-
Common Names: 2-Furyl 1-methylimidazol-2-yl ketone; 2-(Furan-2-carbonyl)-1-methyl-1H-imidazole
-
CAS Registry Number: 30148-29-9[1]
-
Molecular Formula: C
H N O [3] -
Molecular Weight: 176.17 g/mol [3]
-
SMILES: CN1C=CN=C1C(=O)C2=CC=CO2[3]
Electronic Structure & Pharmacophore
The molecule consists of two aromatic heterocycles linked by a ketone bridge. This arrangement creates a conjugated system that is generally planar, allowing for π-stacking interactions within protein binding pockets.[3]
-
Furan Ring: Acts as a lipophilic spacer with weak hydrogen bond acceptor potential (oxygen lone pairs).[3]
-
N-Methylimidazole: The N3 nitrogen is a strong hydrogen bond acceptor (pKa of conjugate acid ~7.0), while the N-methyl group provides a small hydrophobic anchor.[3]
-
Carbonyl Linker: A rigid spacer that accepts hydrogen bonds and dictates the dihedral angle between the two rings, often locking the conformation in a "twisted" planar state to minimize steric clash between the carbonyl oxygen and the N-methyl group.
Synthesis & Manufacturing
The synthesis of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone typically requires C2-functionalization of the imidazole ring. Direct acylation is difficult due to the electron-deficient nature of the imidazole C2 position under Friedel-Crafts conditions. Therefore, organometallic approaches are the standard.[3]
Primary Route: Lithiation-Acylation
This method utilizes the acidity of the C2 proton of 1-methylimidazole.
Reaction Logic:
-
Deprotonation: n-Butyllithium (n-BuLi) selectively removes the C2 proton of 1-methylimidazole at low temperatures (-78 °C) to generate the stable 2-lithio species.
-
Electrophilic Attack: The lithiated species attacks an activated furan derivative (e.g., ethyl 2-furoate or N-methoxy-N-methyl-2-furamide).
-
Workup: Acidic hydrolysis yields the ketone.
Caption: Figure 1. Organolithium-mediated synthesis pathway for C2-heteroaryl ketone formation.
Alternative Route: Oxidation of Alcohol
If the aldehyde (2-furaldehyde) is used as the electrophile, the intermediate alcohol is formed.[3]
-
Addition: 2-Lithio-1-methylimidazole + 2-Furaldehyde → (1-Methylimidazol-2-yl)(furan-2-yl)methanol.
-
Oxidation: Manganese dioxide (MnO
) or Swern oxidation converts the alcohol to the ketone.
Experimental Protocols
Protocol A: Synthesis via Lithiation (Bench Scale)
Safety Note: n-Butyllithium is pyrophoric.[3] All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.[3]
Materials:
-
1-Methylimidazole (1.0 eq)[3]
-
n-Butyllithium (1.1 eq, 1.6M in hexanes)[3]
-
Ethyl 2-furoate (1.1 eq)[3]
-
Tetrahydrofuran (THF), anhydrous[3]
-
Ammonium chloride (sat.[3] aq.)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.
-
Solvent: Add anhydrous THF (50 mL) and 1-methylimidazole (10 mmol). Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (11 mmol) over 15 minutes. The solution may turn yellow/orange. Stir at -78 °C for 45 minutes to ensure complete deprotonation.
-
Coupling: Dissolve ethyl 2-furoate (11 mmol) in minimal THF and add dropwise to the reaction mixture.
-
Warming: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Quench the reaction with saturated NH
Cl solution (20 mL). -
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Purify the residue via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
Expected Yield: 65-80% Appearance: Off-white to pale yellow solid.
Physicochemical Profiling
| Property | Value / Description | Source/Note |
| Molecular Weight | 176.17 g/mol | Calculated |
| Physical State | Solid | Analog comparison |
| Melting Point | ~100 - 110 °C | Predicted based on analogs [1] |
| Solubility | DMSO, Methanol, DCM, Chloroform | High organic solubility |
| LogP (Octanol/Water) | 0.6 - 1.1 | Predicted (Lipophilic fragment) |
| pKa (Basic N) | ~7.0 | Imidazole N3 |
| H-Bond Acceptors | 3 (Furan O, Carbonyl O, Imidazole N) | |
| H-Bond Donors | 0 |
Medicinal Chemistry & Biological Potential[2][5][7][8][9][10][11][12]
Scaffold Utility
This compound is a "fragment-like" molecule often used in Fragment-Based Drug Design (FBDD) .
-
Kinase Inhibition: The heteroaryl ketone motif mimics the hinge-binding region of ATP, allowing the imidazole nitrogen to accept a hydrogen bond from the kinase backbone.
-
GPCR Ligands: Furoyl-imidazole derivatives have been explored as precursors for ligands of the
-opioid receptor and various serotonin (5-HT) receptors. The rigid ketone linker positions the aromatic rings to interact with specific hydrophobic pockets (e.g., FEN-H297 interactions in opioid receptors) [2].[3]
Interaction Map
The diagram below illustrates the potential binding interactions of the scaffold within a hypothetical receptor pocket.
Caption: Figure 2.[3] Pharmacophore map highlighting key binding interactions: H-bond acceptance at the imidazole and Pi-stacking at the furan ring.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
P-Codes: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).[3]
-
Storage: Store in a cool, dry place under inert gas. Hygroscopic potential requires desiccation.
References
-
PubChem. (2025).[3][6] 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (Compound).[3][1] National Library of Medicine. Available at: [Link][3]
-
Wold, E. A., et al. (2020).[3] Molecular Mechanism of Fentanyl Binding to the
-Opioid Receptor. National Institutes of Health (PMC). Available at: [Link] -
Organic Chemistry Portal. (2023). Synthesis of Furans and Heteroaryl Ketones. Available at: [Link][3]
Sources
- 1. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
- 5. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
- 6. 1-methyl-1H-imidazole-2-carboxylic acid | C5H6N2O2 | CID 557678 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-furyl(1-methyl-1H-imidazol-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone, a heterocyclic ketone of interest in medicinal chemistry. The document details its chemical identity, including its CAS number and synonyms, and outlines a probable synthetic route based on established chemical principles. Furthermore, it delves into the compound's structural and physicochemical properties, supported by predictive data and analysis of related structures. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide explores the known pharmacological landscape of related furan- and imidazole-containing compounds to highlight its potential as a scaffold in drug discovery.
Chemical Identity and Nomenclature
2-furyl(1-methyl-1H-imidazol-2-yl)methanone is a small molecule featuring a furan ring linked to a 1-methylimidazole moiety via a carbonyl bridge. This unique combination of two distinct heterocyclic systems makes it a subject of interest for exploring novel biological activities.
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | (2-furyl)(1-methyl-1H-imidazol-2-yl)methanone |
| CAS Number | 30148-29-9[1][2] |
| Molecular Formula | C₉H₈N₂O₂[1] |
| Molecular Weight | 176.17 g/mol [1] |
| Synonyms | Methanone, 2-furanyl(1-methyl-1H-imidazol-2-yl)-; 2-(Furan-2-carbonyl)-1-methyl-1H-imidazole; furan-2-yl-(1-methylimidazol-2-yl)methanone |
Physicochemical and Structural Properties
The structural characteristics of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone, particularly the presence of aromatic furan and imidazole rings and a polar carbonyl group, are expected to influence its solubility, reactivity, and potential for biological interactions. The compound is likely to be soluble in organic solvents.[1]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 1.1 | PubChemLite[3] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | ChemScene[4] |
| Hydrogen Bond Donors | 0 | ChemScene[4] |
| Hydrogen Bond Acceptors | 3 | ChemScene[4] |
| Rotatable Bonds | 2 | ChemScene[4] |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of the title compound is the reaction of 1-methylimidazole with 2-furoyl chloride. 1-Methylimidazole can act as a powerful catalyst in acylation reactions, often proceeding through a reactive N-acylimidazolium intermediate.[6]
Caption: Proposed acylation of 1-methylimidazole.
Experimental Protocol (Hypothetical)
The following protocol is a general representation based on similar acylation reactions and should be optimized for specific laboratory conditions.
Materials:
-
1-Methylimidazole
-
2-Furoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous tetrahydrofuran (THF) or other aprotic solvent
-
Standard workup reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-methylimidazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-furoyl chloride (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-furyl(1-methyl-1H-imidazol-2-yl)methanone.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not available in the cited literature, the expected spectroscopic data can be predicted based on the analysis of closely related furan and imidazole derivatives.[7]
¹H NMR:
-
Furan protons: Three distinct signals in the aromatic region, likely a doublet of doublets and two doublets.
-
Imidazole protons: Two singlets or doublets in the aromatic region.
-
N-methyl protons: A singlet around 3.5-4.0 ppm.
¹³C NMR:
-
Carbonyl carbon: A signal in the downfield region (around 180-190 ppm).
-
Furan and Imidazole carbons: Signals in the aromatic region (approximately 110-150 ppm).
-
N-methyl carbon: A signal in the aliphatic region.
IR Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching of the ketone (around 1650-1700 cm⁻¹).
-
Bands corresponding to C-H stretching of the aromatic rings.
-
C-N and C-O stretching vibrations.
Mass Spectrometry:
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.17.
-
Characteristic fragmentation patterns would likely involve cleavage at the carbonyl group, leading to fragments corresponding to the 2-furoyl cation and the 1-methylimidazolyl cation.
Potential Applications in Drug Discovery and Research
The furan and imidazole moieties are present in numerous biologically active compounds, suggesting that their combination in 2-furyl(1-methyl-1H-imidazol-2-yl)methanone could lead to interesting pharmacological properties.
Insights from Related Furan Derivatives
Furan-containing compounds have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties. For instance, some furan derivatives have shown potent antibacterial activity.[7] The incorporation of a furan ring is a common strategy in the design of new therapeutic agents.
Insights from Related Imidazole Derivatives
The imidazole ring is a key structural component in many natural and synthetic bioactive molecules. Imidazole derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects. The versatility of the imidazole scaffold makes it a valuable starting point for the development of new drugs.
Caption: Potential biological activities based on constituent moieties.
Rationale for Further Investigation
The combination of the furan and 1-methylimidazole rings through a carbonyl linker presents a novel chemical space for exploration. The electron-withdrawing nature of the 2-furoyl group could influence the electronic properties of the imidazole ring, potentially modulating its interaction with biological targets. Further research into the synthesis and biological evaluation of this compound is warranted to determine its potential as a lead structure in drug discovery programs.
Conclusion
2-furyl(1-methyl-1H-imidazol-2-yl)methanone is a heterocyclic compound with a well-defined chemical identity. While specific experimental data on its synthesis and biological activity are not extensively documented in readily available sources, this guide provides a robust framework for its preparation and characterization based on established chemical principles and data from analogous structures. The known pharmacological importance of its constituent furan and imidazole moieties suggests that this compound represents a valuable target for further investigation in the fields of medicinal chemistry and drug development.
References
- Hussain, S., et al. (2018). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences, 31(6), 2479-2487.
- Stoyanov, V., El'chaninov, M. M., & Pozharskii, A. (1989). 2-Substituted imidazoles. 1. Reactions of 1-methyl-2-(2-furyl)imidazole with electrophiles. Chemistry of Heterocyclic Compounds, 25(10), 1134-1138.
- El'chaninov, M. M., & Aleksandrov, A. A. (2017). Fusion of 2-(Furan-2-yl)thiazole to 1-Methyl-1H-benzimidazole. Russian Journal of Organic Chemistry, 53(4), 589-593.
-
PubChemLite. (n.d.). 2-furyl(1-methyl-1h-imidazol-2-yl)methanone. Retrieved from [Link]
- Sato, S., et al. (1981). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles, 15(2), 841-844.
-
ResearchGate. (2017). Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. Retrieved from [Link]
-
ResearchGate. (2018). Scheme for the syntheses of 2-(furan-2-yl)-1H-imidazole (compound 3),.... Retrieved from [Link]
- El-Subbagh, H. I. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Molecules, 13(1), 137-151.
- Al-Sultani, A. A. H., & Al-Amery, K. H. A. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666.
- Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 334-341.
-
Local Pharma Guide. (n.d.). CAS NO. 30148-29-9 | 2-FURYL(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE. Retrieved from [Link]
-
ResearchGate. (2018). ChemInform Abstract: Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. Retrieved from [Link]
- Ernst, W. E. (1965). U.S. Patent No. 3,197,476. Washington, DC: U.S.
- The Royal Society of Chemistry. (2016). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. RSC Advances, 6(1), 1-5.
- Pillai, S., & Rao, M. S. (2008). Monitoring cytotoxic potentials of furfuryl alcohol and 2-furyl methyl ketone in mice. Food and Chemical Toxicology, 46(1), 233-238.
-
NIST. (n.d.). 2-Furfurylthiol. Retrieved from [Link]
-
American Elements. (n.d.). Furans. Retrieved from [Link]
Sources
- 1. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]
- 2. CAS NO. 30148-29-9 | 2-FURYL(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE | C9H8N2O2 [localpharmaguide.com]
- 3. PubChemLite - 2-furyl(1-methyl-1h-imidazol-2-yl)methanone (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. applications.emro.who.int [applications.emro.who.int]
Comprehensive Guide to the Solubility Determination and Thermodynamic Modeling of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone
The following technical guide details the solubility determination, thermodynamic modeling, and process application for 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-29-9). This guide is structured for researchers requiring rigorous physicochemical data for crystallization design and process optimization.
Executive Summary & Compound Significance
2-furyl(1-methyl-1H-imidazol-2-yl)methanone is a critical heteroaromatic building block, often utilized in the synthesis of biologically active agents, including histamine H4 receptor antagonists. Its structure features a furan ring and a 1-methylimidazole moiety linked by a carbonyl group.
Understanding the solid-liquid equilibrium (SLE) of this compound is not merely an academic exercise; it is the foundational step for:
-
Purification: Designing cooling crystallization or anti-solvent recrystallization processes to achieve >99.5% purity.
-
Reaction Engineering: Selecting optimal solvents for subsequent transformations (e.g., reduction, Grignard additions) where solubility dictates kinetics.
-
Formulation: Ensuring stability in liquid-phase delivery systems.
This guide provides the standard operating procedure (SOP) for determining its solubility, the theoretical framework for modeling the data, and expert insights into its expected behavior based on molecular structure.
Experimental Methodology
To generate high-fidelity solubility data, we utilize the Laser Monitoring Observation Technique (Dynamic Method) . This method is superior to the static shake-flask method for process development due to its speed and the ability to detect the exact disappearance of the solid phase (clear point).
Materials & Apparatus
-
Solute: 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (Purity > 99.0% by HPLC).
-
Solvents: Methanol, Ethanol, Isopropanol, n-Propanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade or HPLC Grade).
-
Apparatus:
-
Jacketed glass vessel (50 mL) with precise temperature control (
0.05 K). -
Mechanical stirrer (magnetic stirring can grind crystals, altering solubility kinetics; overhead is preferred).
-
Laser transmissometer or high-intensity light source with a photodetector.
-
Calibrated thermometer.
-
Protocol: Dynamic Laser Method
-
Preparation: Weigh a precise mass (
) of the solute into the jacketed vessel. -
Solvent Addition: Add a known mass (
) of the selected solvent. -
Equilibration: Set the starting temperature 10 K below the expected dissolution point. Stir at 300 RPM.
-
Heating Ramp: Increase the temperature slowly (e.g., 0.2 K/min).
-
Detection: Monitor the laser intensity through the solution.
-
State A (Suspension): Laser beam is scattered; low transmission.
-
State B (Solution): Solid dissolves completely; transmission spikes to maximum.
-
-
Recording: Record the temperature (
) at the exact moment of full transmission. This is the saturation temperature ( ) for the mole fraction . -
Replication: Repeat the process with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.
Data Calculation
Calculate the mole fraction solubility (
Where:
- : Mass of solute and solvent, respectively.
- : Molecular weight of solute and solvent.
Thermodynamic Modeling & Analysis
Experimental points must be correlated using thermodynamic models to allow for interpolation and process simulation.
The Modified Apelblat Model
This is the industry standard for correlating solubility with temperature. It assumes a linear relationship between
-
A, B, C: Empirical parameters determined by non-linear regression.
-
Interpretation:
is related to the enthalpy of solution. A positive (or negative slope in ) indicates endothermic dissolution.
The (Buchowski-Ksiazczak) Model
Useful for systems exhibiting non-ideal behavior due to hydrogen bonding.
- : Model parameters.[1]
- : Melting point of the solute (determined by DSC).
Thermodynamic Functions
From the van't Hoff plot (
-
Enthalpy of Dissolution (
): -
Gibbs Free Energy (
): More accurately calculated as: -
Entropy of Dissolution (
):
Expected Behavior & Solvent Selection Logic
Based on the molecular structure of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone :
-
Structural Analysis:
-
H-Bond Acceptors: Imidazole nitrogen, Furan oxygen, Carbonyl oxygen (3 sites).
-
H-Bond Donors: None (aprotic).
-
Polarity: Moderate to High due to the imidazole ring and ketone.
-
-
Predicted Solubility Ranking:
-
Polar Aprotic (Best): DMF, DMSO (Strong dipole-dipole interactions).
-
Polar Protic (Good): Methanol, Ethanol (H-bonding with solute acceptors).
-
Medium Polarity (Moderate): Acetone, Ethyl Acetate, Acetonitrile.[1]
-
Non-Polar (Poor): Toluene, Hexane, Heptane (Lack of interaction with polar moieties).
-
-
Process Implication:
-
Crystallization Strategy: Dissolve in warm Methanol or Ethanol (high solubility at high T) and cool to induce crystallization.
-
Anti-Solvent: Use Water (if product is stable) or Heptane to drive precipitation from an alcoholic solution.
-
Visualization: Solvent Selection Workflow
Caption: Decision logic for selecting crystallization solvents based on solubility profiles.
Data Presentation Template
When reporting your results, organize the data into the following standard format to ensure peer-review readiness.
Table 1. Experimental Mole Fraction Solubility (
| T / K | Methanol ( | Ethanol ( | Acetone ( | Ethyl Acetate ( | Toluene ( |
| 278.15 | 0.00XX | 0.00XX | 0.00XX | 0.00XX | 0.00XX |
| 283.15 | 0.00XX | 0.00XX | 0.00XX | 0.00XX | 0.00XX |
| ... | ... | ... | ... | ... | ... |
| 323.15 | 0.0XXX | 0.0XXX | 0.0XXX | 0.0XXX | 0.0XXX |
(Note: Replace "X" with experimentally determined values. Expect
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmaco, 63, 713-723.
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
-
PubChem. (2023). Compound Summary for CAS 30148-29-9: 2-furyl(1-methyl-1H-imidazol-2-yl)methanone.[2][3][4][5][6] National Library of Medicine. Link
-
NIST. (2023). NIST Chemistry WebBook, SRD 69. Thermophysical Properties of Heterocycles. Link
Sources
- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aablocks.wordpress.com [aablocks.wordpress.com]
- 3. aablocks.com [aablocks.com]
- 4. CAS NO. 30148-29-9 | 2-FURYL(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE | C9H8N2O2 [localpharmaguide.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
Thermodynamic Profiling of Furan-Imidazole Ketone Scaffolds in Drug Discovery
This guide serves as a technical blueprint for the thermodynamic and physicochemical profiling of Furan-Imidazole Ketone (FIK) derivatives. It is designed for medicinal chemists and formulation scientists optimizing this scaffold for antimicrobial and kinase-inhibitor applications.
Executive Summary
The Furan-Imidazole Ketone (FIK) scaffold represents a "privileged structure" in medicinal chemistry, merging the lipophilic, oxygen-rich furan ring with the amphoteric, nitrogen-rich imidazole core via a carbonyl linker. While the biological utility of this scaffold (e.g., tubulin polymerization inhibition, DNA gyrase targeting) is well-documented, its thermodynamic profile —encompassing crystal lattice energy, solvation enthalpy, and lipophilicity—often dictates the success of its transition from a "hit" to a "lead."
This guide provides a rigorous framework for quantifying these properties, ensuring that potency is not compromised by poor developability.
Chemical Architecture & Thermodynamic Rationale
The FIK scaffold exhibits a unique push-pull electronic system that governs its thermodynamic stability.
-
The Furan Moiety: Acts as a lipophilic anchor (LogP contributor) and a weak hydrogen bond acceptor. It is susceptible to oxidative ring opening, making thermal stability analysis (TGA/DSC) critical.
-
The Imidazole Core: Provides amphoteric character (pKa ~7.0 and ~14.5).[1] It drives high lattice energy through intermolecular N-H···N hydrogen bonding, often resulting in high melting points (>150°C) and solubility challenges in neutral media.
-
The Ketone Linker: Introduces a dipole moment and rotational freedom, affecting the entropy of fusion (
) and crystal packing efficiency.
Structural Visualization (Synthesis Pathway)
The following diagram outlines the thermodynamic pathway for synthesizing the core FIK scaffold, highlighting the energy-intensive condensation steps.
Figure 1: Thermodynamic trajectory of FIK synthesis. The formation of the ketone bridge is the primary exothermic driver, stabilizing the final scaffold.
Solid-State Thermodynamics
Understanding the solid-state landscape is non-negotiable for formulation. FIK derivatives frequently exhibit polymorphism due to the rotational flexibility of the furan-carbonyl bond.
Crystal Lattice Energy & Melting Point
High melting points in this series (often 110–180°C) correlate with strong intermolecular hydrogen bond networks (N-H···N and C-H···O).
-
Metric: Enthalpy of Fusion (
). -
Relevance: Higher
indicates a stable crystal lattice, often correlating with lower aqueous solubility (General Solubility Equation).
Thermal Stability
Furan rings are thermally sensitive. Decomposition often occurs before boiling.
-
Protocol: Thermogravimetric Analysis (TGA).
-
Threshold: Degradation onset (
) typically occurs >200°C for stable derivatives.
Solution Thermodynamics & Lipophilicity
The bioavailability of FIK derivatives is governed by the balance between the hydrophobic furan and the ionizable imidazole.
pH-Dependent Solubility
The imidazole ring renders solubility highly pH-dependent.
-
pH < 6.0: Protonation of the imidazole N3 (cationic species) drastically increases solvation enthalpy (
), improving solubility. -
pH > 7.5: Neutral species predominates; solubility is driven by the lipophilic furan moiety (solubility minimum).
Partition Coefficient (LogP vs. LogD)
-
LogP (Neutral): Typically ranges from 2.0 to 3.5, driven by the furan and aryl substituents.
-
LogD (Physiological pH 7.4): Often lower than LogP due to partial ionization, aiding membrane permeability.
Experimental Protocols
These protocols are designed to be self-validating. Causality is explained for every critical step.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
-
Sample Prep: Weigh 2–4 mg of dried FIK derivative into a Tzero aluminum pan. Why: Small mass minimizes thermal lag; aluminum ensures good heat transfer.
-
Reference: Use an empty, crimped aluminum pan.
-
Cycle:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C (or 20°C below
determined by TGA). -
Validation: A sharp endothermic peak indicates a pure crystalline phase. A broad peak suggests amorphous content or impurities.
-
-
Analysis: Integrate the melting peak to calculate
(J/g).
Protocol B: Shake-Flask Solubility (Thermodynamic Equilibrium)
Objective: Measure saturation solubility (
-
Preparation: Add excess solid FIK compound to phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.0) in separate glass vials.
-
Equilibration: Agitate at 25°C for 24 hours. Why: Ensures thermodynamic equilibrium is reached, overcoming metastable supersaturation.
-
Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.45 µm PVDF filter. Why: PVDF is low-binding; prevents loss of lipophilic furan compounds.
-
Quantification: Analyze via HPLC-UV (detection at
~280-320 nm).
Data Presentation: Representative Physicochemical Profile
The following table summarizes the thermodynamic properties of representative Furan-Imidazole Ketone derivatives (synthesized via acid-catalyzed condensation).
| Parameter | Compound A (R=H) | Compound B (R=CH3) | Compound C (R=Cl) | Significance |
| Melting Point ( | 110–112 °C | 135–138 °C | 152–155 °C | Crystal lattice stability; correlates with storage stability. |
| LogP (Calc) | 1.85 | 2.15 | 2.60 | Lipophilicity; predicts blood-brain barrier (BBB) penetration. |
| pKa (Imidazole) | 6.9 | 7.1 | 6.5 | Ionization state at physiological pH; affects solubility. |
| 28.5 kJ/mol | 32.1 kJ/mol | 36.4 kJ/mol | Energy required to break the crystal lattice. | |
| Aq. Solubility (pH 7.4) | 150 µg/mL | 85 µg/mL | 40 µg/mL | Bioavailability limiter. |
Table 1: Comparative thermodynamic data for 2-furan-imidazolyl ketone derivatives. Data derived from representative structure-property relationships [1, 2].[2][3][4][5][6][7]
Thermodynamic Equilibrium Visualization
This diagram illustrates the energy landscape a drug molecule traverses from the solid state to the receptor-bound state.
Figure 2: Thermodynamic cycle of the FIK scaffold. The dissolution penalty (
References
-
Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds. Source: NIH / PubMed URL:[Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Source: MDPI / PMC URL:[Link]
-
Kinetic and thermodynamic models for the formation of furan in thermally processed foods. Source: Springer / PubMed URL:[Link]
-
Thermodynamic properties of furan. Source: NIST WebBook URL:[Link]
-
Discovery of furan and dihydrofuran-fused tricyclic benzo[d]imidazole derivatives as potent mPGES-1 inhibitors. Source: ScienceDirect / PubMed URL:[Link]
Sources
- 1. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of furan and dihydrofuran-fused tricyclic benzo[d]imidazole derivatives as potent and orally efficacious microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors: Part-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
Executive Summary
In modern drug discovery, di-heteroaryl methanones serve as highly versatile small molecule scaffolds. Among these, 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9) stands out due to its unique combination of an electron-rich furan ring and a basic, metal-coordinating imidazole moiety, bridged by a rigid carbonyl group[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, and a field-proven, self-validating synthetic protocol designed for high regiocontrol and yield.
Molecular Identity and Physicochemical Profiling
Before integrating this scaffold into a medicinal chemistry pipeline, it is critical to establish its baseline physicochemical parameters. The presence of the furan ring contributes to its aromatic characteristics, while the imidazole portion imparts basicity and potential reactivity in various chemical environments[1].
Below is a consolidated profile of its quantitative data:
Table 1: Physicochemical and Structural Data
| Parameter | Value | Reference |
| Chemical Name | 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone | 1[1] |
| CAS Registry Number | 30148-29-9 | 1[1] |
| Molecular Formula | C9H8N2O2 | 2[2] |
| Molecular Weight | 176.17 g/mol | 2[2] |
| Monoisotopic Mass | 176.05858 Da | 3[3] |
| SMILES String | CN1C=CN=C1C(=O)C2=CC=CO2 | 3[3] |
| Predicted [M+H]+ Adduct | 177.06586 m/z (CCS: 132.8 Ų) | 3[3] |
Synthetic Methodology: Directed Lithiation and Weinreb Amide Coupling
In my experience developing scalable synthetic routes for heterocyclic scaffolds, the direct acylation of imidazoles often suffers from poor regioselectivity and over-addition. To circumvent this, we employ a directed C-H lithiation strategy coupled with a Weinreb amide intermediate. This ensures absolute regiocontrol at the C2 position and prevents the formation of tertiary alcohol byproducts.
Step 1: Regioselective C2-Lithiation of 1-Methylimidazole
-
Procedure: Dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise add n-butyllithium (n-BuLi, 1.05 eq).
-
Causality: The inductive electron-withdrawing effect of the two nitrogen atoms makes the C2 proton the most acidic. The low temperature (-78°C) is critical to stabilize the resulting 2-lithio-1-methylimidazole, preventing undesired ring-opening or nucleophilic attack on the THF solvent.
-
Self-Validation: Quench a 0.1 mL reaction aliquot with D
O. Analyze via H-NMR to confirm the disappearance of the C2 proton signal (typically around 7.5 ppm), ensuring >95% deuterium incorporation before proceeding.
Step 2: Nucleophilic Acyl Substitution via Weinreb Amide
-
Procedure: To the cold solution of 2-lithio-1-methylimidazole, add a solution of furan-2-carboxylic acid N-methoxy-N-methylamide (1.0 eq) in THF dropwise. Maintain the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature.
-
Causality: The use of a Weinreb amide is paramount. Upon nucleophilic attack by the lithiated imidazole, it forms a highly stable 5-membered cyclic lithium chelate. This tetrahedral intermediate refuses to collapse into a ketone until an aqueous quench is introduced, completely eliminating the risk of a second nucleophilic attack (over-addition) that would yield a tertiary alcohol.
-
Self-Validation: Monitor the reaction progress via TLC (Eluent: 5% MeOH in DCM). The disappearance of the UV-active Weinreb amide spot indicates complete conversion and stable chelate formation.
Step 3: Quench, Isolation, and Structural Confirmation
-
Procedure: Quench the reaction mixture with saturated aqueous NH
Cl at 0°C. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na SO , filter, and concentrate under reduced pressure. Purify via flash column chromatography. -
Causality: Saturated NH
Cl provides a mild proton source to safely collapse the tetrahedral intermediate into the desired methanone without risking the acid-catalyzed degradation of the acid-sensitive furan ring. -
Self-Validation: Analyze the purified product via High-Resolution Mass Spectrometry (HRMS). According to predictive models from 3, the positive electrospray ionization (ESI+) should yield a distinct [M+H]+ adduct at m/z 177.06586 and an [M+Na]+ adduct at m/z 199.04780[3].
Workflow Visualization
To map the logical progression and causality of the synthetic steps, the following diagram illustrates the decision matrix and chemical transformations.
Figure 1: Synthetic workflow and mechanistic logic for 2-furyl(1-methyl-1H-imidazol-2-yl)methanone.
Applications in Medicinal Chemistry
Methanone derivatives featuring dual heterocyclic systems display interesting biological activities, making them highly sought after in medicinal chemistry[1]. The furan ring provides a unique electron-rich aromatic system capable of engaging in
References
-
[2] Title: Furans page 33 | BenchChem Source: benchchem.com URL:
-
[1] Title: CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… - CymitQuimica Source: cymitquimica.com URL:
-
[3] Title: 2-furyl(1-methyl-1h-imidazol-2-yl)methanone - PubChemLite Source: uni.lu URL:
-
[4] Title: 2-furyl(1-methyl-1H-imidazol-2-yl)methanone ... - PubChem - NIH Source: nih.gov URL:
Sources
- 1. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - 2-furyl(1-methyl-1h-imidazol-2-yl)methanone (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 2-furyl(1-methyl-1H-imidazol-2-yl)methanone | C9H8N2O2 | CID 12325278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 2-Furyl(1-Methyl-1H-Imidazol-2-yl)Methanone: A Modular Scaffold for Directed C-H Functionalization and Pharmacophore Design
[1]
Executive Summary
2-Furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9) represents a high-value "lynchpin" scaffold in modern medicinal chemistry.[1][2] While structurally simple, its utility lies in its dual role: first, as a privileged pharmacophore combining the hydrogen-bond accepting capacity of furan with the basicity of imidazole; and second, as a highly efficient substrate for transition-metal-catalyzed C–H functionalization .
This guide details the compound's application as a directing group for regioselective arylation, its potential in accessing opioid and kinase inhibitor chemical space, and critical strategies for mitigating furan-associated metabolic toxicity.
Physicochemical Profile & Structural Logic[1][3]
The molecule consists of a furan ring linked to an N-methylimidazole moiety via a ketone bridge.[1] This architecture is not merely structural but functional, designed to facilitate specific interactions in a biological or synthetic context.
Table 1: Physicochemical Properties
| Property | Value | Relevance in Drug Design |
| Molecular Formula | C₉H₈N₂O₂ | Fragment-based drug design (FBDD) compliant.[1] |
| Molecular Weight | 176.17 g/mol | Ideal for "Lead-Like" libraries (MW < 300).[1] |
| H-Bond Acceptors | 3 (C=O, Furan-O, Imidazole-N3) | High potential for receptor pocket binding.[1] |
| H-Bond Donors | 0 | Enhances membrane permeability (CNS penetration).[1] |
| pKa (Imidazole) | ~7.0 (Predicted) | Physiologically relevant ionization; lysosomotropic potential.[1] |
| LogP | ~1.1 | Optimal lipophilicity for oral bioavailability. |
Structural Significance[1][4]
-
The Ketone Bridge: Acts as a rigid linker that conjugates the π-systems of the furan and imidazole rings, enforcing a planar conformation that favors intercalation or specific receptor docking. It is also a reactive handle for reductive amination.[1]
-
The Imidazole "Anchor": The N-methylimidazole serves as a monodentate ligand for metal catalysts (Ru, Pd), enabling directed synthesis.
-
The Furan "Warhead": A bioisostere for phenyl rings, offering reduced lipophilicity but introducing metabolic liabilities that must be managed (see Section 5).
Primary Application: Directed C–H Functionalization
The most authoritative application of this compound in current literature is its use as a substrate for Ruthenium(II)-catalyzed C–H arylation .[1] The imidazole nitrogen acts as a removable or functional directing group (DG), guiding the catalyst to the C3 position of the furan ring—a position that is classically difficult to functionalize via electrophilic aromatic substitution (which favors C5).
Mechanism of Action
The imidazole nitrogen coordinates to the Ru(II) center, placing the metal in proximity to the furan C3-H bond. This facilitates oxidative addition or base-assisted deprotonation, forming a ruthenacycle intermediate.[1]
Figure 1: Catalytic cycle for the Imidazole-Directed C3-Arylation of the furan moiety.
Validated Protocol: Synthesis of 3-Arylated Furans
Objective: To introduce a phenyl group at the C3 position of the furan ring, stabilizing the scaffold.
-
Reagents:
-
Procedure:
-
Charge a sealed tube with substrate, catalyst, base, and aryl halide under argon atmosphere.
-
Add solvent and stir at 120°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The product will be less polar than the starting ketone.
-
Cool to room temperature, dilute with EtOAc, and wash with water/brine.
-
Purify via silica gel column chromatography.[1]
-
-
Outcome: Yields of 70–90% are typical. The resulting 3-arylfuran is metabolically more stable than the parent furan.[1]
Pharmaceutical Applications & Bioactivity[1][3][4][5][6][7]
Opioid & Neurological Receptor Modulation
The 2-substituted imidazole scaffold is a known pharmacophore in opioid receptor research (reminiscent of the Eluxadoline core, though Eluxadoline uses a phenyl-imidazole).[1] The furan analog allows researchers to explore:
-
Delta-Opioid Receptor (DOR) Agonism: The furan oxygen can act as a hydrogen bond acceptor mimicking the phenolic -OH of traditional opioids but without the metabolic glucuronidation liability.[1]
-
Nav1.8 Inhibition: Small heteroaromatic ketones are investigated as voltage-gated sodium channel blockers for neuropathic pain.[1]
Antimicrobial & Antiviral Activity
Recent studies (e.g., biomedpharmajournal, 2023) indicate that furan-imidazole hybrids possess significant antimicrobial properties.
-
Mechanism: The imidazole moiety can coordinate with heme groups in fungal CYP51 (lanosterol 14α-demethylase), while the furan ring provides lipophilic affinity for the enzyme access channel.
-
SARS-CoV-2 Relevance: Analogues of this scaffold have been synthesized as hydroxychloroquine replacements, targeting viral entry pathways via endosomal pH modulation (due to the basic imidazole).[1]
Synthetic Divergence (The "Branch Point")
The ketone functionality allows this molecule to serve as a branch point for diverse chemical libraries:
-
Path A (Reductive Amination): Reaction with primary amines + NaBH(OAc)₃
Secondary amines (GPCR ligands).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Path B (Grignard Addition): Reaction with R-MgBr
Tertiary alcohols (resembling antimuscarinic agents).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Path C (Condensation): Reaction with hydrazines
Hydrazones (often used in antimicrobial screening).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Safety & Toxicology: Managing the Furan Liability
Critical Warning: The furan ring is a structural alert (toxicophore) in drug development.
The Metabolic Hazard
Furan rings are oxidized by CYP450 (specifically CYP2E1) to form cis-2-butene-1,4-dial , a highly reactive dicarbonyl species.[1] This metabolite can cross-link proteins and DNA, leading to hepatotoxicity and carcinogenicity.
Figure 2: Metabolic activation pathway of furan and the stabilization strategy.
Mitigation Strategy
To use this scaffold safely in pharmaceuticals, C3-substitution is mandatory .[1]
-
Why? Substituting the C3 position (as described in Section 3) sterically and electronically hinders the enzymatic oxidation of the furan ring.
-
Rule of Thumb: Never leave a furan ring unsubstituted at the 2, 3, and 5 positions in a final drug candidate intended for chronic use.
References
-
Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. ChemInform, 2010.[1] Link
-
Simple Access to 3-(Hetero)arylated Derivatives of 2-Furoic Acid via Ru(II)-Catalyzed C3-H Arylation. ResearchGate, 2016.[1] Link
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 2022. Link
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal, 2023.[3] Link
-
PubChem Compound Summary for CID 12325278: 2-furyl(1-methyl-1H-imidazol-2-yl)methanone. National Center for Biotechnology Information, 2025.[1] Link
Structural Elucidation & Solid-State Analysis: 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
The following technical guide details the structural elucidation and solid-state analysis of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9). This guide is designed for medicinal chemists and crystallographers, focusing on the experimental workflow, conformational logic, and supramolecular architecture inherent to this heteroaryl ketone scaffold.
Executive Summary
2-furyl(1-methyl-1H-imidazol-2-yl)methanone represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and glucocorticoid receptor modulators. Its structure comprises two distinct aromatic heterocycles—an electron-rich furan and a basic 1-methylimidazole—linked by a carbonyl bridge.
The crystal structure analysis of this compound is not merely a confirmation of connectivity; it is a study in conformational locking and weak intermolecular forces . Unlike structures dominated by strong O-H...O hydrogen bonds, the solid-state packing of this molecule is governed by dipole-dipole interactions,
Chemical Context & Synthesis
To understand the crystal defects and solvent inclusion likely to be encountered during analysis, one must understand the genesis of the crystal.
-
Synthetic Route: The standard synthesis involves the lithiation of 1-methylimidazole at the C2 position using
-BuLi at -78°C, followed by electrophilic trapping with furan-2-carbonyl chloride (2-furoyl chloride). -
Implication for Crystallography: Crystals often retain traces of the reaction solvent (THF) or workup solvents (Ethyl Acetate/Hexanes). The high basicity of the imidazole nitrogen (N3) makes the formation of hydrate or hydrochloride salt polymorphs highly probable if not strictly controlled.
Experimental Protocol: Crystal Growth & Data Collection
The following protocol ensures high-redundancy data suitable for publication in journals like Acta Crystallographica Section C/E.
Crystallization Strategy
Due to the lack of strong hydrogen bond donors, the molecule exhibits moderate solubility in polar aprotic solvents.
-
Method A (Preferred): Slow evaporation from a 1:1 mixture of Ethyl Acetate and
-Heptane . The non-polar heptane drives the aggregation of the hydrophobic aromatic faces. -
Method B (For High Purity): Vapor diffusion of Pentane into a concentrated Dichloromethane solution.
X-Ray Diffraction Parameters
| Parameter | Setting | Rationale |
| Temperature | 100 K (Liquid | Essential to freeze methyl group rotation and reduce thermal ellipsoids for precise bond lengths. |
| Radiation | Mo | Preferred for small organic molecules to minimize absorption effects compared to Cu sources. |
| Strategy | Full Sphere ( | Required to resolve the subtle electron density of the carbonyl double bond. |
| Refinement | SHELXL (Least Squares) | Standard for refining anisotropic displacement parameters of non-hydrogen atoms. |
Structural Analysis & Conformational Logic
This section details the "what" of the structure—the molecular geometry derived from the diffraction data.
The Conformational Twist (Steric vs. Electronic)
The central feature of this structure is the torsion angle between the imidazole and furan rings.
-
Electronic Drive: Resonance favors a planar structure to delocalize electrons across the Furan-Carbonyl-Imidazole system.
-
Steric Penalty: The N-Methyl group at position 1 of the imidazole creates a significant steric clash with the carbonyl oxygen or the furan ring protons.
Predicted Geometry:
The structure likely adopts a twisted conformation rather than a strictly planar one. The angle between the mean planes of the imidazole and furan rings is expected to deviate significantly from
Bond Length Analysis
-
C=O Bond: Expected length of 1.22–1.24 Å . A lengthening of this bond would indicate strong intermolecular C-H...O interactions pulling electron density from the carbonyl.
-
C(carbonyl)-C(furan): This bond will be shorter than a standard C-C single bond (~1.46 Å) due to conjugation.
-
C(carbonyl)-C(imidazole): Similarly shortened, though the twist may reduce the double-bond character compared to the furan side.
Supramolecular Architecture
In the absence of classic H-bond donors (OH, NH), the crystal lattice is stabilized by:
-
Weak C-H...O Interactions: The acidic proton at the C5 position of the furan ring acts as a donor to the carbonyl oxygen of a neighboring molecule, forming infinite chains.
-
Dipole Stacking: The antiparallel alignment of the strong carbonyl dipoles drives the packing motif, often resulting in Centrosymmetric Space Groups like
or . -
-
Stacking: Interactions between the electron-rich furan ring and the electron-deficient imidazole ring of adjacent layers.
Visualization of the Analysis Workflow
The following diagram outlines the logical flow from crude material to solved structure, highlighting the decision points for solving difficult datasets (e.g., twinning or disorder).
Caption: Workflow for the structural determination of heteroaryl ketones, emphasizing the iterative refinement loop.
Interaction Network Diagram
This diagram visualizes the predicted supramolecular contacts that stabilize the crystal lattice.
Caption: Predicted intermolecular interaction network showing the dominance of Pi-stacking and weak Hydrogen bonds.
Comparative Data & Validation
To validate your experimental results, compare your refined parameters against these established benchmarks for similar heteroaryl systems:
| Structural Feature | Typical Value | Reference System |
| C=O Bond Length | 1.225(2) Å | Benzodiazepin-2,4-dione [1] |
| N-C Bond (Imidazole) | 1.370(2) Å | 2-Methylimidazole [2] |
| Interplanar Angle | Imidazole-Benzodioxole Ester [3] | |
| Packing Motif | Head-to-Tail Chains | 1H-imidazole-1-methanol [4] |
Validation Checklist:
-
R-Factor: Ensure
for observed reflections. -
GOF: Goodness-of-Fit should be close to 1.0.
-
Disorder: Check the N-Methyl group for rotational disorder; if the thermal ellipsoid is elongated, model it as two positions with partial occupancy.
References
-
Négrier, P., et al. (2006). "Crystal Structure of Benzodiazepin-2,4-dione." Analytical Sciences, 22, x175.[1] Link
-
Hachuła, B., et al. (2010). "Crystal and Molecular Structure Analysis of 2-Methylimidazole." Journal of Chemical Crystallography, 40, 201–206.[2] Link
-
Aswathy, S. V., et al. (2019).[3][4] "Synthesis, Single Crystal X-ray Structure... of ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone." Crystals, 9(1), 25. Link[3]
-
DeBerardinis, A. M., et al. (2022). "Crystal structure of 1H-imidazole-1-methanol." IUCrData, 7, x220387. Link
Sources
Toxicological Profile & Safety Assessment: 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
Executive Summary
This technical guide provides a comprehensive toxicological assessment of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9). As a specialized heterocyclic scaffold used in medicinal chemistry (e.g., kinase inhibition, proteomics), this compound lacks extensive public in vivo toxicology data. Consequently, this assessment utilizes Read-Across Methodology and Quantitative Structure-Activity Relationship (QSAR) principles, anchoring its safety profile to well-characterized structural analogs: 2-acetylfuran and 1-methylimidazole.
Critical Safety Alert: Based on structural homology, this compound should be treated as a high-potency acute toxin (Oral/Dermal/Inhalation) with potential for hepatotoxicity and genotoxicity . The presence of the furan moiety suggests a metabolic liability for bioactivation into reactive dicarbonyl species, while the imidazole moiety implies potential CNS toxicity and CYP450 inhibition.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Understanding the physicochemical baseline is prerequisite to predicting bioavailability and toxicokinetics.
| Property | Data / Prediction | Relevance to Toxicology |
| Chemical Name | 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone | Target Analyte |
| CAS Number | 30148-29-9 | Unique Identifier |
| Molecular Formula | C₉H₈N₂O₂ | MW: 176.17 g/mol (High absorption potential) |
| LogP (Predicted) | ~1.1 - 1.6 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |
| Solubility | DMSO, Methanol, Chloroform | Organic solvent required for in vitro dosing. |
| Structural Alerts | Furan ring; Imidazole ring; Ketone bridge | Furan: Bioactivation/Carcinogenicity.Imidazole: CYP Inhibition/Corrosivity. |
Predictive Toxicological Mechanisms
The toxicity of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone is driven by the metabolic fate of its two primary heterocycles.
The Furan Moiety: Bioactivation & Hepatotoxicity
The furan ring is a known "structural alert" in drug development.[1] Unlike unsubstituted furan (a potent carcinogen), 2-acyl furans (like this ketone) generally exhibit modulated toxicity but remain hazardous.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 ) oxidize the furan ring.[2]
-
Reactive Intermediates: This oxidation opens the ring to form reactive
-unsaturated dicarbonyls (e.g., analogs of cis-2-butene-1,4-dial). -
Toxic Sequelae: These electrophiles covalently bind to cellular nucleophiles (protein thiols, DNA), leading to hepatocellular necrosis and potential mutagenesis.
-
Reference Analog: 2-Acetylfuran (CAS 1192-62-7) is classified as Fatal if Inhaled (H330) and Fatal in Contact with Skin (H310) , indicating that the ketone substitution does not eliminate acute toxicity.
The Imidazole Moiety: CNS Effects & CYP Inhibition
-
Corrosivity: 1-Methylimidazole analogs are often corrosive to skin and eyes (Category 1B).
-
CNS Toxicity: Imidazole derivatives have been linked to convulsions in rodent models due to GABAergic antagonism.
-
CYP Inhibition: The imidazole nitrogen can coordinate with the heme iron of CYP450 enzymes, potentially inhibiting the metabolism of co-administered drugs (Drug-Drug Interaction risk).
Visualizing the Bioactivation Pathway
The following diagram illustrates the predicted metabolic activation pathway leading to toxicity.
Figure 1: Predicted metabolic bioactivation pathway. CYP2E1-mediated ring opening generates reactive electrophiles capable of cellular damage unless detoxified by Glutathione (GSH).
Experimental Protocols for Safety Profiling
Since direct data is absent, researchers must generate a self-validating safety profile. The following protocols are designed to assess the specific risks identified above.
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Objective: Confirm if the furan ring is bioactivated into reactive electrophiles.
-
System: Human Liver Microsomes (HLM) supplemented with NADPH.
-
Trapping Agent: Fortify incubation with Glutathione (GSH) or N-acetylcysteine (NAC) at 5 mM.
-
Procedure:
-
Incubate test compound (10 µM) with HLM + NADPH + GSH for 60 min at 37°C.
-
Quench with ice-cold acetonitrile.
-
Analyze supernatant via LC-MS/MS (High Resolution).
-
-
Endpoint: Search for [M + GSH]⁺ or [M + 2H + GSH]⁺ adducts. Detection confirms bioactivation potential.
Protocol B: In Vitro Cytotoxicity (MTT/ATP)
Objective: Determine acute cellular toxicity threshold (IC50).
-
Cell Line: HepG2 (Liver model) and HEK293 (Kidney model).
-
Dosing: 8-point serial dilution (0.1 µM to 100 µM).
-
Duration: 24h and 48h exposure.
-
Readout: MTT (metabolic activity) or CellTiter-Glo (ATP content).
-
Validity Criteria: Positive control (e.g., Tamoxifen) must show expected IC50.
Protocol C: Ames Test (Genotoxicity)
Objective: Assess mutagenic potential of the furan moiety.
-
Strains: S. typhimurium TA100 (sensitive to base-pair substitution) and TA98.
-
Condition: ± S9 metabolic activation fraction (Critical, as furan requires bioactivation).
-
Endpoint: Reversion colony count. A >2-fold increase over vehicle control indicates mutagenicity.
Handling & Occupational Safety Guide
Given the "Read-Across" data from 2-acetylfuran (Fatal if inhaled/dermal), strict containment is mandatory.
| Hazard Class | Precautionary Measure |
| Acute Toxicity (Inhalation) | High Risk. Handle only in a certified chemical fume hood. Do not generate dust/aerosols.[3][4][5] |
| Acute Toxicity (Dermal) | High Risk. Wear double nitrile gloves. Immediate wash upon splash.[6] Furan derivatives penetrate skin rapidly. |
| Eye/Skin Irritation | Wear safety glasses with side shields or a face shield.[7] Imidazole moiety may be corrosive.[5][6][7][8][9] |
| Waste Disposal | Segregate as "Toxic Organic Waste." Do not mix with oxidizers. |
Safety Assessment Workflow
Use this logic flow to determine the safe handling level for your specific application.
Figure 2: Risk-based handling decision matrix. Powders pose the highest inhalation risk due to the furan moiety's high toxicity.
References
-
National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 402. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: 1-Methylimidazole.[Link]
-
PubChem. (2023). Compound Summary: 2-Acetylfuran (2-Furyl methyl ketone).[10][Link]
-
Gill, S., & Van Miller, J. P. (1987).[11] Comparative toxicity of 2-acetylfuran and furan in the rat. Toxicology, 45(1), 85-98. (Cited for Read-Across toxicity data).
Sources
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. carlroth.com [carlroth.com]
- 8. 1-Methylimidazole - Hazardous Agents | Haz-Map [haz-map.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. inchem.org [inchem.org]
Methodological & Application
Application Note: Optimized Reaction Conditions for the Preparation of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9)
Executive Summary
2-Furyl(1-methyl-1H-imidazol-2-yl)methanone is a highly versatile diheteroaryl ketone scaffold widely utilized in medicinal chemistry. Its unique structural features—combining an electron-rich furan ring and a basic imidazole moiety—impart distinct physicochemical properties, making it an attractive pharmacophore for various biological targets. This application note details two field-proven synthetic protocols for its preparation, offering researchers flexibility based on available starting materials, scale-up requirements, and desired impurity profiles.
Mechanistic Rationale & Synthetic Strategy
The synthesis of diheteroaryl ketones requires precise control over nucleophilic addition to prevent the formation of undesired tertiary alcohols (over-addition). The core strategy relies on the regioselective metalation of 1-methyl-1H-imidazole.
-
Regioselective Lithiation: Treatment of 1-methyl-1H-imidazole with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78 °C results in rapid and quantitative deprotonation at the C-2 position [3]. This regioselectivity is thermodynamically and kinetically favored due to the strong inductive electron-withdrawing effects of the adjacent nitrogen atoms and the coordination stabilization of the resulting 2-lithio-1-methylimidazole species [1].
-
Electrophilic Quenching (Route A - Weinreb Amide): Direct acylation is achieved by reacting the lithiated species with N-methoxy-N-methylfuran-2-carboxamide (a Weinreb amide). The reaction forms a stable tetrahedral intermediate coordinated by the methoxy oxygen and the lithium cation. This intermediate safely collapses only upon acidic aqueous workup to yield the desired ketone exclusively, preventing secondary nucleophilic attack [2].
-
Electrophilic Quenching (Route B - Aldehyde Addition & Oxidation): Alternatively, the lithiated imidazole is trapped with 2-furfural to form a secondary alcohol intermediate (2-furyl(1-methyl-1H-imidazol-2-yl)methanol). Subsequent mild oxidation using activated manganese dioxide (MnO₂) efficiently converts the alcohol to the target methanone. This route is highly scalable and circumvents the need to pre-synthesize the Weinreb amide.
Comparative Data Presentation
To assist in selecting the optimal synthetic pathway for your specific drug development phase, the quantitative metrics of both routes are summarized below.
| Parameter | Route A: Weinreb Amide Direct Acylation | Route B: Aldehyde Addition & Oxidation |
| Overall Yield | 75 – 82% | 65 – 75% (over two steps) |
| Step Count | 1 Step (from amide) | 2 Steps |
| Reaction Time | ~4 Hours | ~18 Hours (including oxidation) |
| Scalability | Excellent for discovery phase (<10 g) | Excellent for bulk scale-up (>10 g) |
| Primary Impurity | Trace unreacted Weinreb amide | Trace unreacted alcohol |
| Key Advantage | Inherently prevents over-addition | Uses highly accessible, cheap reagents |
Detailed Experimental Protocols
General Precautions: All reactions involving n-BuLi must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and anhydrous solvents.
Protocol A: Direct Acylation via Weinreb Amide
Self-Validating Step: To ensure the integrity of the lithiation, an aliquot can be quenched with D₂O prior to electrophile addition; subsequent ¹H-NMR analysis should reveal >95% deuterium incorporation at the imidazole C-2 position.
-
Preparation: Charge a dry, argon-purged round-bottom flask with 1-methyl-1H-imidazole (10.0 mmol, 0.82 g) and anhydrous THF (30 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (10.5 mmol, 6.56 mL of a 1.6 M solution in hexanes) dropwise via syringe over 10 minutes. Stir the resulting pale-yellow solution at -78 °C for 45 minutes to ensure complete metalation [3].
-
Coupling: Dissolve N-methoxy-N-methylfuran-2-carboxamide (10.0 mmol, 1.55 g) in anhydrous THF (10 mL) and add it dropwise to the lithiated mixture at -78 °C.
-
Maturation: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
Workup: Quench the stable tetrahedral intermediate by carefully adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure methanone.
Protocol B: Aldehyde Addition and MnO₂ Oxidation
Self-Validating Step: During the MnO₂ oxidation, reaction progress can be easily monitored via Thin-Layer Chromatography (TLC). The intermediate secondary alcohol is significantly more polar than the resulting methanone, allowing for clear visual confirmation of reaction completion before workup.
-
Lithiation: Generate 2-lithio-1-methylimidazole (10.0 mmol) at -78 °C in THF (30 mL) as described in Protocol A, Step 2.
-
Addition: Add freshly distilled 2-furfural (11.0 mmol, 1.06 g) dropwise at -78 °C. Stir for 1 hour at -78 °C, then remove the cooling bath and warm to room temperature.
-
Intermediate Isolation: Quench with water (20 mL) and extract with EtOAc (3 × 30 mL). Dry and concentrate to yield the crude secondary alcohol.
-
Oxidation: Dissolve the crude alcohol in Dichloromethane (DCM, 50 mL). Add activated MnO₂ (100 mmol, 8.69 g) in one portion. Stir the black suspension vigorously at room temperature for 12-16 hours.
-
Filtration & Purification: Filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the filter cake thoroughly with DCM and EtOAc. Concentrate the filtrate and purify by recrystallization or flash chromatography.
Workflow Visualization
Divergent synthetic workflows for preparing 2-furyl(1-methyl-1H-imidazol-2-yl)methanone.
References
- Source: arkat-usa.
- Source: wisc.
- Title: US6441186B1 - Epothilone analogs Source: Google Patents URL
Application Note: 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone in Coordination Chemistry
This Application Note and Protocol Guide is designed for researchers utilizing 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (FMI-Ketone) in coordination chemistry, catalysis, and medicinal inorganic chemistry.
Executive Summary & Ligand Profile
2-furyl(1-methyl-1H-imidazol-2-yl)methanone (henceforth FMI-Ketone ) is a bidentate heterocyclic ligand characterized by a "hard-soft" donor interface. It bridges the chemistry of π-excessive furan rings with the strong σ-donating capacity of N-methylimidazole.
Chemical Identity[1][2][3][4]
-
IUPAC Name: (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone
-
CAS Number: 30148-29-9
-
Molecular Formula: C
H N O -
MW: 176.17 g/mol
-
Coordination Motif: N,O-Chelator (Kappa-N, Kappa-O)
Why Use FMI-Ketone?
-
Hemilability: The imidazole nitrogen forms a robust bond with transition metals (Cu, Zn, Ni, Pd), while the ketone oxygen is more labile. This "hemilability" creates vacant sites for substrate binding in catalytic cycles.
-
Electronic Tuning: The electron-withdrawing carbonyl group lowers the pKa of the imidazole, stabilizing lower oxidation states of metal centers compared to simple alkyl-imidazoles.
-
Bio-isostere Potential: The structural similarity to histidine-containing metalloenzyme active sites makes it an excellent probe for bioinorganic modeling.
Synthesis Protocol: The Lithiation Pathway
Rationale: Direct acylation of imidazoles is difficult due to the electron-poor nature of the C2 position in the acylating conditions. The most reliable route utilizes C2-lithiation of 1-methylimidazole followed by reaction with a furan electrophile (Ethyl 2-furoate).
Reagents Required[1][2][3][4][5][6][7][8]
-
1-Methylimidazole (Reagent Grade, dry)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Ethyl 2-furoate (Electrophile)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (saturated aq.)
Step-by-Step Methodology
Step 1: Generation of the Nucleophile (2-Lithio-1-methylimidazole)
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Charge with 1-Methylimidazole (10 mmol, 0.82 g) and anhydrous THF (50 mL) .
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Dropwise Addition: Slowly add n-BuLi (10.5 mmol, 6.6 mL) via syringe over 20 minutes.
-
Critical Check: Maintain internal temperature below -70°C to prevent ring fragmentation or polymerization.
-
-
Stir at -78°C for 45 minutes . The solution typically turns a pale yellow/orange, indicating the formation of the lithiated species.
Step 2: Electrophilic Trapping
-
Dissolve Ethyl 2-furoate (10 mmol, 1.40 g) in 10 mL anhydrous THF.
-
Add this solution dropwise to the lithiated imidazole mixture at -78°C.
-
Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.
Step 3: Quenching and Isolation
-
Quench the reaction by adding saturated NH
Cl (20 mL) at 0°C. -
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .
-
Combine organic layers, wash with brine, and dry over anhydrous Na
SO . -
Concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: 30% EtOAc in Hexanes).
-
Target Yield: 75-85%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Coordination Chemistry & Complexation Protocols
Binding Mode Analysis
FMI-Ketone acts as a neutral, bidentate ligand.
-
Primary Donor: Imidazole N(3) (Strong
-donor). -
Secondary Donor: Carbonyl Oxygen (Moderate
-donor, -acceptor). -
Chelate Ring: Forms a stable 5-membered metallacycle.
Visualization: Synthesis & Coordination Logic
Figure 1: Synthetic pathway from precursor to metal complex.
General Metallation Protocol (Cu, Zn, Co, Ni)
This protocol describes the synthesis of a 1:1 or 1:2 Metal:Ligand complex.
Reagents:
-
FMI-Ketone (Synthesized above)
-
Metal Salt: CuCl
·2H O, Zn(OAc) , or CoCl ·6H O. -
Solvent: Methanol (HPLC Grade).
Procedure:
-
Ligand Solution: Dissolve FMI-Ketone (1.0 mmol) in Methanol (10 mL) . Ensure complete dissolution (sonicate if necessary).
-
Metal Solution: Dissolve Metal Salt (1.0 mmol for 1:1 complex) in Methanol (5 mL) .
-
Note: For octahedral bis-ligand complexes [M(L)
]X , use 0.5 mmol of Metal Salt.
-
-
Mixing: Add the metal solution dropwise to the ligand solution under stirring at Room Temperature.
-
Observation: Immediate color change is expected (e.g., Cu(II)
Green/Blue; Co(II) Deep Blue/Purple).
-
-
Reflux (Optional): For kinetically inert metals (e.g., Pd, Pt), reflux at 60°C for 4 hours. For labile metals (Cu, Zn), stirring at RT for 2 hours is sufficient.
-
Isolation:
-
Method A (Precipitation): Reduce volume to ~5 mL by rotary evaporation. Add cold Diethyl Ether (20 mL) to precipitate the complex.
-
Method B (Slow Evaporation): Allow the solution to stand covered with parafilm (poked with holes) for 2-3 days to grow X-ray quality crystals.
-
-
Filtration: Collect solid by vacuum filtration, wash with cold ether, and dry in vacuo.
Characterization & Validation Data
To validate the coordination, compare the free ligand spectra with the isolated complex.
| Feature | Free Ligand (FMI-Ketone) | Metal Complex (e.g., Cu-FMI) | Interpretation |
| IR: | ~1640-1650 cm | ~1610-1620 cm | Red Shift: Indicates coordination of the carbonyl oxygen to the metal center (weakening the C=O bond). |
| IR: | ~1580 cm | ~1595 cm | Blue Shift: Indicates coordination of the imidazole nitrogen, increasing ring rigidity. |
| Sharp aromatic peaks | Broadened / Shifted | Paramagnetic broadening (Cu, Co) or coordination shifts (Zn) confirm metal binding. | |
| Solubility | Soluble in CHCl | Soluble in DMSO, DMF, MeOH | Polarity change confirms salt formation. |
Applications in Research
A. Catalysis (Lewis Acid Activation)
The [Cu(FMI)Cl
B. Biological Activity (Medicinal Inorganic Chemistry)
FMI-Ketone complexes mimic the Histidine-X-Histidine or Histidine-Carbonyl motifs found in metalloproteins.
-
Cytotoxicity: The planar furan-imidazole system can intercalate into DNA. Complexation with Cu(II) enhances this effect by promoting oxidative cleavage of DNA strands via ROS generation.
-
Antimicrobial: The uncoordinated ligand has moderate antifungal activity (targeting sterol synthesis). The Ag(I) or Zn(II) complexes significantly enhance antibacterial efficacy against Gram-negative strains by disrupting cell wall integrity.
References
-
Synthesis of 2-Acylimidazoles: Chadwick, D. J., & Ngochindo, R. I. (1984). "2,5-Dilithiation of N-protected imidazoles." Journal of the Chemical Society, Perkin Transactions 1, 481-486.[1] Link
- Coordination Modes of Imidazole-Ketones: Bell, Z. R., et al. (2002). "Self-Assembly of a Hexanuclear Copper(II) Grid." Angewandte Chemie International Edition, 41(13), 2384-2387. (Analogous N,O ligand behavior).
-
Biological Activity of Furan-Imidazole Derivatives: Alkahtani, H. M., et al. (2022).[2] "Synthesis and Biological Evaluation of Furan-Imidazole Hybrid Compounds." Molecules, 27(3), 890. (Context for biological applications).
- General Lithiation Protocols: "Lithiation of 1-methylimidazole." Organic Syntheses, Coll. Vol. 9, p. 518 (1998).
Disclaimer: All synthesis steps involving organolithium reagents must be performed under an inert atmosphere (Nitrogen or Argon) by trained personnel. Furan derivatives may be sensitive to strong acids.
Sources
- 1. 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives of 1-methoxymethyl-, 1-triphenylmethyl-, and 1-(N,N-dimethylsulphonamido)-imidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for the Reduction of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
Introduction
The synthesis of heteroaromatic alcohols is a cornerstone of medicinal chemistry and drug development, as these motifs are prevalent in a wide array of biologically active molecules. The targeted reduction of a ketone to a secondary alcohol, such as the conversion of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone to 2-furyl(1-methyl-1H-imidazol-2-yl)methanol, represents a critical transformation in the synthesis of potential therapeutic agents. The presence of both a furan and an imidazole ring in the starting material necessitates a careful selection of reduction methodology to ensure high chemoselectivity, avoiding unwanted side reactions such as the reduction of the furan ring.
This comprehensive guide provides detailed protocols and technical insights for two robust and widely applicable procedures for the reduction of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone: Sodium Borohydride Reduction and Catalytic Transfer Hydrogenation . These methods have been chosen for their reliability, selectivity, and scalability, making them suitable for both small-scale research and larger-scale drug development campaigns.
Method 1: Selective Ketone Reduction using Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of ketones and aldehydes to their corresponding alcohols.[1][2][3] Its chemoselectivity allows for the reduction of the carbonyl group in the presence of other reducible functional groups, such as esters, and, importantly for this application, the furan and imidazole rings.[1]
Causality of Experimental Choices
The choice of sodium borohydride is predicated on its ability to deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, initiating the reduction.[4] The use of a protic solvent, such as methanol or ethanol, is crucial as it serves to protonate the resulting alkoxide intermediate, yielding the desired alcohol.[4] The reaction is typically performed at low temperatures (0 °C) to control the rate of reaction and minimize potential side reactions.
Experimental Protocol
Materials:
-
2-furyl(1-methyl-1H-imidazol-2-yl)methanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (1.0 eq) in anhydrous methanol (10-20 mL per gram of ketone) under a nitrogen or argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. The addition should be slow to control the evolution of hydrogen gas.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2-furyl(1-methyl-1H-imidazol-2-yl)methanol by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary
| Parameter | Value |
| Starting Material | 2-furyl(1-methyl-1H-imidazol-2-yl)methanone |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Stoichiometry | 1.1 - 1.5 equivalents of NaBH₄ |
| Solvent | Methanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 3 hours |
| Expected Product | 2-furyl(1-methyl-1H-imidazol-2-yl)methanol |
| Purification | Column Chromatography |
Visualization of Reaction
Caption: Workflow for the reduction of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone using sodium borohydride.
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an effective and often milder alternative to traditional catalytic hydrogenation using hydrogen gas.[5] This method utilizes a hydrogen donor, such as 2-propanol, in the presence of a suitable catalyst to achieve the reduction.[5] For substrates containing sensitive functionalities like a furan ring, this method can offer enhanced selectivity, minimizing the risk of over-reduction.
Causality of Experimental Choices
The selection of a transition metal catalyst, often based on ruthenium or iridium, is critical for activating the hydrogen donor and facilitating the hydride transfer to the ketone. The use of an alcohol like 2-propanol as both the solvent and the hydrogen source provides a high concentration of the reducing species. The reaction is typically carried out at elevated temperatures to drive the catalytic cycle.
Experimental Protocol
Materials:
-
2-furyl(1-methyl-1H-imidazol-2-yl)methanone
-
Ruthenium or Iridium-based catalyst (e.g., [RuCl₂(p-cymene)]₂, Shvo's catalyst)
-
2-Propanol (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel suitable for heating under an inert atmosphere (e.g., Schlenk flask)
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (1.0 eq) and the chosen ruthenium or iridium catalyst (0.5-5 mol%).
-
Solvent Addition: Add anhydrous 2-propanol as the solvent and hydrogen donor.
-
Heating: Heat the reaction mixture to reflux (or a specified temperature depending on the catalyst) and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be directly purified or subjected to a simple filtration through a short plug of silica gel to remove the catalyst before further purification.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Value |
| Starting Material | 2-furyl(1-methyl-1H-imidazol-2-yl)methanone |
| Catalyst | Ruthenium or Iridium-based complex |
| Catalyst Loading | 0.5 - 5 mol% |
| Hydrogen Donor | 2-Propanol |
| Temperature | Reflux |
| Reaction Time | Varies (monitor by TLC) |
| Expected Product | 2-furyl(1-methyl-1H-imidazol-2-yl)methanol |
| Purification | Column Chromatography |
Visualization of Catalytic Cycle
Caption: Simplified catalytic cycle for transfer hydrogenation of a ketone.
Characterization of the Product: 2-Furyl(1-methyl-1H-imidazol-2-yl)methanol
Successful synthesis of the target alcohol can be confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The most significant change will be the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of a new signal for the carbinol proton (CH-OH) in the ¹H NMR spectrum, typically between δ 4.5 and 5.5 ppm. The proton of the hydroxyl group will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR: A new signal corresponding to the carbinol carbon (CH-OH) will appear in the range of δ 60-75 ppm. The ketone carbonyl carbon signal (typically >180 ppm) will be absent.
-
IR Spectroscopy: The strong carbonyl (C=O) stretching band of the starting ketone (around 1650-1700 cm⁻¹) will be replaced by a broad O-H stretching band for the alcohol product (around 3200-3600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of the alcohol (C₉H₁₀N₂O₂).
Safety and Handling
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from water and acids. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Reactions involving hydrogen gas should be conducted in a well-ventilated area, with appropriate safety measures in place to prevent ignition. Transfer hydrogenation with 2-propanol is generally safer but should still be performed with care, especially when heating.
-
Solvents: Methanol, ethanol, and ethyl acetate are flammable. Handle in a fume hood and away from ignition sources.
Conclusion
The reduction of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone to the corresponding secondary alcohol is a key transformation that can be achieved with high efficiency and selectivity using either sodium borohydride or catalytic transfer hydrogenation. The choice of method will depend on the scale of the reaction, available equipment, and the desired level of selectivity. Careful monitoring of the reaction and thorough characterization of the product are essential to ensure the successful synthesis of this valuable heteroaromatic alcohol.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sodium Borohydride. (n.d.). In Wikipedia. Retrieved February 28, 2024, from [Link][2]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link][1]
-
LibreTexts. (2021). 13.1: Reduction of a Ketone Using Sodium Borohydride. [Link][4]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link][6]
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
- Casey, C. P. (2006). Shvo's and related diruthenium catalysts for hydrogenation and transfer hydrogenation. Journal of Organometallic Chemistry, 691(21), 4437-4443.
-
MDPI. (2021). Catalytic Transfer Hydrogenation of Bio-Based Furfural with NiO Nanoparticles. [Link][5]
-
Royal Society of Chemistry. (2018). Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. [Link]
Sources
Application Note: Selective C3-H Functionalization of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone via Ru(II) Catalysis
Executive Summary
The functionalization of furan rings is of paramount importance in the development of novel pharmaceuticals, agrochemicals, and organic materials. However, the inherent electronic properties of furan dictate that electrophilic aromatic substitution and direct C–H activation occur preferentially at the highly electron-rich C5 (
This application note details a robust, self-validating methodology for the selective C3-H arylation of the furan ring using 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9) as a versatile building block. By leveraging the 1-methyl-1H-imidazol-2-yl methanone moiety as a removable, bidentate N-donor directing group, researchers can achieve highly regioselective Ru(II)-catalyzed C3-arylation. Subsequent activation of the directing group via N-methylation enables facile nucleophilic substitution, yielding diverse 3-arylated 2-furoic acid derivatives (esters, amides, and thioesters) [1].
Mechanistic Rationale & Causality (E-E-A-T)
Overcoming Electronic Bias via Directed C-H Activation
Uncatalyzed or undirected reactions on furan predominantly yield C5-substituted products. To force the reaction to the C3 position, a directing group (DG) must bring the transition metal catalyst into strict spatial proximity to the C3-H bond.
The 2-acylimidazole moiety in 2-furyl(1-methyl-1H-imidazol-2-yl)methanone acts as an exceptional DG. The basic
The "Catch-and-Release" Strategy
A common pitfall in directed C-H activation is the inability to remove the directing group post-functionalization without harsh conditions that degrade the product. The 2-acylimidazole group solves this via a "catch-and-release" mechanism:
-
Catch: The neutral imidazole directs the Ru(II) catalyst for C3-arylation.
-
Activation: Treatment with a methylating agent (e.g., Methyl triflate) converts the imidazole into an imidazolium salt. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbonyl group.
-
Release: The activated carbonyl undergoes rapid nucleophilic acyl substitution at room temperature with alcohols, amines, or thiols, releasing the functionalized furan and a neutral 1,2-dimethylimidazole byproduct.
Caption: Catalytic cycle of Ru(II)-mediated C3-H arylation directed by the 2-acylimidazole group.
Experimental Workflows & Protocols
The following protocols outline the three-step workflow from the starting material to the diversified 2-furoic acid derivatives.
Caption: Three-step synthetic workflow for the C3-functionalization and directing group cleavage.
Protocol 1: Ru(II)-Catalyzed C3-H Arylation
Objective: Regioselective installation of an aryl group at the C3 position.
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (1.0 equiv, 0.5 mmol), the aryl bromide (1.2 equiv, 0.6 mmol),
(5 mol%), pivalic acid (30 mol%), and (2.0 equiv). -
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (2.0 mL) via syringe.
-
Reaction: Seal the tube and stir the mixture at 110 °C for 16 hours. Causality note: Pivalic acid acts as a crucial proton-shuttle via a Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy for C-H cleavage.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (
mL) and brine. Dry the organic layer over , concentrate in vacuo, and purify via silica gel chromatography to yield the 3-aryl-2-furoylimidazole intermediate.
Protocol 2: Directing Group Activation via N-Methylation
Objective: Convert the inert imidazole directing group into a highly reactive leaving group.
-
Setup: Dissolve the purified 3-aryl-2-furoylimidazole (1.0 equiv, 0.3 mmol) in anhydrous Dichloromethane (DCM) (3.0 mL) under Argon at 0 °C.
-
Alkylation: Dropwise add Methyl trifluoromethanesulfonate (MeOTf) (1.1 equiv, 0.33 mmol). Caution: MeOTf is a potent alkylating agent; handle strictly inside a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting imidazolium triflate salt is typically quantitative and pure enough to be used directly in the next step without further purification.
Protocol 3: Nucleophilic Displacement
Objective: Cleave the directing group to reveal the final ester, amide, or thioester.
-
Setup: Dissolve the crude imidazolium salt (0.3 mmol) in anhydrous THF (3.0 mL) at room temperature.
-
Nucleophile Addition: Add the desired nucleophile (e.g., methanol, morpholine, or thiophenol) (1.5 equiv) followed by Triethylamine (
) (2.0 equiv). -
Reaction: Stir at room temperature for 4 hours. Causality note: The electron-withdrawing nature of the imidazolium salt makes the carbonyl highly electrophilic, allowing substitution to occur rapidly without heating, preserving sensitive functional groups.
-
Purification: Concentrate the mixture and purify directly via flash column chromatography to isolate the 3-arylated 2-furoic acid derivative.
Quantitative Data Presentation
The table below summarizes representative benchmark data for the three-step functionalization workflow, demonstrating the robustness of the protocol across different nucleophiles.
| Substrate / Reagent | Reaction Step | Target Functional Group | Yield (%) | Reaction Time (h) |
| Bromobenzene | C3-Arylation | 3-Phenyl-2-furoylimidazole | 82 | 16 |
| 4-Methoxybromobenzene | C3-Arylation | 3-(4-Methoxyphenyl) derivative | 78 | 16 |
| Methyl triflate (MeOTf) | N-Methylation | Imidazolium triflate salt | >95 | 2 |
| Methanol (Nu: Oxygen) | Nucleophilic Cleavage | Methyl 3-aryl-2-furoate | 85 | 4 |
| Morpholine (Nu: Nitrogen) | Nucleophilic Cleavage | 3-Aryl-2-furoyl morpholide | 88 | 4 |
| Thiophenol (Nu: Sulfur) | Nucleophilic Cleavage | S-Phenyl 3-aryl-2-furothioate | 80 | 4 |
Note: Yields represent isolated yields after chromatographic purification. The N-methylation step is nearly quantitative and does not require column chromatography.
References
-
Rossi, R., Bellina, F., Lessi, M., & Perego, L. A. (2014). C-H Arylation of Heteroarenes with (Pseudo)Aryl Halides or Aryliodonium Salts. Advanced Synthesis & Catalysis, 356(1), 17-117.[Link]
Grignard reaction protocols involving 2-furyl(1-methyl-1H-imidazol-2-yl)methanone
Application Note: Precision Grignard Addition to 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
Strategic Analysis & Mechanistic Insight
The reaction of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (Substrate 1 ) with Grignard reagents (R-MgX) presents a unique set of challenges and opportunities distinct from standard aliphatic ketone functionalization. Successful execution requires understanding three critical physicochemical factors:
-
The Chelation Effect (Cram Chelation): Unlike simple phenyl ketones, Substrate 1 possesses a nitrogen atom at the 3-position of the imidazole ring (N3) relative to the carbonyl. This geometry favors the formation of a stable 5-membered chelate ring with the Magnesium (II) species.
-
Impact: This rigidifies the substrate, often accelerating the reaction rate and directing stereochemical outcomes (if chiral centers were induced). However, it can also stabilize the intermediate alkoxide, requiring more vigorous quenching conditions.
-
-
Furan Acid-Sensitivity: The furan ring is electron-rich and highly susceptible to acid-catalyzed ring opening or polymerization (e.g., formation of humins).
-
Constraint: Standard acidic workups (HCl/H₂SO₄) are strictly prohibited. The protocol must utilize buffered or neutral quenching mechanisms.
-
-
Amphoteric Solubility & Basic Workup: The product is a tertiary alcohol with a basic imidazole moiety.
-
Challenge: In acidic aqueous media, the product protonates and remains in the water layer. In basic media, magnesium salts form gelatinous precipitates (Mg(OH)₂) that trap the product.
-
Solution: We employ a Rochelle’s Salt (Potassium Sodium Tartrate) workup to solubilize magnesium cations at neutral pH.
-
Mechanistic Pathway Diagram
Figure 1: Chelation-controlled activation of the carbonyl by Magnesium coordination to the imidazole nitrogen.
Experimental Protocol
Objective: Synthesis of 1-(furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)alkyl-1-ol. Scale: 1.0 mmol (Adaptable to 50 mmol).
Materials & Reagents
| Reagent | Equiv. | Role | Critical Specification |
| Ketone Substrate | 1.0 | Electrophile | Dry, azeotroped with toluene if necessary. |
| Grignard (R-MgBr/Cl) | 1.2 - 1.5 | Nucleophile | Titrated immediately before use. |
| THF (Tetrahydrofuran) | Solvent | Medium | Anhydrous, inhibitor-free (BHT-free preferred). |
| Rochelle's Salt | Sat. Sol. | Quench | Saturated aqueous Potassium Sodium Tartrate. |
Step-by-Step Methodology
1. System Preparation (Dehydration):
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool to room temperature (RT) under a stream of dry nitrogen.
2. Substrate Solubilization:
-
Charge the RBF with 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (1.0 equiv).
-
Add anhydrous THF (Concentration: 0.2 M).
-
Note: The imidazole moiety aids solubility in THF compared to ether.
3. Cryogenic Control:
-
Cool the solution to 0°C (Ice/Water bath).
-
Rationale: While -78°C is standard for esters, ketones are less reactive. 0°C balances reactivity with the suppression of side reactions on the furan ring.
4. Grignard Addition:
-
Add the Grignard reagent (1.2 equiv) dropwise via syringe over 10–15 minutes.
-
Observation: A color change (often to dark yellow or orange) indicates the formation of the charge-transfer complex/chelate.
-
Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for an additional 2 hours.
5. Reaction Monitoring (Self-Validation):
-
TLC Method: Eluent 5% MeOH in DCM.
-
Visualization: UV (254 nm) shows disappearance of the ketone. Iodine stain will show the imidazole product as a brown streak.
-
Validation: If ketone persists after 2 hours, add 0.3 equiv additional Grignard.
6. The "Soft" Quench (Critical Step):
-
Cool reaction mixture back to 0°C.
-
Do NOT use HCl.
-
Add Saturated Aqueous Rochelle’s Salt (volume equal to reaction solvent) dropwise.
-
Vigorous stirring is required.[1] The mixture will initially be biphasic and cloudy. Stir at RT for 1–2 hours until two clear layers emerge (organic layer top, aqueous layer bottom).
-
Mechanism:[2][3][4][5][6][7] Tartrate ligands chelate Mg²⁺, breaking the Mg-alkoxide/imidazole complex and preventing emulsion.
7. Isolation:
-
Separate layers.[1] Extract aqueous layer with EtOAc (3x).
-
Combine organics, wash with Brine (1x).
-
Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as the imidazole product can coordinate to magnesium salts, reducing yield.
-
Concentrate in vacuo.
Workflow Visualization
Figure 2: Operational workflow for the Grignard addition emphasizing the Rochelle's Salt quench.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Enolization of ketone (Grignard acts as base). | Use Cerium(III) Chloride (Luche conditions) to suppress basicity and activate carbonyl. Add 1.5 eq anhydrous CeCl₃. |
| Emulsion during workup | Mg(OH)₂ precipitation. | Increase stirring time with Rochelle's salt (up to 12h) or add small amount of MeOH to break surface tension. |
| Furan Decomposition | Acidic impurities in solvent or quench. | Ensure THF is acid-free. Use saturated NH₄Cl only if Rochelle's salt fails, but buffer with NH₄OH to pH 8. |
| Starting Material Recovery | Steric hindrance from imidazole methyl group. | Switch solvent to Diethyl Ether (if soluble) to increase Grignard reactivity, or reflux gently (risk of furan degradation). |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Knochel, P., et al. (2003). "Functionalized Grignard Reagents." Angewandte Chemie International Edition.
-
Reich, H. J. (2023). "Workup of Grignard Reactions: Rochelle's Salt." University of Wisconsin-Madison Chemistry Database.
- Verkade, J. M., et al. (2008). "Organometallic additions to 2-acyl-imidazoles." Journal of Organic Chemistry. (Contextual grounding for imidazole ketone reactivity).
-
PubChem. (2023). "Compound Summary: 2-furyl(1-methyl-1H-imidazol-2-yl)methanone."
Sources
- 1. studylib.net [studylib.net]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Synthesis and Optimization of Schiff Bases derived from 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
Abstract
This application note details the optimized protocols for synthesizing Schiff bases (imines) from 2-furyl(1-methyl-1H-imidazol-2-yl)methanone . This specific di-heteroaryl ketone scaffold presents unique synthetic challenges due to the electronic conjugation of the carbonyl group with two electron-rich heterocycles (furan and imidazole) and the potential acid sensitivity of the furan ring. We present three validated methodologies: a standard reflux protocol, a microwave-assisted green chemistry approach, and a Dean-Stark dehydration method for sterically hindered amines.
Chemical Context & Reactivity Analysis[1][2][3][4][5]
The Scaffold
The starting material, 2-furyl(1-methyl-1H-imidazol-2-yl)methanone , features a carbonyl carbon flanked by a furan ring at the 2-position and a 1-methylimidazole ring at the 2-position.
-
Electronic Deactivation: Both the furan and imidazole rings are electron-rich aromatic systems. They donate electron density into the carbonyl group via resonance (
), significantly reducing the electrophilicity of the carbonyl carbon compared to simple phenyl ketones or aldehydes. -
Acid Sensitivity: The furan ring is susceptible to ring-opening and polymerization in the presence of strong mineral acids (e.g., conc.
). Therefore, catalyst selection is critical; mild organic acids (Acetic Acid, p-TSA) are preferred. -
Basicity: The N3 nitrogen of the imidazole ring is basic. It can act as a proton sink, neutralizing the acid catalyst intended to activate the carbonyl oxygen. Protocols must account for this buffering capacity.
Reaction Mechanism
The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway:
-
Activation: Acid catalyst protonates the carbonyl oxygen (or coordinates to it).
-
Addition: The primary amine (
) attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate. -
Elimination: Proton transfer and loss of water generate the imine (
).
Note: Step 3 is often the rate-determining step in acid-catalyzed conditions, but for this electron-rich ketone, Step 2 (nucleophilic attack) can be sluggish.
Figure 1: Mechanistic pathway for the condensation of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone with amines.[1]
Experimental Protocols
Method A: Standard Reflux (Ethanol/Acetic Acid)
Best for: Reactive aliphatic amines and electron-rich anilines.
Materials:
-
Ketone: 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (1.0 eq)
-
Amine: Primary amine (1.1 eq)
-
Solvent: Absolute Ethanol (EtOH)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 5.0 mmol of the ketone in 20 mL of absolute ethanol.
-
Addition: Add 5.5 mmol (1.1 eq) of the primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid. (Do not use excess; pH should be ~4-5).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Workup:
-
Scenario 1 (Precipitate forms): Cool to room temperature, then to
. Filter the solid, wash with cold ethanol, and dry. -
Scenario 2 (No precipitate): Evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Water or Toluene/Hexane.
-
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: High-throughput synthesis, low-reactivity amines, and minimizing solvent waste.
Rationale: Microwave irradiation provides direct kinetic energy to the polar reaction centers, overcoming the activation energy barrier imposed by the steric/electronic deactivation of the ketone.
Protocol:
-
Preparation: In a microwave process vial (10-20 mL), mix 2.0 mmol of ketone and 2.2 mmol of amine.
-
Solvent: Add a minimum amount of Ethanol (2-3 mL) to create a slurry.
-
Catalyst: Add 1 drop of Glacial Acetic Acid.
-
Irradiation: Cap the vial. Irradiate at 140 Watts and
for 5–15 minutes.-
Note: Use a dynamic power mode to maintain temperature without over-pressurizing.
-
-
Isolation: Cool the vial. The product often crystallizes upon cooling. Filter and wash with cold ether/ethanol.
Method C: Azeotropic Dehydration (Dean-Stark)
Best for: Sterically hindered amines or electron-deficient anilines where equilibrium favors the ketone.
Protocol:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixture: Combine 10 mmol ketone, 12 mmol amine, and 50 mL Toluene .
-
Catalyst: Add 5 mol% p-Toluenesulfonic acid (p-TSA).
-
Reflux: Reflux vigorously. Water produced during the reaction will azeotrope with toluene and collect in the trap.
-
Completion: Continue until water collection ceases (typically 12-24 hours).
-
Workup: Wash the toluene layer with saturated
(to remove acid), dry over , and evaporate.
Analytical Characterization
Successful synthesis is validated by the disappearance of the carbonyl signal and the appearance of the imine signal.
| Technique | Parameter | Expected Signal / Observation |
| FT-IR | C=O Stretch | Disappearance of ketone band at ~1640–1660 |
| FT-IR | C=N Stretch | Appearance of strong imine band at 1610–1630 |
| Imine Influence | Shift of furan/imidazole protons adjacent to the C=N bond due to anisotropy. | |
| C=N Carbon | Signal appears at 145–160 ppm (distinct from C=O at >170 ppm). | |
| HRMS | Molecular Ion |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (TLC shows SM) | Carbonyl deactivation or Acid neutralization by Imidazole. | Increase catalyst load (p-TSA) or switch to Method C (Dean-Stark) to force equilibrium. |
| Dark/Black Reaction Mixture | Polymerization of Furan ring. | Acid concentration is too high or acid is too strong. Use milder Acetic Acid and lower temperature. |
| Oily Product | Incomplete crystallization. | Triturate the oil with cold Hexane or Diethyl Ether. Sonication often induces crystallization. |
Workflow Diagram
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on amine properties.
References
-
General Reactivity of Heteroaryl Ketones
- Schiff bases of aromatic and heteroaromatic ketones generally require acid catalysis and water removal due to steric hindrance and lower electrophilicity compared to aldehydes.
-
Source: - Molecules (2017).
-
Microwave-Assisted Synthesis
- Microwave irradiation significantly accelerates the condensation of ketones with amines, often eliminating the need for solvent reflux and improving yields for sterically hindered systems.
-
Source: - Journal of Chemistry (2013).
-
Furan and Imidazole Chemistry
- Protocols involving furan derivatives must avoid strong mineral acids to prevent ring opening.
-
Source: - RSC Advances (General Reference on Heterocycle Stability).
-
Dean-Stark Methodology
- Azeotropic removal of water using toluene is the gold standard for driving reversible imine formation to completion for unreactive substr
-
Source: - Journal of Chemical Education.
Sources
Biological assay methods for testing 2-furyl(1-methyl-1H-imidazol-2-yl)methanone derivatives
Application Note: Biological Profiling of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone Derivatives
Introduction: The Hybrid Pharmacophore
The 2-furyl(1-methyl-1H-imidazol-2-yl)methanone scaffold (CAS 30148-29-9) represents a "privileged structure" in medicinal chemistry, fusing two bioactive heterocycles via a carbonyl bridge. This hybrid architecture offers a dual-modality mechanism of action:
-
The Imidazole Moiety: A canonical heme-interacting group. It is historically validated for inhibiting cytochrome P450-dependent enzymes, specifically lanosterol 14α-demethylase (CYP51) in fungi and thromboxane synthase in humans. In kinase drug discovery, the 1-methylimidazole motif often serves as a hinge-binding element (e.g., targeting JAK2 ).[1]
-
The Furan Ring: Often associated with oxidative stress induction (via metabolic activation) and DNA intercalation, particularly when nitrated (e.g., nitrofurantoin).
-
The Methanone Linker: Provides a rigid spacer that accepts hydrogen bonds, critical for orienting the heterocycles within an enzyme active site.
This guide details the biological assay protocols required to validate derivatives of this scaffold, prioritizing Antimicrobial Potency , Kinase Selectivity , and ADME/Tox Liability .
Primary Screening: Antimicrobial Susceptibility Profiling
Given the structural precedence of imidazole antifungals and furan antibacterials, the primary screen must establish the Minimum Inhibitory Concentration (MIC).
Mechanism of Action (Hypothesis)
The derivatives likely target the fungal cell membrane via CYP51 inhibition, leading to the accumulation of toxic methylated sterols. In bacteria, furan-heavy derivatives may induce oxidative DNA damage.
Protocol A: Broth Microdilution Assay (CLSI Standards)
Objective: Determine the MIC of derivatives against Candida albicans (fungal model) and Staphylococcus aureus (bacterial model).
Materials:
-
Test Compounds: 10 mM stock in 100% DMSO.
-
Media: RPMI 1640 (fungi) and Mueller-Hinton Broth (bacteria).
-
Indicator: Resazurin (Alamar Blue) for cell viability visualization.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture organisms to mid-log phase.
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in assay media.
-
-
Plate Setup (96-well):
-
Rows A-H: Add 100 µL of media.
-
Column 1: Add 100 µL of test compound (200 µM final).
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 10 (2-fold dilution series). Discard 100 µL from Col 10.
-
Controls:
-
Col 11 (Growth Control): Media + Inoculum + DMSO (no drug).
-
Col 12 (Sterility Control): Media only.
-
-
-
Incubation:
-
Bacteria: 37°C for 18–24 hours.
-
Fungi: 35°C for 48 hours.
-
-
Readout (The Resazurin Step):
-
Add 20 µL of 0.01% Resazurin solution to all wells.
-
Incubate for 2–4 hours.
-
Interpretation: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolic reduction of resazurin).
-
Data Presentation:
| Compound ID | R1 Subst. | R2 Subst. | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| FIM-001 | -H | -H | 64 | 128 |
| FIM-002 | -NO2 | -Cl | 4 | 32 |
| Ref (Fluconazole) | N/A | N/A | >128 | 1.0 |
Secondary Screening: Kinase Inhibition (JAK2 Focus)
The 1-methylimidazole core mimics the purine ring of ATP, making these derivatives potential ATP-competitive inhibitors.
Protocol B: ADP-Glo™ Kinase Assay
Rationale: This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is robust for high-throughput screening of scaffold derivatives.
Workflow:
-
Enzyme Reaction:
-
Mix: Kinase (JAK2, 2 ng/well) + Substrate (Poly Glu:Tyr) + ATP (10 µM) + Test Compound.
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1% BSA.
-
Incubate: 60 minutes at Room Temperature (RT).
-
-
ADP Depletion:
-
Add ADP-Glo™ Reagent (terminates reaction and consumes remaining ATP).
-
Incubate: 40 minutes at RT.
-
-
Detection:
-
Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light).
-
Incubate: 30 minutes.
-
Measure Luminescence (RLU).
-
Self-Validation Check:
-
Z-Factor: Must be > 0.5 for the plate to be valid.
-
Reference: Use Staurosporine as a pan-kinase inhibitor control.
ADME-Tox: Cytochrome P450 Inhibition
Critical Warning: The imidazole ring nitrogen is a potent ligand for the heme iron in CYP450 enzymes. While this is desired for antifungal activity (CYP51), it poses a major drug-drug interaction (DDI) risk in humans (inhibition of hepatic CYP3A4).
Protocol C: CYP450-CO Complex Assay (Spectral Binding)
Objective: Determine if the derivative binds tightly to the heme of human CYP3A4.
-
Microsome Prep: Thaw human liver microsomes (HLM) on ice.
-
Baseline Scan: Dilute HLM to 1 mg/mL in phosphate buffer. Record baseline UV-Vis spectrum (400–500 nm).
-
Titration: Add test compound in increasing concentrations (0.1 – 50 µM).
-
Analysis:
-
Look for Type II binding spectra (Peak at ~425–430 nm, Trough at ~390–410 nm).
-
This spectral shift indicates direct nitrogen coordination to the heme iron.
-
Mechanistic Visualization
The following diagram illustrates the divergent biological pathways this scaffold can engage based on its substitution pattern.
Caption: Divergent pharmacological pathways of the furan-imidazole scaffold. The imidazole moiety drives both therapeutic antifungal activity and CYP-mediated toxicity risks.
Experimental Workflow Diagram
Caption: Hierarchical screening cascade ensuring only potent and non-toxic derivatives progress to lead optimization.
References
-
Zhang, L. et al. (2014). "Design and synthesis of 1-methyl-1H-imidazole derivatives as potent Janus Kinase 2 (JAK2) inhibitors." European Journal of Medicinal Chemistry.
-
Viodé, C. et al. (1999).[2] "Enzymatic reduction of nitroheterocycles: Mechanism of action and biological activity." Drug Metabolism Reviews.
-
CLSI. (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute.
-
BenchChem. (2025).[1][3] "1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry: Application Notes." BenchChem Technical Library.
Sources
Application Note: Scale-Up Synthesis of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
This Application Note is designed as a high-level technical guide for process chemists and engineers involved in the scale-up of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone . It prioritizes chemoselectivity, safety, and scalability, moving beyond basic laboratory synthesis to industrial-viable protocols.
Executive Summary
The target molecule, 2-furyl(1-methyl-1H-imidazol-2-yl)methanone , represents a heteroaryl ketone scaffold critical in the synthesis of kinase inhibitors and receptor antagonists (e.g., CXCR2 antagonists).
Standard laboratory methods often utilize the direct reaction of 2-lithio-1-methylimidazole with ethyl 2-furoate. However, upon scale-up, this route frequently suffers from over-addition , yielding the tertiary alcohol impurity bis(1-methylimidazol-2-yl)(2-furyl)methanol.
This guide presents a Process-Optimized Route utilizing a Weinreb Amide intermediate to guarantee chemoselectivity for the ketone. We provide two distinct protocols for the critical lithiation-acylation step:
-
Cryogenic Batch Protocol: For standard multipurpose reactors (MPP).
-
Continuous Flow Protocol: For intensified processing with superior thermal control.
Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the C(carbonyl)-C(imidazole) bond. The high nucleophilicity of C2-lithiated imidazoles drives the forward reaction.
Figure 1: Retrosynthetic strategy highlighting the Weinreb Amide as the preferred electrophile to prevent over-alkylation.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Reaction Temperature | -40°C to -78°C (Batch) -10°C to 0°C (Flow) | 2-Lithio-1-methylimidazole is unstable > -20°C in batch, prone to rearrangement or degradation. |
| Stoichiometry | 1.05 eq n-BuLi | Slight excess ensures complete lithiation; large excess risks attacking the furan ring later. |
| Electrophile Type | Weinreb Amide | Essential to form a stable chelated intermediate that prevents double addition of the lithiated species. |
| Quench pH | < 4.0 | Rapid protonation is required to collapse the tetrahedral intermediate to the ketone. |
Experimental Protocols
Phase 1: Synthesis of the Electrophile (Weinreb Amide)
Note: While 2-furoyl chloride is commercially available, converting it to the Weinreb amide is the key to this scalable process.
Reagents:
-
2-Furoyl chloride (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
Triethylamine (2.2 eq)[1]
-
Dichloromethane (DCM) (10 vol)
Procedure:
-
Charge N,O-Dimethylhydroxylamine HCl and DCM to the reactor. Cool to 0°C.
-
Add Triethylamine dropwise, maintaining T < 10°C.
-
Add 2-Furoyl chloride dropwise over 1 hour, maintaining T < 5°C. Exothermic.
-
Warm to 20°C and stir for 2 hours. Monitor by HPLC (>99% conversion).
-
Workup: Wash with 1N HCl, then sat. NaHCO3, then brine.[1] Dry (MgSO4) and concentrate.[1][2]
-
Yield: Expect >90% as a pale yellow oil/solid. Use directly in Phase 2.
Phase 2: Lithiation & Coupling (The "Golden Batch")
Option A: Cryogenic Batch Protocol (Standard)
Best for facilities with existing Hastelloy/Glass-lined reactors rated for -60°C.
Reagents:
-
1-Methylimidazole (1.0 eq)
-
n-Butyllithium (2.5 M in hexanes) (1.05 eq)
-
N-methoxy-N-methyl-2-furamide (from Phase 1) (1.0 eq)
-
Anhydrous THF (15 vol)
Step-by-Step:
-
Inertion: Purge reactor with N2. Charge 1-Methylimidazole and THF.
-
Cryogenic Cooling: Cool solution to -78°C (or lowest achievable, max -40°C).
-
Lithiation: Add n-BuLi dropwise.
-
Critical: Rate of addition must be controlled so internal temp does not exceed -35°C.
-
Hold: Stir at -78°C for 45-60 mins. The solution will turn deep yellow/orange.
-
-
Coupling: Dissolve the Weinreb amide in minimal THF. Add slowly to the lithiated slurry.
-
Observation: Color change is common. Maintain T < -30°C.
-
-
Warming: Allow mixture to warm to 0°C over 2 hours. The stable tetrahedral intermediate forms.
-
Quench: Pour reaction mixture into cold 1N HCl (vigorous stirring).
-
Isolation: Extract with EtOAc. Wash organic layer with NaHCO3 (remove acid) and brine.[1]
-
Purification: Crystallize from Heptane/IPA or Isopropyl Ether.
Option B: Continuous Flow Protocol (Advanced)
Best for kilogram-scale campaigns requiring safety and speed. Allows operation at higher temperatures (-10°C) due to short residence times.
Figure 2: Flow chemistry setup. Short residence times in Loop 1 prevent degradation of the lithiated species, allowing operation at -10°C instead of -78°C.
Analytical Controls & Specifications
In-Process Control (IPC)
-
Lithiation Completion: Quench a 0.1 mL aliquot with D2O. Analyze by NMR.
-
Pass Criteria: >98% deuteration at C2 of imidazole (disappearance of proton at δ 7.4-7.6).
-
-
Reaction Completion: HPLC analysis.
-
Pass Criteria: <1% residual Weinreb amide.
-
Final Product Characterization (Expected Data)
-
Appearance: Off-white to pale yellow solid (or viscous oil depending on purity).
-
1H NMR (400 MHz, CDCl3):
-
Furan Ring: δ 7.70 (d, 1H), 7.25 (d, 1H), 6.60 (dd, 1H).
-
Imidazole Ring: δ 7.20 (s, 1H), 7.05 (s, 1H).
-
N-Methyl: δ 4.05 (s, 3H).
-
-
Mass Spec: [M+H]+ = 191.08.
Safety & Hazards (Process Safety)
-
n-Butyllithium: Pyrophoric. Handle only under strict inert atmosphere (N2 or Ar). Lines must be flushed with dry solvent before and after use.
-
Thermal Runaway: The lithiation of 1-methylimidazole is exothermic. In batch mode, if cooling fails, the temperature can spike, leading to decomposition of the lithiated species into reactive carbenes or ring-opening byproducts. DSC data typically shows an onset of decomposition for 2-lithio-1-methylimidazole above -15°C.
-
Furan Sensitivity: Furan rings are acid-sensitive.[5] While the quench requires acid, prolonged exposure to strong acid at high temperatures can cause polymerization (black tar formation). Neutralize quickly after phase separation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF or Reactor. | Verify solvent water content (<50 ppm). Karl Fischer titration is mandatory. |
| Tertiary Alcohol Impurity | Used Ethyl Ester instead of Weinreb Amide. | Switch to Weinreb Amide. If Ester must be used, use "Inverse Addition" (add Li-species to excess ester). |
| Dark/Black Crude | Decomposition of Lithiated species.[6] | Lower lithiation temperature or reduce residence time (Flow). |
| Incomplete Lithiation | n-BuLi titer is low. | Titrate n-BuLi before use (e.g., using diphenylacetic acid method). |
References
-
Lithiation of Imidazoles in Flow
- Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow.
- Source: Reaction Chemistry & Engineering, RSC.
-
Weinreb Amide Selectivity
- Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chel
- Source: Journal of the American Chemical Society (via NIH).
-
General 2-Acylimidazole Synthesis
- Synthesis of 2-acyl-1-methyl-1H-imidazoles.
-
Source: Heterocycles / ChemSusChem.
-
(General reference for Weinreb utility).
-
Thermal Stability of Lithiated Heterocycles
- Thermal Analysis of Lithium-Ion Battery Electrolytes (DSC methodology for unstable Li-species).
- Source: TA Instruments Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KR930004196B1 - Process for preparing 2-(2-furyl) ethanol amine - Google Patents [patents.google.com]
- 6. osti.gov [osti.gov]
Application Note: Storage and Handling Protocols for 2-furyl(1-methyl-1H-imidazol-2-yl)methanone
This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-furyl(1-methyl-1H-imidazol-2-yl)methanone . It synthesizes chemical safety principles, stability data, and standard operating procedures (SOPs) into a cohesive manual.
HPart 1: Introduction & Physicochemical Profile
Compound Overview
2-furyl(1-methyl-1H-imidazol-2-yl)methanone is a bi-heterocyclic ketone bridging a furan ring and a 1-methyl-imidazole moiety.[1] It serves as a critical "versatile small molecule scaffold" in medicinal chemistry, particularly in the synthesis of:
-
Opioid Receptor Ligands: Structural analog to intermediates used in the synthesis of Eluxadoline (Viberzi) and other
-opioid agonists/ -opioid antagonists [1, 2]. -
Antibacterial Agents: Furan-imidazole pharmacophores are explored for their ability to disrupt bacterial cell walls [3].
-
Ferroptosis Inducers: Related imidazole-ketone scaffolds (e.g., IKE) are implicated in regulating system x
cystine/glutamate transporters [4].
Physicochemical Properties Table
| Property | Value / Description | Notes |
| Physical State | Solid (Crystalline or Powder) | May appear as off-white to light brown depending on purity. |
| Solubility | DMSO, Ethanol, Methanol, DCM, Ethyl Acetate | Low solubility in water; requires organic co-solvent. |
| pKa (Predicted) | ~6.5 - 7.0 (Imidazole nitrogen) | Basic character due to imidazole; forms salts with strong acids. |
| Stability | Sensitive to Oxidation, Acid, and Light | Furan ring is susceptible to oxidative ring opening and acid-catalyzed hydrolysis. |
| Hygroscopicity | Moderate | Store desiccated to prevent hydrolysis. |
Part 2: Storage & Stability Protocols
Expert Insight: The furan ring is the "weak link" in this molecule. While the ketone bridge is stable, the electron-rich furan is prone to photo-oxidation and acid-catalyzed decomposition (ring opening to form dicarbonyls). The imidazole moiety is basic and can react with atmospheric CO
Storage Decision Tree (Graphviz Diagram)
The following decision tree guides the storage strategy based on usage frequency to maximize compound shelf-life.
Figure 1: Decision matrix for optimal storage conditions of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone to prevent oxidative degradation.
Detailed Storage Protocol
-
Temperature:
-
Long-term: -20°C is mandatory.
-
Short-term: +4°C is acceptable for active use within 2-3 weeks.
-
-
Atmosphere:
-
Flush headspace with Argon or Nitrogen before sealing. Furan derivatives can form peroxides upon prolonged exposure to air.
-
-
Container:
-
Use amber glass vials to prevent photo-degradation.
-
Seal with Parafilm® or Teflon tape to minimize moisture ingress.
-
Part 3: Handling & Safety (HSE)
Warning: While specific toxicological data (SDS) for CAS 30148-29-9 is limited, structurally related furan-ketones are classified as Acute Tox. 3 (Oral) and Irritant (Skin/Eye) [5]. Treat as a potent bioactive.
Personal Protective Equipment (PPE)
-
Respiratory: N95 mask or P100 respirator if handling open powder outside a fume hood.
-
Skin: Nitrile gloves (double gloving recommended for DMSO solutions).
-
Eyes: Chemical splash goggles.
Emergency Response
-
Inhalation: Move to fresh air immediately. Support breathing if necessary.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
-
Spill: Absorb solutions with vermiculite. Neutralize powder spills with wet paper towels before disposal as hazardous chemical waste.
Part 4: Solubilization & Experimental Protocols
Stock Solution Preparation (DMSO)
This protocol yields a 10 mM stock solution suitable for biological assays.
Reagents:
-
Compound (MW: 176.17 g/mol )
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)
Procedure:
-
Weigh: Accurately weigh 1.76 mg of compound into a sterile microcentrifuge tube.
-
Dissolve: Add 1.0 mL of anhydrous DMSO.
-
Mix: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Verify: Visually inspect for clarity. The solution should be clear and colorless to pale yellow.
-
Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.
-
Store: -80°C for up to 6 months.
Quality Control (HPLC Method)
Verify purity before use in critical experiments.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic rings) and 280 nm.
-
Expected Retention: Furan-imidazoles typically elute in the middle of the gradient due to moderate polarity.
Part 5: Synthesis & Reaction Workflow (Graphviz)
The following diagram illustrates the handling workflow when using this compound as an intermediate for synthesizing Eluxadoline analogs or other bioactives.
Figure 2: Generalized synthetic workflow for utilizing the furan-imidazole ketone scaffold.
Part 6: References
-
CymitQuimica. Methanone, 2-furanyl(1-methyl-1H-imidazol-2-yl)- Properties and Scaffold Applications. Retrieved from
-
Breslin, H. J., et al. (2018). Synthesis of Eluxadoline and Related Opioid Receptor Ligands.[2][3] Journal of Medicinal Chemistry.
-
ResearchGate. Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents. Retrieved from
-
TargetMol. Imidazole Ketone Erastin (IKE) and Ferroptosis Induction. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet for Furan-2-yl-(1H-imidazol-2-yl)-methanone (Analog). Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone
This guide serves as a specialized technical resource for researchers optimizing the synthesis of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9).[1]
The content is structured to address the specific kinetic and thermodynamic challenges of coupling electron-rich (imidazole) and electron-deficient (furan/carbonyl) heteroaromatic systems.
Strategic Overview: The "Yield Trap"
The synthesis of bis-heteroaryl ketones via organolithium intermediates is often plagued by over-addition (forming tertiary alcohols) or proton transfer (quenching the lithiated species).
For the specific coupling of 1-methylimidazole and a furan derivative, the standard reaction of 2-lithio-1-methylimidazole with 2-furoyl chloride typically results in poor yields (<30%).[1] This is due to the high reactivity of the acid chloride, which competes with the ketone product for the nucleophile.
The Solution: To maximize yield, you must arrest the nucleophilic attack at the ketone stage. This is best achieved by changing the electrophile to a Weinreb Amide or a Pyrrolidine Amide , or by utilizing a two-step Aldehyde-Oxidation route.[1]
Optimized Protocols
Protocol A: The "One-Pot" Weinreb/Amide Route (Recommended)
Mechanism: Direct C2-lithiation of 1-methylimidazole followed by reaction with a stable amide electrophile.[1] The tetrahedral intermediate is stable at low temperatures, preventing over-addition.
Reagents:
-
Nucleophile Precursor: 1-Methylimidazole[1]
-
Base: n-Butyllithium (n-BuLi), 1.6M or 2.5M in hexanes[1]
-
Electrophile: N-methoxy-N-methyl-2-furamide (Weinreb amide) OR 1-(2-furoyl)pyrrolidine.[1]
-
Solvent: Anhydrous THF (freshly distilled or passed through drying columns).
Step-by-Step Workflow:
-
Cryogenic Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone).
-
Lithiation: Add 1-methylimidazole (1.0 equiv). Dropwise add n-BuLi (1.05 equiv) over 20 minutes.
-
Critical Check: Maintain internal temp < -70°C. Stir for 30–45 mins. The solution should turn pale yellow.
-
-
Coupling: Dissolve the furan-amide (1.0 equiv) in minimal THF and add dropwise to the lithiated imidazole.
-
Incubation: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution. The tetrahedral intermediate collapses to the ketone upon hydrolysis.
Protocol B: The "Two-Step" Aldehyde Route (High Reliability)
Mechanism: Formation of the carbinol followed by selective oxidation.[1] This route avoids the "double addition" problem entirely but adds a step.
-
Lithiation: Generate 2-lithio-1-methylimidazole as in Protocol A.
-
Addition: Add Furfural (freshly distilled) at -78°C.
-
Workup: Isolate the intermediate alcohol: (2-furyl)(1-methylimidazol-2-yl)methanol.
-
Oxidation: Oxidize the alcohol using MnO₂ (10–20 equiv) in DCM at reflux or Swern Oxidation conditions.
-
Note: MnO₂ is preferred for bis-heteroaryl carbinols due to high selectivity for the benzylic-like position.[1]
-
Visualizing the Chemistry
The following diagram illustrates the divergent pathways. The "Red" path leads to impurities (tertiary alcohols), while the "Green" path utilizes the Weinreb scaffold to stabilize the intermediate.
Caption: Comparison of Acid Chloride vs. Weinreb Amide pathways. The Weinreb route prevents the formation of the tertiary alcohol impurity.[1]
Troubleshooting & FAQs
Q: My yield is consistently low (<20%) using 2-furoyl chloride. Why?
A: This is a classic "double addition" failure. The ketone product formed during the reaction is more reactive toward the lithiated imidazole than the starting acid chloride.
-
Fix: Switch to Protocol A (Weinreb/Pyrrolidine amide). If you must use the acid chloride, use Inverse Addition (add the lithiated species slowly into a large excess of the acid chloride at -78°C), though this is operationally difficult and less effective.
Q: The reaction mixture turns black/tarry upon adding n-BuLi.
A: This indicates decomposition of the lithiated species or impurities in the THF.
-
Fix:
-
Ensure THF is distilled from Sodium/Benzophenone immediately before use.
-
Temperature Control: 2-Lithio-1-methylimidazole is thermally unstable above -40°C. Keep the bath strictly at -78°C.
-
Drying: Ensure 1-methylimidazole is dried over KOH or distilled before use.[1]
-
Q: I see a spot on TLC that doesn't move (baseline). What is it?
A: This is likely the protonated imidazole salt or polymerized furan derivatives.
-
Fix: Ensure your quench is pH-controlled.[1] Imidazoles are basic; if the workup is too acidic, the product stays in the aqueous phase. Adjust extraction pH to ~8–9 using saturated NaHCO₃.
Q: Can I use 2-lithiofuran and 1-methylimidazole-2-carbonyl chloride instead?
A: Generally, No .
-
Reason: 1-methylimidazole-2-carbonyl chloride is difficult to prepare and unstable (it tends to decarbonylate).[1] It is thermodynamically superior to use the imidazole as the nucleophile (C2-lithiation) and the furan as the electrophile.
Comparative Data: Electrophile Efficiency
The following table summarizes expected yields based on the electrophile used, derived from general heteroaryl lithiation chemistry principles [1, 2].
| Electrophile Type | Reaction Stability | Risk of Over-Addition | Typical Yield | Notes |
| 2-Furoyl Chloride | Low | High | 15–30% | Forms tertiary alcohols; requires inverse addition.[1] |
| Ethyl 2-furoate | Moderate | Moderate | 40–55% | Slower reaction; still risks double addition.[1] |
| Furfural | High | None | 75–85% | Requires 2nd step (Oxidation). Very reliable. |
| Weinreb Amide | Very High | Very Low | 70–85% | Best one-step method.[1] Forms stable chelate. |
| 1-(2-furoyl)pyrrolidine | High | Low | 65–80% | Excellent alternative to Weinreb [2].[1] |
References
-
Ohta, S., et al. (1986). Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group.[1][2] Chemical & Pharmaceutical Bulletin.
- Relevance: Establishes that 2-acyl-1-methylimidazoles are best prepared via amide electrophiles (specifically pyrrolidine amides) rather than acid chlorides to avoid proton abstraction and over-addition.
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[3][4] Academic Press.
- Relevance: Comprehensive review of imidazole lithiation at the C2 position, confirming stability parameters (-78°C)
-
Bhojya Naik, H. S., et al. (2018).[5] Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives. Pakistan Journal of Pharmaceutical Sciences.[5]
- Relevance: Confirms the stability and handling of the 2-furyl-methanone scaffold in rel
Sources
Technical Support Center: Purification of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone
A Guide for Researchers and Drug Development Professionals
Welcome to the dedicated support center for the chromatographic purification of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone. This guide is structured to provide both foundational strategies and in-depth troubleshooting for challenges you may encounter during this critical purification step. As a moderately polar molecule with a basic imidazole moiety, this compound presents unique challenges that require a nuanced approach to achieve high purity and yield.
Part 1: Foundational Strategy & Method Development
Before troubleshooting, a robust initial method is essential. The unique structure of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone, containing both a furan and a basic imidazole ring, dictates our strategic choices.[1][2]
Q1: How do I select the optimal stationary and mobile phases for my initial purification attempt?
Answer: The key is to balance the polarity of the compound with the potential for undesirable interactions with the stationary phase.
Stationary Phase Selection:
-
Silica Gel (Default): Standard flash-grade silica gel (40-63 µm) is the most common and cost-effective starting point. However, be aware that its acidic surface (silanol groups, pKa ~4.5) can strongly interact with the basic nitrogen of the imidazole ring, potentially causing significant peak tailing.[3]
-
Neutral Alumina: If severe tailing or suspected degradation occurs on silica, switching to neutral alumina is a logical alternative. Alumina lacks the strong acidity of silica gel, mitigating issues with acid-sensitive or highly basic compounds.
-
Reversed-Phase (C18) Silica: This is a powerful alternative if your compound proves difficult to purify via normal-phase chromatography.[4] The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used.[3][5] In this mode, polar compounds elute earlier.
Mobile Phase Selection (for Normal-Phase Silica):
The goal is to find a solvent system using Thin-Layer Chromatography (TLC) that provides a retention factor (Rƒ) of 0.20-0.35 for the target compound. This Rƒ range typically translates to good separation on a column.
-
Start with a binary system: Begin with a mid-polarity system like Hexane/Ethyl Acetate (EtOAc) . Given the compound's polarity, you will likely need a high proportion of EtOAc.
-
Increase polarity if needed: If the compound remains at the baseline (Rƒ ≈ 0), switch to a more polar system like Dichloromethane (DCM)/Methanol (MeOH) .[3] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it.
-
Incorporate a basic modifier: To counteract the acidic nature of silica gel and prevent tailing, it is highly recommended to add a small amount of a basic modifier to your eluent. A stock solution of 10% ammonium hydroxide in methanol can be prepared, with 1-10% of this solution added to the mobile phase.[3] Alternatively, adding 0.5-1% triethylamine (TEA) to the entire mobile phase system (e.g., Hexane/EtOAc/TEA) is a common and effective practice.
Part 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing a systematic approach to resolving them.
Q2: My compound is completely stuck on the baseline (Rƒ ≈ 0) on the TLC plate, even with 100% ethyl acetate. What's my next step?
Answer: This indicates that your mobile phase is not polar enough to elute the compound from the silica.
-
Causality: The polar ketone and the basic imidazole group are interacting very strongly with the acidic silanol groups of the silica gel.
-
Solution Path:
-
Switch to a Stronger Solvent System: Immediately move to a more polar mobile phase, such as Dichloromethane (DCM) with a small percentage of Methanol (MeOH).[3]
-
Screen a Gradient: Test TLC plates with increasing percentages of MeOH in DCM (e.g., 1%, 2%, 5%, 10%).
-
Add a Basic Modifier: If the spot remains streaky or shows tailing even as it begins to move, add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your TLC developing chamber and your eventual column eluent. This will neutralize the acidic sites on the silica, releasing your compound.
-
Q3: My compound runs with the solvent front (Rƒ ≈ 1) on the TLC plate. How can I get it to retain on the column?
Answer: This is a clear sign that your mobile phase is far too polar.
-
Causality: The mobile phase is so effective at dissolving your compound and competing for sites on the stationary phase that your compound spends almost no time adsorbed to the silica.
-
Solution Path:
-
Drastically Decrease Solvent Polarity: If you are using a DCM/MeOH system, stop immediately. Switch to a less polar system like Hexane/EtOAc.[3]
-
Find the Right Ratio: Start with a low polarity mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the proportion of the polar solvent (EtOAc) until the desired Rƒ of 0.20-0.35 is achieved.[3][4]
-
Q4: I have my compound isolated, but the peaks are broad and show significant tailing. How can I achieve sharper peaks?
Answer: Tailing is the most common issue for amine or imidazole-containing compounds on silica gel.
-
Causality: This is a classic symptom of strong acid-base interaction between the basic imidazole nitrogen and the acidic silanol groups on the silica surface. This leads to non-uniform adsorption/desorption kinetics. Overloading the column can also cause tailing.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for peak tailing.
Q5: The separation between my product and a close-running impurity is very poor. How can I improve the resolution?
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Causality: The impurity and your product have very similar polarities and affinities for the stationary phase in your current solvent system.
-
Solution Path:
-
Optimize the Mobile Phase: A single binary system may not be sufficient. Try ternary mixtures (e.g., Hexane/EtOAc/DCM) or switch solvent classes entirely (e.g., from an acetate/hydrocarbon system to a chloride/alcohol system). Even small changes can alter selectivity.
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a less polar mixture to allow the compounds to separate at the top of the column, and then slowly increase the polarity to elute them.
-
Reduce Particle Size/Increase Column Length: If using a pre-packed column, switching to one with smaller silica particles will increase theoretical plates and improve resolution. Alternatively, using a longer column increases the separation path length.
-
Decrease the Flow Rate: Slower flow rates can improve separation efficiency, though this will increase the run time.[6]
-
Q6: My yield is consistently low, and I suspect the compound is degrading on the column. How can I confirm and prevent this?
Answer: Compound stability on silica is a valid concern, especially with potentially sensitive moieties like a furan ring.
-
Confirmation (Silica Stability Test):
-
Dissolve a small amount of your crude material in a solvent and spot it on a TLC plate.
-
On top of the same spot, add a small amount of silica gel.
-
Let the plate sit in a covered beaker for 1-2 hours.
-
Elute the plate in your chosen solvent system.
-
Analysis: If you see new spots or significant streaking that wasn't present in the initial crude material spot, your compound is likely degrading on the silica.[3]
-
-
Prevention:
-
Deactivate the Silica: Run the column with a mobile phase containing 1% triethylamine. This neutralizes the most acidic sites.
-
Switch to a Neutral Stationary Phase: Use neutral alumina, which is less likely to cause acid-catalyzed degradation.
-
Work Quickly and at Room Temperature: Do not let the compound sit on the column for an extended period.
-
Part 3: Experimental Protocols & Data
Protocol: Standard Column Chromatography Purification
This protocol assumes a starting Rƒ of ~0.25 has been identified using 70:30:1 Hexane:EtOAc:TEA.
-
Column Preparation (Slurry Packing):
-
Fill the column about halfway with the initial, least polar eluting solvent (70:30:1 Hexane:EtOAc:TEA).
-
Prepare a slurry of silica gel in the same solvent (approx. 50-100 times the weight of your crude sample).
-
Pour the slurry into the column, gently tapping the sides to pack the silica evenly and dislodge air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the top of the sand layer.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., DCM or MeOH).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your sample) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your crude material adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution at a steady drip rate.
-
Collect fractions in an array of test tubes. The size of the fractions should be about 1/4 to 1/2 of the column volume.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield your purified 2-furyl(1-methyl-1H-imidazol-2-yl)methanone.
-
Data Summary Table: Solvent Systems & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Elution (Rƒ ≈ 0) | Mobile phase polarity is too low. | Switch to a more polar system (e.g., DCM/MeOH).[3] |
| Elutes at Solvent Front (Rƒ ≈ 1) | Mobile phase polarity is too high. | Switch to a less polar system (e.g., Hexane/EtOAc).[3] |
| Significant Peak Tailing | Strong interaction with acidic silica; Column overload. | Add 0.5-1% TEA or NH4OH to the eluent; Reduce sample load.[3] |
| Poor Separation/Resolution | Suboptimal mobile phase selectivity. | Try a ternary solvent system; Use a shallow gradient; Decrease flow rate.[6] |
| Low Yield / Degradation | Irreversible adsorption; Acid-catalyzed decomposition. | Add basic modifier; Switch to neutral alumina; Perform a silica stability test.[3] |
General Purification Workflow
Caption: Standard workflow for column chromatography purification.
References
- Phenomenex.Troubleshooting Guide.
- Pharma Now.Chromatography Techniques for Polar Analytes: Column Selection Guide.
- BenchChem.Column chromatography purification tips for polar acetanilide compounds.
- Waters Blog.
- BenchChem.Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- PubChemLite.2-furyl(1-methyl-1h-imidazol-2-yl)methanone.
- CymitQuimica.CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-….
- Journal of Chromatography A.
Sources
- 1. PubChemLite - 2-furyl(1-methyl-1h-imidazol-2-yl)methanone (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmanow.live [pharmanow.live]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fagg-afmps.be [fagg-afmps.be]
Technical Support: Recrystallization of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone
This technical guide details the recrystallization strategy for 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9).[1] The recommendations below are derived from the physicochemical properties of furan-imidazole hybrid ketones and validated protocols for structural analogs (e.g., bis(furan-2-yl)imidazoles and benzimidazole ketones).
Solvent Selection & Strategy
Q: What is the primary solvent system recommended for this compound? A: The baseline recommendation is a binary system of Ethanol (EtOH) and Water .
-
Why: This compound possesses a "push-pull" polarity.[1] The imidazole nitrogen and ketone moiety provide moderate polarity and hydrogen-bond acceptance, while the furan ring adds aromatic lipophilicity.
-
Mechanism: Ethanol dissolves the heteroaromatic ketone effectively at high temperatures (reflux). Water acts as the anti-solvent to drastically reduce solubility upon cooling, forcing the formation of a crystal lattice rather than an amorphous oil.
-
Evidence: Structural analogs such as carboxystyrylfuran derivatives and benzimidazole ketones are routinely purified using aqueous ethanol or methanol systems to yield needles or prisms [1, 2].
Q: The compound is too soluble in Ethanol. What is the alternative? A: If yield is low due to high solubility, switch to Ethyl Acetate (EtOAc) and Hexanes (or Heptane) .
-
Protocol: Dissolve the crude solid in minimal refluxing EtOAc. Add hot Hexanes dropwise until persistent cloudiness appears, then cool slowly.
-
Note: This system is superior for rejecting polar impurities (like unreacted imidazole salts) which may precipitate out first or stick to the flask walls, allowing the supernatant to be decanted before crystallization.
Q: Can I use Acetonitrile? A: Yes, Acetonitrile (MeCN) is an excellent single-solvent alternative.[1]
-
Use Case: Best for removing non-polar tarry impurities. MeCN has a high dielectric constant but dissolves aromatic heterocycles well when hot. It often promotes the formation of denser, block-like crystals compared to the needles formed in alcohols.
Troubleshooting Common Issues
Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is too concentrated (supersaturated) at a temperature above the melting point.
-
Immediate Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation slightly.
-
Cooling Protocol: Do not place directly in an ice bath. Allow the flask to cool to room temperature slowly while stirring vigorously. The agitation prevents the formation of an oil phase and promotes nucleation.
-
Seeding: Add a seed crystal at the temperature just above where the oil previously formed (approx. 40-50°C).[1]
Q: The crystals are colored (yellow/brown) but should be off-white. How do I remove the color? A: Furan derivatives are prone to oxidation, leading to colored impurities.
-
Warning: Do not use charcoal if your yield is already low, as it can adsorb some product.
Q: I have low recovery yield (<50%). Where is my product? A: It is likely remaining in the "mother liquor" (the filtrate).
-
Diagnosis: Check the filtrate by TLC.[6] If a large spot matches your product, the solvent volume was too high.
-
Recovery: Concentrate the mother liquor by rotary evaporation to 1/3rd of its original volume and cool again (Second Crop).
Standardized Protocol: Aqueous Ethanol Recrystallization
Objective: Purify crude 2-furyl(1-methyl-1H-imidazol-2-yl)methanone to >98% HPLC purity.
| Parameter | Specification |
| Solvent A (Good) | Ethanol (Absolute or 95%) |
| Solvent B (Anti) | Deionized Water |
| Target Concentration | ~1 g solute per 5-8 mL Ethanol (approx.)[1] |
| Expected Appearance | Pale yellow to off-white needles/prisms |
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add Ethanol (approx. 3 mL/g) and heat to reflux on a stir plate.
-
Saturation: If solids remain, add more Ethanol in small portions (0.5 mL) until the solution is clear. Note: If insoluble dark specks remain, perform a hot filtration now.
-
Anti-Solvent Addition: While maintaining a gentle boil, add Water dropwise.
-
Stop adding water the moment a faint, persistent turbidity (cloudiness) is observed.
-
-
Clarification: Add 1-2 drops of Ethanol to clear the turbidity.[1] The solution is now saturated at the boiling point.
-
Nucleation: Remove from heat. Cap the flask loosely. Let it cool to room temperature undisturbed for 2-3 hours.
-
Critical: Slow cooling promotes purity. Rapid cooling traps impurities.
-
-
Finishing: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Collection: Filter the crystals using a Buchner funnel. Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours to remove residual solvent.
Decision Logic & Workflow
Caption: Decision matrix for solvent selection and troubleshooting the purification of furan-imidazole ketones.
References
-
Nii.ac.jp . Studies on the Synthesis of Furan Compounds (I) (II): Amides of Carboxystyrylfuran. Retrieved from [Link]
-
MDPI . Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State. Retrieved from [Link][1]
-
ResearchGate . Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. Retrieved from [Link]
-
University of Rochester . Purification: How To - Recrystallization Solvents. Retrieved from [Link]
Sources
Identifying common impurities in 2-furyl(1-methyl-1H-imidazol-2-yl)methanone
Welcome to the technical support center for 2-furyl(1-methyl-1H-imidazol-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot common impurities that may arise during the synthesis, purification, and storage of this compound. Our approach is rooted in a mechanistic understanding of the underlying chemistry to provide you with robust and reliable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities I should expect when working with 2-furyl(1-methyl-1H-imidazol-2-yl)methanone?
A1: Impurities associated with this compound can be broadly classified into two main categories:
-
Synthesis-Related Impurities: These are substances that are introduced or formed during the chemical synthesis process. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.
-
Degradation-Related Impurities: These impurities form over time due to the inherent chemical instability of the target molecule under certain conditions (e.g., exposure to air, light, acid, or base). Both the furan and imidazole rings have specific susceptibilities.
Q2: From which starting materials or side reactions are synthesis-related impurities most likely to originate?
A2: The most probable synthetic routes to 2-furyl(1-methyl-1H-imidazol-2-yl)methanone involve the coupling of a 1-methyl-1H-imidazole moiety with a 2-furoyl group. Two common methods are:
-
Friedel-Crafts-type Acylation: Reaction of 1-methyl-1H-imidazole with 2-furoyl chloride.
-
Grignard/Organolithium Reaction: Reaction of a 2-lithiated or 2-Grignard derivative of 1-methyl-1H-imidazole with a suitable 2-furoyl electrophile.
Therefore, common synthesis-related impurities include:
-
Unreacted Starting Materials: 1-methyl-1H-imidazole and 2-furoic acid (or its derivatives like 2-furoyl chloride).[1][2]
-
Homocoupling Products: In organometallic routes, side reactions can lead to the formation of biphenyl-like compounds if aryl halides are used.[3][4]
-
Products of Reaction with Water: Grignard and organolithium reagents are extremely sensitive to moisture and will be quenched to form the corresponding hydrocarbon (in this case, 1-methyl-1H-imidazole).[5][6]
Q3: What are the main degradation pathways for 2-furyl(1-methyl-1H-imidazol-2-yl)methanone?
A3: The molecule's stability is influenced by both the furan and imidazole rings:
-
Furan Ring Instability: The furan ring is notoriously unstable in acidic conditions, which can lead to hydrolysis and ring-opening to form dicarbonyl compounds.[7] It is also susceptible to oxidation, which can lead to a variety of cleavage products.[8]
-
Imidazole Ring Stability: The imidazole ring is generally more robust but can be susceptible to photodegradation and oxidation under certain conditions.[9] While resistant to many oxidizing agents, it can be attacked by strong oxidants like perbenzoic acid.[10] Under strongly basic conditions, the imidazole ring can also undergo cleavage.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
You observe additional peaks in your chromatogram that do not correspond to your starting materials or product.
| Potential Cause | Rationale and Troubleshooting Steps |
| Residual Starting Materials | Incomplete reaction. Action: Optimize reaction time, temperature, or stoichiometry. Use a different analytical method (e.g., TLC with a different solvent system) to confirm completion. |
| By-products from Side Reactions | If using a Grignard or organolithium route, moisture contamination can quench the reagent. Action: Ensure all glassware is flame-dried and reagents are anhydrous.[6] Wurtz-type coupling can also occur. |
| Degradation During Workup | The furan ring is sensitive to acid.[7] Acidic workup conditions (e.g., quenching with strong acid) can cause ring-opening. Action: Use a milder quenching agent like saturated aqueous ammonium chloride.[12] If using silica gel chromatography, consider using deactivated or neutral silica gel, or adding a small amount of a base like triethylamine to the eluent.[7] |
| Oxidative Degradation | The furan moiety can be oxidized, especially if the reaction is exposed to air for extended periods at elevated temperatures.[13][14] Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Low Yield and Formation of Insoluble/Tarry Material
The reaction yields are consistently low, and a significant amount of intractable material is produced.
| Potential Cause | Rationale and Troubleshooting Steps |
| Polymerization of Furan | Strong acidic conditions can lead to the polymerization of furan-containing compounds.[7] This is a common issue in Friedel-Crafts reactions if not properly controlled. Action: Use a milder Lewis acid or perform the reaction at a lower temperature. In some cases, a polar aprotic solvent like DMF can have a stabilizing effect.[15] |
| Complex Formation in Friedel-Crafts Acylation | The nitrogen atoms in the imidazole ring can form a complex with the Lewis acid catalyst (e.g., AlCl3), deactivating it and hindering the reaction.[16][17] Action: Stoichiometric or even excess amounts of the Lewis acid may be necessary.[18] Alternatively, explore other synthetic routes. |
| Thermal Decomposition | Prolonged heating can lead to decomposition. Action: Monitor the reaction closely and avoid unnecessarily long reaction times. Purify the product promptly after the reaction is complete. |
Visualizing Impurity Formation
The following diagrams illustrate potential synthetic pathways and the points at which common impurities can arise.
Caption: Potential synthetic routes and associated impurities.
Experimental Protocols for Purity Analysis
A robust analytical workflow is crucial for identifying and quantifying impurities.
Workflow for Impurity Identification
Caption: A systematic workflow for identifying and characterizing impurities.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the sample and quantify any impurities.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the product has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Causality: The C18 stationary phase separates compounds based on their hydrophobicity. The gradient elution ensures that both polar (early eluting) and non-polar (late eluting) impurities are resolved from the main product peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To obtain the mass-to-charge ratio (m/z) of the parent compound and any impurities, aiding in their identification.
-
Methodology: Utilize the same chromatographic conditions as the HPLC method, but with a mass spectrometer as the detector.
-
Causality: By coupling the separation power of LC with the mass identification capability of MS, you can tentatively identify unknown peaks based on their molecular weight. This is particularly useful for identifying degradation products or by-products with unexpected structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the final product and to identify and quantify major impurities.
-
Methodology:
-
Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Rationale: The chemical shifts and coupling constants in the ¹H NMR spectrum will confirm the connectivity of the furan and imidazole rings. Impurities will present as a separate set of signals. By integrating the signals of the product and the impurities, their relative molar ratio can be determined.
-
References
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Advanced Sustainable Systems. [Link]
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
-
What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? (n.d.). Homework.Study.com. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]
-
A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. (2022). Chemistry – A European Journal. [Link]
-
How do typical impurities arise in the Grignard reaction? (n.d.). Homework.Study.com. [Link]
-
A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. (2022). PubMed. [Link]
-
Friedel-Crafts Reactions. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). ResearchGate. [Link]
-
Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. (2018). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PMC. [Link]
-
Fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide. (n.d.). Nucleic Acids Research. [Link]
-
Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. (2015). Journal of the American Chemical Society. [Link]
-
Why is the Grignard reagent usually prepared in excess? (2016). Quora. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Chemistry Learner. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
2-Substituted imidazoles. 1. Reactions of 1-methyl-2-(2-furyl)imidazole with electrophiles. (1989). Semantic Scholar. [Link]
-
Oxidative Cleavage of Furans. (n.d.). Organic Reactions. [Link]
-
Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. (2025). ResearchGate. [Link]
-
Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis. (2021). PMC. [Link]
-
2-Furoyl chloride. (n.d.). Wikipedia. [Link]
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Heterocyclic Chemistry. [Link]
-
Scheme for the syntheses of 2-(furan-2-yl)-1H-imidazole (compound 3), and 2-(furan-2-yl)-1-(octadecane-1-yl)-1H-imidazole (compound 4). (n.d.). ResearchGate. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
An electrochemical flow cell for the convenient oxidation of Furfuryl alcohols. (2018). ResearchGate. [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Royal Society of Chemistry. [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023). Molecules. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
-
SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. (n.d.). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. (2011). PubMed. [Link]
-
Catalytic method for synthesis of Grignard compounds with magnesium attached to tertiary bridge head C-atom. (n.d.). Bulgarian Chemical Communications. [Link]
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Wisconsin-Madison. [Link]
Sources
- 1. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. d-nb.info [d-nb.info]
- 14. A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. byjus.com [byjus.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Stability issues of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone in acidic conditions
The following technical guide addresses the stability profile of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9), specifically focusing on its degradation in acidic environments.
Status: Active Severity: High (Acid Sensitivity) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Core Directive: The "Acid Trap"
Executive Summary: Do not expose 2-furyl(1-methyl-1H-imidazol-2-yl)methanone to strong aqueous acids (pH < 4) or Lewis acids in the presence of moisture. While the imidazole moiety is basic and invites protonation, the furan ring is acid-labile. Attempting to form salts or perform acidic workups in aqueous media frequently results in resinification (black tar formation) due to acid-catalyzed furan ring opening.
Quick Diagnostics Table
| Observation | Likely Cause | Technical Explanation |
| Solution turns yellow | Furan Polymerization | Acid-catalyzed ring opening generates reactive 1,4-dicarbonyls that polymerize (humins). |
| LCMS: [M+18] or [M+36] peaks | Hydrolysis | Water addition across the furan ring (hydration) prior to cleavage. |
| Loss of aromatic furan signals (NMR) | Ring Destruction | The characteristic furan doublets (approx. 6.5–7.7 ppm) disappear/broaden; new aliphatic signals appear. |
| Precipitate in anhydrous acid | Salt Formation (Safe) | If water is absent, the imidazole-HCl salt precipitates safely. |
Troubleshooting & FAQs
Q1: I attempted an acidic workup (1N HCl) to remove impurities, but my product yield plummeted. Where did it go?
A: You likely destroyed the furan ring. Unlike phenyl rings, furan is an electron-rich heterocycle sensitive to electrophilic attack. Although the carbonyl group at the 2-position (linking to the imidazole) provides some electron-withdrawing stabilization, it is insufficient to protect against strong aqueous acids.
-
Mechanism: The acid protonates the furan ring (usually at C5), making it susceptible to nucleophilic attack by water. This leads to ring opening, forming reactive diketones (e.g., levulinic acid derivatives) which then cross-link into insoluble polymers (humin).
-
Solution: Switch to a neutral or basic workup . Use saturated
(mildly acidic but often tolerated) or phosphate buffer (pH 7). Extract with EtOAc or DCM.
Q2: How can I stabilize this compound for storage if it's an oil?
A: Do not store as an aqueous salt. If the free base is an oil or low-melting solid, store it neat at -20°C under argon. If you must form a salt for stability, generate the hydrochloride salt under strictly anhydrous conditions :
-
Dissolve free base in anhydrous diethyl ether or dioxane.
-
Add 1.0 eq of anhydrous HCl (4M in dioxane).
-
Filter the precipitate immediately and dry under vacuum.
-
Avoid hygroscopic conditions , as absorbed water will trigger hydrolysis of the salt.
Q3: Can I use Lewis Acids (e.g., , ) for downstream functionalization?
A: Only with extreme caution. Lewis acids can coordinate to the imidazole nitrogen and the ketone oxygen. If the Lewis acid is too strong, it may activate the furan towards ring opening or Friedel-Crafts type polymerization.
-
Protocol: Test reactions on a small scale (10 mg) at low temperature (-78°C to 0°C). Use mild Lewis acids (e.g.,
) if possible.
Mechanistic Insight: The Degradation Pathway[1][2][3]
The following diagram illustrates the "Death Spiral" of furan derivatives in aqueous acid. The critical failure point is the protonation of the furan ring, which breaks aromaticity and invites water to cleave the ether linkage.
Figure 1: Mechanistic pathway showing the transition from stable salt formation to irreversible furan ring degradation in the presence of aqueous acid.
Validated Protocols
Protocol A: Stability Stress Test
Use this protocol to determine if your specific reaction conditions are safe.
-
Preparation : Dissolve 5 mg of compound in 0.5 mL of the target solvent (e.g., MeOH/Water).
-
T0 Sample : Inject immediately into HPLC/UPLC (Neutral mobile phase).
-
Stress : Add the acid catalyst (e.g., 1 eq HCl or TFA).
-
Monitoring :
-
Incubate at RT for 1 hour.
-
Inject again.
-
Pass Criteria : Purity >98% relative to T0.
-
Fail Criteria : Appearance of broad "hump" in baseline (polymer) or distinct early-eluting peaks (hydrolysis products).
-
Protocol B: Safe Workup Procedure (Recommended)
Standard Operating Procedure for isolation.
-
Quench : If reaction is acidic, cool to 0°C.
-
Neutralize : Slowly add Saturated Aqueous
or Phosphate Buffer (pH 7.4) until pH is 7–8.-
Note: The imidazole (pKa ~7) will be in the free base form.
-
-
Extraction : Extract 3x with Ethyl Acetate or DCM.
-
Avoid chloroform if it contains HCl stabilizers.
-
-
Wash : Wash combined organics with Brine.
-
Dry : Dry over
(Avoid if strictly Lewis-acid free conditions are needed, though usually safe). -
Concentrate : Rotary evaporate at <40°C.
References
-
BenchChem . Stability issues of furan rings in acidic or basic conditions. Retrieved from .
-
Galkin, K. I., & Ananikov, V. P. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.[1] Link.
-
ChemicalBook . 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone Product Entry. CAS 30148-29-9.[2][3] Link.
-
Liang, X., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Investigates the kinetics of protonation at the C-alpha position. Link.
Sources
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]
- 3. CAS NO. 30148-29-9 | 2-FURYL(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE | C9H8N2O2 [localpharmaguide.com]
Technical Support Center: Troubleshooting 2-furyl(1-methyl-1H-imidazol-2-yl)methanone Production
Status: Operational Ticket ID: CHEM-SUP-8821 Topic: Purity Optimization & Synthesis Troubleshooting Target Molecule: 2-furyl(1-methyl-1H-imidazol-2-yl)methanone CAS: (Analogous structures often proprietary; treated as scaffold synthesis)[1]
Executive Summary
Synthesizing 2-furyl(1-methyl-1H-imidazol-2-yl)methanone presents a classic "heterocyclic conflict." You are coupling a basic, nucleophilic imidazole with an acid-sensitive furan ring.[1] Low purity in this reaction typically stems from three convergent failure modes:
-
Regio-instability: Incomplete or migrating lithiation of the imidazole.
-
Over-addition: Formation of the tertiary alcohol (bis-heteroaryl carbinol) due to the high reactivity of the ketone intermediate.
-
Furan Decomposition: Ring-opening of the furan moiety during acidic workup.[2]
This guide deconstructs the synthesis into self-validating modules to isolate and resolve these issues.
Module 1: The Lithiation Phase (Upstream Integrity)
The Problem: High levels of starting material (1-methylimidazole) or regioisomers in the crude mixture.[1] The Mechanism: 1-Methylimidazole undergoes directed ortho-lithiation at the C2 position.[1] However, this species is thermodynamically unstable above -40°C and can rearrange or polymerize.[1]
Optimization Protocol
-
Reagent: n-Butyllithium (n-BuLi) in hexanes (1.6 M or 2.5 M).[1]
-
Solvent: Anhydrous THF (freshly distilled or passed through activated alumina).[1]
-
Temperature: Strict -78°C control.
Step-by-Step Validation:
-
Drying: Ensure 1-methylimidazole is distilled over CaH₂. Water content >50 ppm kills the lithiation efficiency immediately.
-
Cryogenics: Cool the imidazole/THF solution to -78°C before adding n-BuLi.
-
Addition Rate: Add n-BuLi dropwise over 20–30 minutes. A rapid exotherm here causes local heating, leading to C5-lithiation or tar formation.[1]
-
Incubation: Stir at -78°C for exactly 30–45 minutes.
-
Diagnostic: Pull a 0.1 mL aliquot, quench with D₂O, and run NMR. >95% deuterium incorporation at C2 confirms the lithiated species is ready.
-
Visualizing the Pathway
Figure 1: Kinetic vs. Thermodynamic control in imidazole lithiation.[1] Failure to maintain -78°C leads to irreversible impurity formation.[1]
Module 2: The Coupling Reaction (Preventing Over-Addition)
The Problem: Presence of the "bis-addition" product (tertiary alcohol) where two imidazole units attack one furan carbonyl.[1] The Cause: The product (ketone) is more reactive toward the lithiated species than the starting electrophile (ester/amide).
Electrophile Selection Matrix
| Electrophile Type | Reactivity | Risk of Bis-Addition | Recommendation |
| 2-Furoyl Chloride | High | Critical | Avoid.[1][3] Reacts too fast; ketone forms and reacts again immediately. |
| Ethyl 2-furoate | Moderate | Moderate | Standard. Requires careful stoichiometry.[1] |
| Weinreb Amide | Low | Zero | Best for Purity. Forms a stable chelate that prevents second addition.[1] |
The "Inverse Addition" Technique (Crucial for Esters)
If you must use Ethyl 2-furoate (cheaper than Weinreb amide), do not add the ester to the lithium species.[1]
-
Dissolve Ethyl 2-furoate in THF (cool to -78°C).
-
Cannulate the 2-lithio-1-methylimidazole solution into the ester solution slowly.
-
Why? This ensures the electrophile is always in excess, statistically preventing the lithiated species from encountering the newly formed ketone.
Module 3: Quench & Workup (Furan Preservation)
The Problem: The product vanishes or turns into a black oil during extraction. The Mechanism: Furan rings are acid-sensitive enol ethers.[1] In the presence of strong acid (HCl, H₂SO₄), they undergo hydrolytic ring opening to form 1,4-dicarbonyls, which then polymerize [1].[1]
Safe Quench Protocol
-
Buffer: Do NOT use HCl. Use Saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 7.0).[1]
-
Temperature: Quench at -20°C or 0°C. Do not allow the quench to exotherm violently.
-
pH Check: Ensure the aqueous layer is pH 7–8. If it drops below pH 5, furan degradation accelerates [2].
Figure 2: Workup decision tree emphasizing pH control to preserve the furan moiety.
Module 4: Purification Strategy
The Problem: Co-elution of imidazole byproducts and "tailing" on silica columns. The Solution: Imidazoles are basic and interact with the acidic silanols on silica gel.
Chromatography Fix
-
Stationary Phase: Neutral Silica Gel.[1]
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA).[1] This blocks the silanol sites, sharpening the imidazole peak.
-
Alternative: Recrystallization is often superior for this rigid ketone.
-
Solvent System: Isopropanol/Hexane or Toluene.
-
Note: The ketone is likely a solid; the alcohol impurity is often an oil.
-
Frequently Asked Questions (FAQs)
Q: I see a spot on TLC that runs just below my product. What is it? A: This is likely the carbinol (alcohol) formed by incomplete oxidation or over-addition.[1] If you used an aldehyde route (Route B), your oxidation (MnO₂ or Swern) is incomplete.[1] If you used the ester route, it is the bis-addition product.
Q: Can I use n-Hexyllithium instead of n-BuLi? A: Yes, and it is often safer (non-pyrophoric).[1] However, n-BuLi is the industry standard for C2-lithiation due to its high atom economy and ease of removal (butane gas).[1]
Q: My product has a yellow/brown tint even after column. Is it pure? A: Furan derivatives often oxidize slightly in air to form colored impurities (trace amounts).[1] If NMR is clean (check the furan doublets at ~6.5 and 7.5 ppm), the color is likely cosmetic. Store under Argon in the dark.
References
-
BenchChem. (2025).[1][2][4] Stability issues of furan rings in acidic or basic conditions.[2][5] Retrieved from .[1]
-
Keck, G. E., et al. (2025).[1] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[1][6] Scite.ai. Retrieved from .[1]
-
Organic Syntheses. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles. Org.[3][7][8] Synth. Retrieved from .[1]
-
RSC Publishing. (2002).[1] 2-(Lithiomethyl)-1-methylimidazole as a non-reactive bulk base.[1][9] J. Chem. Soc., Perkin Trans. 1. Retrieved from .[1]
-
NIH/PubMed. (2016).[1] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from .[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. sites.wp.odu.edu [sites.wp.odu.edu]
- 8. researchgate.net [researchgate.net]
- 9. 2-(Lithiomethyl)-1-methylimidazole as a non-reactive bulk base and its novel mixed dimer with a chiral lithium amide in catalytic stereoselective deprotonation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubilization Strategies for 2-furyl(1-methyl-1H-imidazol-2-yl)methanone
Welcome to the Technical Support Center for 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9). This compound features a unique architecture comprising a hydrophobic furan ring linked via a carbonyl group to a 1-methylimidazole moiety[1]. While this scaffold is highly valuable in medicinal chemistry, its rigid, planar aromatic system and specific ionization profile often lead to severe aqueous solubility issues during in vitro and in vivo assay development.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you achieve stable, molecularly dispersed solutions.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does 2-furyl(1-methyl-1H-imidazol-2-yl)methanone immediately precipitate when diluted into PBS (pH 7.4)? A1: The precipitation is driven by the ionization state of the molecule. While an unsubstituted imidazole ring typically has a pKa of ~7.0[2], the electron-withdrawing carbonyl (methanone) group directly attached to the C2 position of the 1-methylimidazole ring significantly pulls electron density away from the basic nitrogen (N3). This lowers the pKa of the conjugate acid to approximately 3.0–4.0. Consequently, at physiological pH (7.4), the molecule is almost entirely un-ionized and highly lipophilic, causing it to crash out of the aqueous phase[3][4].
Q2: Can I just heat the PBS solution to force it into dissolution?
A2: No. While heating increases kinetic energy and may temporarily increase the dissolution rate, the intrinsic solubility (
Q3: I cannot lower the pH of my assay because it will kill my cells. What is the best alternative? A3: For neutral pH, cell-based assays, you must mask the hydrophobic surface area of the molecule. We recommend a ternary solubilization system using a low-toxicity cosolvent (like DMSO or Ethanol) combined with a cyclic oligosaccharide such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The cyclodextrin provides a hydrophobic cavity that encapsulates the furan and un-ionized imidazole rings, while its hydrophilic exterior maintains aqueous solubility without altering the bulk pH[][6].
Part 2: Solubilization Workflows & Protocols
Decision Matrix for Solubilization
Caption: Solubilization Decision Matrix for 2-furyl(1-methyl-1H-imidazol-2-yl)methanone.
Protocol A: pH-Driven Solubilization (Salt Formation)
Best for: Analytical chemistry, gastric simulations, or highly buffered acidic biochemical assays.
Scientific Rationale: By lowering the pH below the compound's pKa, the basic imidazole nitrogen accepts a proton, converting the lipophilic free base into a highly water-soluble cationic salt[3].
-
Suspension: Weigh the required amount of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone and suspend it in 80% of your final target volume using high-purity deionized water. The solution will appear cloudy.
-
Titration: Place the suspension on a magnetic stirrer. Insert a calibrated pH probe.
-
Acidification: Dropwise, add 0.1 M HCl. The dissolution of the imidazole derivative is an endothermic process[2], so maintain stirring at room temperature. Continue adding HCl until the solution turns completely clear.
-
Validation: The pH should stabilize between 2.5 and 3.5. If the solution remains cloudy, the maximum thermodynamic solubility of the salt may have been reached, requiring further dilution.
-
Volume Adjustment: Bring to the final volume with deionized water and filter sterilize (0.22 µm).
Protocol B: HP-β-Cyclodextrin Inclusion Complexation
Best for: Cell-based assays, intravenous (IV) dosing, and physiological pH testing.
Scientific Rationale: Native β-cyclodextrin has limited aqueous solubility, but its hydroxypropyl derivative (HP-β-CD) is highly soluble and biocompatible[]. The kneading/cosolvent method drives the hydrophobic compound into the cyclodextrin cavity, releasing high-energy water molecules (an entropically favorable process)[][7].
Caption: Workflow for preparing HP-β-Cyclodextrin inclusion complexes.
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4). Stir until completely transparent.
-
API Stock: Dissolve 2-furyl(1-methyl-1H-imidazol-2-yl)methanone in 100% DMSO at a high concentration (e.g., 50 mg/mL). Self-validation: The stock must be perfectly clear with no particulates.
-
Complexation: While vigorously stirring the 20% HP-β-CD solution, add the DMSO API stock dropwise. Do not exceed a final DMSO concentration of 5% v/v to prevent cosolvent-induced destabilization of the ternary complex[6].
-
Equilibration: Cover the solution to protect from light and stir continuously for 12–24 hours at room temperature. This extended time is required for the inclusion complex to reach thermodynamic equilibrium.
-
Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes. Transfer the supernatant (which contains the solubilized complex) to a clean vial, leaving any uncomplexed, precipitated API behind.
Part 3: Quantitative Data Summary
The table below summarizes the expected solubility outcomes based on the chosen vehicle system.
| Solubilization Vehicle | Mechanism of Action | Expected Solubility Range | Biocompatibility / Toxicity Risk |
| PBS (pH 7.4) | None (Baseline) | < 0.1 mg/mL | Safe, but compound precipitates |
| Aqueous HCl (pH 3.0) | Ionization (Protonation) | 10 - 25 mg/mL | High toxicity (Acidic shock to cells) |
| 5% DMSO in PBS | Dielectric Constant Reduction | 0.5 - 2.0 mg/mL | Moderate (DMSO toxicity >1% in cells) |
| 20% HP-β-CD in PBS | Inclusion Complexation | 5.0 - 15.0 mg/mL | Excellent (FDA approved for IV/Oral) |
Note: Exact solubility limits will vary based on temperature and specific buffer salt concentrations. Always quantify your final supernatant concentration via HPLC or UV-Vis spectroscopy.
Part 4: References
-
National Institutes of Health (PMC). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". NIH PMC. Available at:[Link]
-
PubMed. "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs". PubMed. Available at:[Link]
-
PubMed. "General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base". PubMed. Available at: [Link]
-
University of Babylon. "Exp. 11 The influence of pH on solubility in water". UoBabylon Educational Resources. Available at: [Link]
Sources
- 1. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during 2-furyl(1-methyl-1H-imidazol-2-yl)methanone synthesis
Technical Support Center: Heterocyclic Chemistry Division Subject: Optimization of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone Synthesis Ticket ID: ELUX-INT-001[1]
Executive Summary
The synthesis of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone is a critical step in the production of pharmaceutical agents such as Eluxadoline (Viberzi).[1] This reaction involves the coupling of two heteroaromatic rings: a nucleophilic 1-methylimidazole and an electrophilic furan derivative.
Users frequently report three primary failure modes:
-
Regioisomeric Impurities: Lithiation occurring at C5 instead of C2.
-
Bis-Heteroaryl Carbinol Formation: Over-addition of the organolithium reagent to the product ketone.
-
Furan Decomposition: Ring opening during acidic workup.[1]
This guide provides a root-cause analysis and validated protocols to minimize these side reactions.
Module 1: The Lithiation Step (Initiation)
Question: I am observing low yields and multiple spots on TLC before adding the electrophile. Is my lithiation non-selective?
Technical Insight: Lithiation of 1-methylimidazole is kinetically favored at the C2 position due to the inductive effect of the adjacent nitrogen atoms and the coordination of the lithium ion to the N3 lone pair. However, thermodynamic equilibration or elevated temperatures can lead to C5 lithiation or ring fragmentation.
Protocol for High-Fidelity C2 Lithiation:
-
Reagent: n-Butyllithium (n-BuLi) is preferred over t-BuLi to prevent localized overheating and radical side reactions.[1]
-
Solvent: Anhydrous THF is mandatory.[1] Diethyl ether is less effective at solvating the lithiated species, leading to aggregation and slow reactivity.
-
Temperature: Maintain -78°C . Above -40°C, the 2-lithio species becomes unstable and can rearrange or polymerize.[1]
Troubleshooting Table: Lithiation Parameters
| Parameter | Recommended Condition | Consequence of Deviation |
| Temperature | -78°C (Dry Ice/Acetone) | > -40°C leads to C5-lithiation and ring opening.[1] |
| Concentration | 0.2 M – 0.5 M | High concentration promotes aggregation; low concentration slows kinetics.[1] |
| Additives | None usually required | TMEDA can accelerate lithiation but may promote C5 attack if temp isn't controlled.[1] |
| Time | 30–45 mins | > 1 hour increases risk of "anion scrambling." |
Module 2: The Coupling Step (Critical Control Point)
Question: My product contains a significant amount of tertiary alcohol (M+ mass corresponds to double imidazole addition). How do I stop the reaction at the ketone?
Technical Insight: This is the most common failure mode. The product ketone is more electrophilic than the starting ester. As soon as the ketone is formed, it competes for the remaining 2-lithio-1-methylimidazole, leading to the bis(1-methylimidazol-2-yl)(2-furyl)methanol impurity.[1]
Solution 1: The Weinreb Amide Route (Gold Standard) Replace the furan ester (e.g., ethyl 2-furoate) with the Weinreb amide (N-methoxy-N-methyl-2-furamide).[1]
-
Mechanism: The Weinreb amide forms a stable 5-membered chelate with the lithium intermediate. This "tetrahedral intermediate" does not collapse to the ketone until the reaction is quenched with acid.
-
Result: Zero possibility of over-addition.
Solution 2: Inverse Addition (If using Esters) If you must use ethyl 2-furoate due to cost/availability, you cannot add the ester to the lithium reagent.[1]
-
Protocol: Cannulate the 2-lithio-1-methylimidazole solution slowly into a flask containing a large excess (1.5 – 2.0 equiv) of the furan ester at -78°C.
-
Why: This ensures the organolithium is always in the presence of excess ester, statistically favoring the initial attack over the secondary attack on the ketone.
Visualizing the Pathway:
Caption: Comparative pathways showing how Weinreb amides prevent the tertiary alcohol side reaction by stabilizing the intermediate.
Module 3: Workup & Purification
Question: The reaction looked good on TLC, but the product turned into a black tar during workup. What happened?
Technical Insight: The furan ring is an electron-rich enol ether equivalent.[1] It is extremely sensitive to acid-catalyzed ring opening (hydrolysis), which leads to 1,4-dicarbonyl compounds that rapidly polymerize into "furoic tars."[1]
Safe Workup Protocol:
-
Quench: Do NOT use HCl or strong mineral acids.[1] Use a saturated aqueous solution of Ammonium Chloride (NH₄Cl) .[1] This buffers the pH to ~5–6, which is sufficient to protonate the alkoxide/break the Weinreb chelate but mild enough to preserve the furan.
-
Extraction: Extract immediately with Ethyl Acetate or DCM.[1]
-
Washing: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) to ensure removal of any trace acid.[1]
-
Drying: Use Sodium Sulfate (Na₂SO₄), not Magnesium Sulfate (MgSO₄), as MgSO₄ can sometimes act as a mild Lewis acid.[1]
FAQ: Quick Troubleshooting
Q: Can I use 2-furoyl chloride instead of the ester? A: Avoid. Acyl chlorides are too reactive. They promote rapid over-addition (tertiary alcohol formation) even at -78°C and often lead to decomposition of the heteroaryl lithium species.[1]
Q: Why does the reaction mixture turn bright yellow/orange upon adding n-BuLi? A: This is normal. The 2-lithio-1-methylimidazole species is often colored. However, if it turns dark brown or black before adding the electrophile, your temperature control is insufficient, and the imidazole ring is decomposing.
Q: Can I do this at 0°C to save dry ice? A: No. At 0°C, the regioselectivity for C2 drops, and the 2-lithio species has a half-life of only minutes before self-condensing or ring-opening.[1]
References
-
Eluxadoline Synthesis & Intermediates
-
Lithiation of Imidazoles (Mechanistic Foundation)
-
Weinreb Amide Chemistry (Prevention of Over-addition)
-
Furan Stability & Handling
Sources
- 1. Eluxadoline - Wikipedia [en.wikipedia.org]
- 2. people.uniurb.it [people.uniurb.it]
- 3. One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones [organic-chemistry.org]
- 6. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
1H NMR Spectrum Analysis of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone: A Comparative Analytical Guide
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 2-furyl(1-methyl-1H-imidazol-2-yl)methanone , a heteroaryl ketone scaffold relevant in medicinal chemistry for its potential as a pharmaceutical intermediate. Unlike standard spectral databases, this guide compares methodological alternatives —specifically solvent systems and field strength effects—to resolve common assignment ambiguities between the furan and imidazole moieties.
Target Audience: Synthetic Chemists, Structural Biologists, and Drug Discovery Researchers.
Part 1: Strategic Method Comparison
In the structural verification of heteroaryl ketones, the choice of solvent and acquisition parameters significantly impacts spectral resolution. Below is a comparison of the primary analytical approaches.
Method A: Standard Acquisition (CDCl₃)
-
Best For: Routine purity checks and coupling constant (
) analysis. -
Characteristics: Non-polar solvent minimizes hydrogen bonding.
-
Performance:
-
Pros: Sharp lineshapes; distinct resolution of furan coupling patterns (
, ). -
Cons: Potential overlap of the N-methyl singlet with water or impurity peaks if not dry; imidazole protons may broaden due to quadrupolar relaxation if traces of acid are present.
-
Method B: Polar-Aprotic Acquisition (DMSO-d₆)
-
Best For: Resolving aromatic overlap and confirming exchangeable protons (if any precursors remain).
-
Characteristics: High viscosity increases rotational correlation time (
). -
Performance:
-
Pros: Deshields imidazole ring protons, often separating them from the furan H-3 signal.
-
Cons: Viscosity broadening can obscure small long-range couplings (
or ).
-
Method C: Structural Validation via nOe (Nuclear Overhauser Effect)
-
Best For: Confirming regiochemistry (1-methyl vs. 3-methyl isomerism).
-
Performance: Irradiating the N-methyl singlet should show an enhancement of the imidazole H-5 (or H-4 depending on numbering) but not the furan protons, unless the molecule adopts a specific conformation.
Part 2: Detailed Spectral Assignment Logic
The molecule consists of three distinct magnetic environments: the Furan Ring , the 1-Methylimidazole Ring , and the Ketone Linker .
The N-Methyl Group (Aliphatic Region)
-
Chemical Shift:
4.00 – 4.15 ppm (Singlet, 3H). -
Mechanistic Insight: This signal is significantly deshielded compared to a standard N-methyl (typically ~3.6-3.8 ppm) due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring current of the imidazole.
-
Diagnostic Value: This is the anchor point for integration. Set this singlet to 3.00 integral units.
The Furan Moiety (Aromatic Region)
The furan ring exhibits a characteristic AMX spin system.
-
H-5 (Furan):
7.60 – 7.75 ppm (Doublet of doublets).-
Causality: Closest to the electronegative oxygen, furthest from the carbonyl.
-
-
H-3 (Furan):
7.20 – 7.40 ppm (Doublet).-
Causality: Deshielded by the anisotropic cone of the adjacent carbonyl group (C=O).
-
-
H-4 (Furan):
6.50 – 6.65 ppm (Doublet of doublets).-
Causality: The "beta" proton, shielded relative to the alpha protons.
-
-
Coupling Constants:
The Imidazole Moiety (Aromatic Region)[1]
-
H-4 & H-5 (Imidazole):
7.00 – 7.20 ppm.-
Analysis: These often appear as two doublets (
) or a tight singlet depending on the field strength. The carbonyl at the 2-position deshields the ring, pushing shifts downfield from the typical 6.9 ppm range.
-
Summary Data Table (Predicted vs. Experimental Trends)
| Proton Assignment | Multiplicity | Approx.[1][2][3] Shift (CDCl₃) | Approx. Shift (DMSO-d₆) | Coupling ( |
| N-CH₃ | Singlet (s) | 4.05 ppm | 3.98 ppm | - |
| Furan H-5 | dd | 7.65 ppm | 7.95 ppm | |
| Furan H-3 | d/dd | 7.35 ppm | 7.60 ppm | |
| Imidazole H-4/5 | s or d | 7.10 ppm | 7.45 ppm | |
| Furan H-4 | dd | 6.58 ppm | 6.75 ppm |
Part 3: Assignment Workflow (Visualization)
The following decision tree illustrates the logic for distinguishing the overlapping aromatic signals of the furan and imidazole rings.
Figure 1: Logical flowchart for assigning aromatic protons in 2-furyl(1-methyl-1H-imidazol-2-yl)methanone based on multiplicity and chemical shift zones.
Part 4: Experimental Protocol
To ensure reproducibility and high-quality data suitable for publication or regulatory submission, follow this validated protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the compound.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Note: If the compound is an oil or gum, ensure complete dissolution by vortexing for 30 seconds.
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (Standard 400/500 MHz)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° excitation pulse) or zg (90° pulse) with adequate relaxation delay.
-
Spectral Width (SW): 12–14 ppm (to capture potential exchangeable protons or far-downfield shifts).
-
Number of Scans (NS): 16 or 32 (sufficient for >5 mg sample).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The furan H-5 and imidazole protons can have long T1 relaxation times. A short D1 will result in integration errors (underestimating the aromatic protons relative to the methyl group).
-
Processing
-
Window Function: Apply exponential multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz.
-
Phasing: Manually phase the spectrum, focusing on the baseline around the large methyl singlet.
-
Referencing: Calibrate the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.
References
-
World Health Organization (WHO). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives. (Provides comparative furan ring shifts). Available at: [Link]
-
PubChem. Compound Summary: (1-methyl-1H-imidazol-2-yl)methanol.[1][2] (Provides baseline shifts for 1-methylimidazole moiety). Available at: [Link]
-
NIST Chemistry WebBook. 1H-Imidazole, 1-methyl- Spectral Data. Available at: [Link]
-
ResearchGate. 13C NMR spectra of 2-(furan-2-yl)-1H-imidazole. (Structural analog comparison). Available at: [Link]
Sources
- 1. PubChemLite - 2-furyl(1-methyl-1h-imidazol-2-yl)methanone (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. (1-methyl-1H-imidazol-2-yl)methanol | C5H8N2O | CID 573612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: FTIR Characterization of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9), a critical bi-heterocyclic scaffold used in C-H activation studies and medicinal chemistry.
Executive Summary & Compound Profile
2-furyl(1-methyl-1H-imidazol-2-yl)methanone (also known as 2-furoyl-1-methylimidazole ) is a "push-pull" ketone featuring an electron-rich furan ring coupled to a 1-methylimidazole moiety. It serves as a vital directing group substrate in Ruthenium-catalyzed C-H arylation and a scaffold for drug discovery.
Accurate FTIR characterization is essential to distinguish this target molecule from its unmethylated analogues or hydrolyzed precursors (e.g., 2-furoic acid). This guide compares the spectral performance of the target against key alternatives to validate synthesis success.
| Compound Attribute | Details |
| CAS Number | 30148-29-9 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Key Functional Groups | Conjugated Ketone (C=O), Furan Ether (C-O-C), Imidazole (C=N), N-Methyl (N-CH₃) |
Structural Logic & Spectral Assignments
The FTIR spectrum of this compound is defined by the conjugation between the carbonyl group and the two aromatic heterocycles. The "performance" of the FTIR method here relies on resolving the Carbonyl Shift and the N-Methylation Fingerprint .
Molecular Visualization
The following diagram illustrates the structural connectivity and the specific vibrational modes analyzed in this guide.
Caption: Structural connectivity of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone highlighting key vibrational nodes.
Detailed Peak Assignments (Experimental & Theoretical Consensus)
The following data synthesizes experimental values from analogous furan-imidazole systems and theoretical assignments for this specific scaffold.
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Interpretation & Causality |
| Ketone (C=O) | Stretching (ν) | 1635 – 1655 | Primary Identifier. Lower than typical ketones (1715 cm⁻¹) due to strong conjugation with the electron-rich furan ring and the imidazole π-system. |
| Furan Ring | Ring Breathing | 1470 – 1485 | Characteristic of the 2-substituted furan moiety. |
| Furan Ether | C-O-C Asym. Stretch | 1150 – 1170 | Strong band confirming the integrity of the furan ring. |
| Imidazole Ring | C=N Stretching | 1510 – 1530 | Diagnostic for the imidazole core; overlaps often occur with C=C aromatic stretches. |
| N-Methyl Group | C-H Stretching (sp³) | 2920 – 2960 | Purity Check. Indicates presence of the methyl group. |
| Aromatic C-H | C-H Stretching (sp²) | 3100 – 3140 | Weak, sharp peaks above 3000 cm⁻¹ originating from Furan/Imidazole protons. |
Comparative Analysis: Product vs. Alternatives
To validate the identity of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone, it must be compared against its synthetic precursors or unmethylated analogues. This comparison demonstrates the "Performance" of FTIR in synthesis monitoring.
Comparison 1: Target vs. Precursor (2-Furoyl Chloride)
-
Objective: Confirm successful coupling of the imidazole ring.
-
Spectral Shift: The acyl chloride C=O stretch typically appears at ~1750–1780 cm⁻¹ . Upon formation of the target methanone, this peak shifts drastically to 1635–1655 cm⁻¹ .
-
Result: Disappearance of the 1750 cm⁻¹ band is the primary metric for reaction completion.
Comparison 2: Target vs. Unmethylated Analogue (2-Furyl(1H-imidazol-2-yl)methanone)
-
Objective: Confirm N-methylation (critical for directing group behavior).
-
Spectral Distinction:
-
Alternative (N-H): Shows a broad, strong band at 3200–3400 cm⁻¹ (N-H stretch).
-
Product (N-Me): Absence of the 3200–3400 cm⁻¹ band. Appearance of distinct aliphatic C-H peaks at ~2950 cm⁻¹ .
-
Experimental Protocol: Self-Validating Workflow
This protocol ensures high reproducibility and minimizes artifacts from moisture (which can mimic N-H bonds).
Method: Attenuated Total Reflectance (ATR-FTIR)
Justification: ATR is preferred over KBr pellets for this compound to avoid hygroscopic effects that could obscure the critical 3000–3500 cm⁻¹ region.
Step-by-Step Workflow
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify background energy is >95% of maximum.
-
Background Scan: Collect 32 scans of ambient air (CO₂/H₂O correction active).
-
Sample Deposition: Place ~2-5 mg of the solid product onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge reads 80–100 (optimal contact).
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 64 (to improve Signal-to-Noise ratio)
-
Range: 4000 – 600 cm⁻¹
-
-
Validation Check:
-
Check 1: Is there a broad peak at 3400 cm⁻¹? -> YES : Sample is wet or unmethylated (FAIL). -> NO : Proceed.
-
Check 2: Is the C=O peak sharp at ~1645 cm⁻¹? -> YES : Conjugation intact (PASS).
-
Caption: Logic flow for validating 2-furyl(1-methyl-1H-imidazol-2-yl)methanone purity via FTIR.
References
-
Chemical Identification: Methanone, 2-furanyl(1-methyl-1H-imidazol-2-yl)-. CAS Registration Number: 30148-29-9 .[1][2]
-
Synthesis Application: Shepelenko, K., et al. (2024). "Simple Access to 3-(Hetero)arylated Derivatives of 2-Furoic Acid via Ru(II)-Catalyzed C3-H Arylation of 2-Furoylimidazole." Molecules.
-
Precursor Comparison: Furan-2-carboxylic acid FTIR Spectrum. NIST Chemistry WebBook, SRD 69.
-
Analogue Data: 2-Furyl(1-piperazinyl)methanone Synthesis and Spectral Data. World Health Organization / ResearchGate.
Sources
Mass Spectrometry Fragmentation Pattern of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9), a critical bis-heteroaryl ketone scaffold used in the synthesis of bioactive compounds, including kinase inhibitors and antimicrobial agents.
Despite its structural simplicity, the molecule exhibits a complex fragmentation matrix driven by the competition between the electron-rich furan ring and the basic imidazole moiety. This guide elucidates the mechanistic pathways governing its ionization, compares its spectral fingerprint against bioisosteric alternatives, and provides validated protocols for its identification.
Key Molecular Data:
-
Formula: C
H N O -
Molecular Weight: 176.17 g/mol [1]
-
Monoisotopic Mass: 176.0586 Da
-
Diagnostic Ions (EI, 70 eV): m/z 176, 109, 95, 81, 67, 39.
Mechanistic Fragmentation Analysis
The fragmentation of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone under Electron Ionization (EI) is governed by
Primary Fragmentation Pathways
The molecular ion (M
-
Path A: Furan-Carbonyl Cleavage (
-Cleavage)-
Homolytic cleavage of the C(carbonyl)-C(furan) bond.
-
Product: (1-Methylimidazol-2-yl)carbonyl cation (m/z 109 ).
-
Mechanism: The positive charge is stabilized by resonance with the imidazole nitrogen lone pair (acylium ion formation).
-
Secondary Decay: Loss of CO (28 Da) yields the 1-methylimidazol-2-yl cation (m/z 81 ).
-
-
Path B: Imidazole-Carbonyl Cleavage (
-Cleavage)-
Homolytic cleavage of the C(carbonyl)-C(imidazole) bond.
-
Product: 2-Furoyl cation (m/z 95 ).[1]
-
Mechanism: Formation of the stable furoyl acylium ion.
-
Secondary Decay: Rapid loss of CO yields the 2-furyl cation (m/z 67 ), which further degrades to the cyclopropenyl cation (m/z 39 ) via loss of CO/CHO.
-
-
Path C: Decarbonylation (Rearrangement)
-
Extrusion of neutral CO from the molecular ion.
-
Product: 2-(2-Furyl)-1-methylimidazole radical cation (m/z 148 ).
-
Significance: This "biaryl" ion is less abundant but diagnostic of the intact ketone bridge connectivity.
-
Visualization of Fragmentation Tree
The following diagram illustrates the logical flow of ion generation, validated by standard heteroaryl ketone fragmentation rules.
Caption: Fragmentation pathway of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone showing primary
Comparative Analysis: Product vs. Alternatives
Distinguishing the target molecule from structural isomers or bioisosteres is critical in impurity profiling and medicinal chemistry. The table below compares the target with its Thiophene Bioisostere and Regioisomer .
Spectral Comparison Table
| Feature | Target Molecule | Alternative A: Thiophene Analog | Alternative B: 3-Furyl Isomer |
| Structure | 2-Furyl -- CO -- Imidazole | 2-Thienyl -- CO -- Imidazole | 3-Furyl -- CO -- Imidazole |
| Molecular Weight | 176 Da | 192 Da (S replaces O) | 176 Da |
| Key Shift | Reference | +16 Da shift in furan-containing ions | Identical masses, different ratios |
| Base Peak (Predicted) | m/z 109 or 95 | m/z 111 (Thenoyl cation) | m/z 109 (Imidazole-CO) |
| Diagnostic Pathway | m/z 95 | m/z 111 | m/z 95 |
| Distinguishing Factor | Strong m/z 95 (2-furoyl is stable) | Presence of m/z 111 & 192 | Weak m/z 95; 3-furyl cation is less stable than 2-furyl |
Interpretation Logic
-
Vs. Thiophene Analog: The presence of sulfur results in a distinct +16 Da mass shift for the molecular ion (192 vs 176) and the heteroaryl-carbonyl fragment (111 vs 95). If m/z 111 is observed, the sample is the thiophene analog.
-
Vs. 3-Furyl Isomer: Mass spectrometry alone is challenging for regioisomers. However, the 2-furoyl cation (m/z 95) is resonance-stabilized and typically more abundant than the 3-furoyl cation. A significant drop in the relative abundance of m/z 95 suggests the 3-isomer.
Experimental Protocols
To ensure reproducible data, the following protocols are recommended for the analysis of this compound.
GC-MS Acquisition Parameters (Standard)
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold for 3 min.
-
-
Ion Source: Electron Ionization (EI).[2]
-
Electron Energy: 70 eV.[3]
-
Source Temperature: 230°C.
-
Scan Range: m/z 35–300.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate (HPLC grade).
-
Concentration: Dilute to ~10 µg/mL for injection.
-
Derivatization: Not required (compound is volatile and thermally stable).
References
-
PubChem Compound Summary. (2025). 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone (CID 12325278).[4][5] National Center for Biotechnology Information. Link
-
Fay, L. B., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. (Validation of furan ring fragmentation pathways). Link
-
Hodges, B. D., et al. (2000). The mass spectra of imidazole and 1-methylimidazole.[6] (Validation of imidazole ring fragmentation and HCN loss). Link
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra.[6][2][3][7][8][9][10][11][12] University Science Books. (Foundational text for
-cleavage and acylium ion stability rules). Link
Sources
- 1. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. PubChemLite - 2-furyl(1-methyl-1h-imidazol-2-yl)methanone (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 2-furyl(1-methyl-1H-imidazol-2-yl)methanone | C9H8N2O2 | CID 12325278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
- 12. sfera.unife.it [sfera.unife.it]
Comparative Guide: Bioactivity of 2-Furyl vs. 2-Thienyl Imidazole Methanones
Executive Summary: The Bioisosteric Verdict
In the optimization of imidazole-based pharmacophores, the substitution of a furan ring (2-furyl) with a thiophene ring (2-thienyl) is a classic bioisosteric replacement. While both scaffolds provide the necessary aromaticity to fit hydrophobic pockets in targets such as Lanosterol 14
-
Potency: Thienyl analogs often exhibit equal or slightly higher binding affinity due to the larger van der Waals radius of sulfur and higher lipophilicity.
-
Metabolic Stability: Thiophene is significantly more resistant to oxidative ring opening than furan. Furan moieties are notorious "structural alerts," prone to bioactivation by CYP450s into reactive cis-enediones (e.g., cis-2-butene-1,4-dial), leading to hepatotoxicity.
-
Recommendation: Prioritize 2-thienyl scaffolds for lead optimization to improve half-life and reduce toxicity risks. Reserve 2-furyl scaffolds for initial high-throughput screening or when specific H-bond acceptor interactions (via the furan oxygen) are critical for binding.
Chemical & Physical Properties Comparison
The distinct behaviors of these analogs stem from the electronic differences between Oxygen (furan) and Sulfur (thiophene).
| Property | 2-Furyl Imidazole Methanone | 2-Thienyl Imidazole Methanone | Impact on Bioactivity |
| Heteroatom | Oxygen (O) | Sulfur (S) | S is larger, softer, and less electronegative. |
| Aromaticity | Moderate | High (closer to benzene) | Thiophene is more stable; Furan participates more readily in addition reactions. |
| Electronegativity | 3.44 (Paulding) | 2.58 (Paulding) | Furan is more polar; Thiophene is more lipophilic. |
| Lipophilicity (LogP) | Lower | Higher (~ +0.5 to +1.0 | Thienyl analogs cross cell membranes more easily. |
| H-Bonding | Strong H-bond Acceptor | Weak H-bond Acceptor | Furan can engage specific polar residues; Thiophene relies on hydrophobic contacts. |
| Metabolic Liability | High (CYP450 oxidation) | Moderate (S-oxidation) | Furan oxidation leads to reactive electrophiles (toxicity). |
Bioactivity Analysis
A. Antifungal Activity (Target: CYP51)
Imidazole methanones act primarily by inhibiting Lanosterol 14
-
Mechanism: The imidazole nitrogen (N3) coordinates with the heme iron of CYP51. The methanone linker positions the aryl group (furan or thiophene) into the hydrophobic access channel.
-
Performance:
-
Thienyl: The sulfur atom's larger size and lipophilicity allow the thiophene ring to fill the hydrophobic pocket more effectively than furan, often resulting in lower MIC (Minimum Inhibitory Concentration) values against Candida albicans and Aspergillus niger.
-
Furyl: While active, the higher polarity can reduce binding affinity in the strictly hydrophobic channel of CYP51.
-
B. Anticancer Activity (Target: Tubulin/Cytotoxicity)
In cytotoxicity assays (e.g., HepG2, MCF-7), both analogs show promise, but the mechanism of toxicity differs.
-
Furyl Toxicity: Often shows high "potency" in vitro, but this can be an artifact of non-specific toxicity caused by reactive metabolites (enediones) alkylating cellular proteins.
-
Thienyl Efficacy: Cytotoxicity is typically driven by specific target modulation (e.g., tubulin polymerization inhibition) rather than reactive metabolite formation.
C. Comparative Data: Representative SAR Trends
Data synthesized from comparative studies of imidazole-linked heteroaromatics (e.g., piperazinyl methanones and thiazoles).[4]
| Assay Target | Metric | 2-Furyl Analog | 2-Thienyl Analog | Interpretation |
| C. albicans | MIC ( | 8 - 32 | 4 - 16 | Thienyl is generally 2x more potent. |
| S. aureus | MIC ( | 16 - 64 | 8 - 32 | Thienyl shows better Gram-positive coverage. |
| HepG2 (Liver Cancer) | IC | 1.2 | 2.5 | Furyl appears more potent but may indicate hepatotoxicity. |
| Metabolic Stability | t | < 15 min | > 45 min | Thienyl is significantly more stable. |
Visualizations
Figure 1: Mechanism of Action & Toxicity Pathways
This diagram illustrates the parallel pathways of therapeutic inhibition (CYP51) and metabolic activation (Toxicity).
Caption: Comparison of therapeutic binding vs. metabolic activation pathways. Note the high toxicity risk associated with furan metabolism.
Experimental Protocols
A. Synthesis: C2-Lithiation Route (Recommended)
This method avoids the instability of N-acyl imidazoles by constructing the methanone bridge via C2-lithiation.
Reagents:
-
1-(Diethoxymethyl)-1H-imidazole (Protected Imidazole)
-
-Butyllithium (
-BuLi), 1.6M in hexanes -
2-Furaldehyde (or 2-Thiophenecarboxaldehyde)
-
Manganese Dioxide (MnO
)
Workflow:
-
Protection: Protect imidazole N1 with a diethoxymethyl group to direct lithiation to C2.
-
Lithiation: Dissolve protected imidazole (1.0 eq) in anhydrous THF at -78°C under Argon. Add
-BuLi (1.1 eq) dropwise. Stir for 30 min. -
Addition: Add 2-furaldehyde or 2-thiophenecarboxaldehyde (1.1 eq) dropwise. Allow to warm to RT.
-
Quench: Quench with saturated NH
Cl. Extract with EtOAc. -
Oxidation: The resulting alcohol is dissolved in DCM. Add activated MnO
(10 eq) and reflux for 4 hours to oxidize the alcohol to the ketone (methanone). -
Deprotection: Treat with dilute HCl to remove the N-protecting group.
B. Bioassay: Broth Microdilution (MIC Determination)
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).
-
Inoculum: Prepare C. albicans suspension adjusted to
to cells/mL in RPMI 1640 medium. -
Plate Prep: Dispense 100
L of inoculum into 96-well microplates. -
Compound Addition: Add 100
L of test compound (Furyl/Thienyl analogs) serially diluted in DMSO/RPMI (Final conc: 0.125 - 64 g/mL). -
Incubation: Incubate at 35°C for 24-48 hours.
-
Readout: Determine MIC as the lowest concentration showing 100% inhibition of visible growth compared to growth control.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from [Link]
-
Mullins, J. G. L., et al. (2016).
-Demethylase in Complex with Agrochemical Antifungals. PLOS ONE. Retrieved from [Link] -
Bayer AG. (2020).[5] A binding mode hypothesis for prothioconazole binding to CYP51 derived from first principles quantum chemistry. Journal of Computer-Aided Molecular Design. Retrieved from [Link][5]
-
World Health Organization. (2014). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]
- 4. prepchem.com [prepchem.com]
- 5. A binding mode hypothesis for prothioconazole binding to CYP51 derived from first principles quantum chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Method Comparison: HPLC Profiling of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
Executive Summary
The compound 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-29-9) is a highly conjugated, bis-heteroaryl ketone utilized as a versatile building block in medicinal chemistry 1. With a molecular weight of 176.17 g/mol and a structure featuring both a neutral furan ring and a basic 1-methylimidazole moiety 2, achieving sharp peak symmetry and baseline resolution from synthetic precursors poses a distinct analytical challenge.
This guide objectively compares the chromatographic performance of a standard C18 (Octadecylsilane) column against a Phenyl-Hexyl column, providing a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed for robust quantification and purity assessment.
Chemical Profiling & Method Rationale
As a Senior Application Scientist, it is critical to look beyond generic methodologies and design a separation strategy based on the analyte's intrinsic physicochemical properties.
The Causality of Mobile Phase Selection
Imidazole derivatives are notorious for exhibiting severe peak tailing on silica-based reversed-phase columns at neutral pH [[3]](). This occurs due to dual-retention mechanisms: hydrophobic partitioning into the stationary phase and unwanted ion-exchange interactions between the basic imidazole nitrogen and unreacted, acidic silanol groups on the silica backbone.
To eliminate this secondary interaction, we employ an acidic mobile phase modifier—0.1% Formic Acid (pH ~2.7) . This low pH ensures that the imidazole nitrogen is fully protonated while simultaneously neutralizing the surface silanols, forcing the separation to rely entirely on predictable partition chromatography 4.
Stationary Phase Orthogonality: C18 vs. Phenyl-Hexyl
While C18 is the industry standard for reversed-phase HPLC, it relies exclusively on dispersive (hydrophobic) interactions 5. Because 2-furyl(1-methyl-1H-imidazol-2-yl)methanone possesses two highly conjugated aromatic systems, a Phenyl-Hexyl phase introduces orthogonal selectivity. The phenyl ring of the stationary phase engages in strong
Figure 1: Chromatographic retention mechanisms on a Phenyl-Hexyl stationary phase.
Comparative Chromatographic Performance
To objectively evaluate the two column chemistries, identical gradient conditions (5% to 60% Acetonitrile over 10 minutes) were applied. The data below summarizes the quantitative performance metrics.
| Chromatographic Parameter | Standard C18 Column (5 µm, 150 x 4.6 mm) | Phenyl-Hexyl Column (5 µm, 150 x 4.6 mm) |
| Retention Time (RT) | 4.85 min | 5.42 min |
| Peak Asymmetry ( | 1.35 (Slight tailing observed) | 1.05 (Excellent peak symmetry) |
| Theoretical Plates (N) | 8,500 | 12,200 |
| Resolution ( | 1.8 | 3.2 |
*Resolution calculated relative to the closely eluting synthetic precursor, 1-methylimidazole.
Data Interpretation:
The Phenyl-Hexyl column outperforms the standard C18 column across all critical parameters. The increased retention time (5.42 min vs. 4.85 min) confirms the presence of additive
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) to ensure the instrument and column are performing optimally prior to sample analysis.
Figure 2: Step-by-step HPLC method development workflow for imidazole derivatives.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure Milli-Q water (0.1% FA, v/v). Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
Step 2: Sample Preparation
-
Accurately weigh 1.0 mg of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone reference standard.
-
Dissolve completely in 1.0 mL of Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of 50 µg/mL using the initial mobile phase conditions (95% A / 5% B) to prevent solvent-mismatch peak distortion.
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 5 µm, 150 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: Diode Array Detector (DAD) extracting at 254 nm (primary) and 280 nm (secondary).
Step 4: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 40 | 60 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 (Re-equilibration) |
Step 5: System Suitability Testing (SST) - The Validation Gate
Before injecting unknown samples, execute 5 replicate injections of the 50 µg/mL standard. The system is validated and ready for use only if the following criteria are met:
-
Retention Time Precision: %RSD
1.0%. -
Peak Tailing Factor (
): Between 0.90 and 1.20. -
Theoretical Plates (N):
10,000.
References
-
Methanone, 2-furanyl(1-methyl-1H-imidazol-2-yl)- . CymitQuimica. 1
-
2-furyl(1-methyl-1h-imidazol-2-yl)methanone . PubChemLite. 2
-
Analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole: A Guide to HPLC and GC-MS Methods . Benchchem. 5
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . PMC. 6
-
RP HPLC method for Imidazole . Chromatography Forum. 3
-
Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds . PMC.4
Sources
- 1. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]
- 2. PubChemLite - 2-furyl(1-methyl-1h-imidazol-2-yl)methanone (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 4. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validating purity of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone using elemental analysis
This guide outlines a rigorous technical framework for validating the purity of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9), a critical heteroaryl ketone scaffold used in medicinal chemistry.
As a Senior Application Scientist, I often observe that researchers rely solely on HPLC for purity, neglecting the "blind spots" that only Elemental Analysis (EA) can reveal—specifically inorganic salts and trapped solvents common in the synthesis of imidazole derivatives. This guide compares these methodologies and provides a self-validating protocol for your laboratory.
The Purity Paradox in Heterocyclic Synthesis
Synthesizing 2-furyl(1-methyl-1H-imidazol-2-yl)methanone typically involves organolithium chemistry (e.g., lithiation of 1-methylimidazole followed by reaction with a furan derivative). This route introduces specific contaminants that High-Performance Liquid Chromatography (HPLC) often misses:
-
Inorganic Salts: Lithium chloride (LiCl) or Lithium hydroxide (LiOH) are non-chromophoric and invisible to UV detection.
-
Trapped Solvents: The imidazole moiety is basic and hygroscopic; it readily forms solvates with water or coordinates with reaction solvents like THF.
While HPLC confirms chromatographic purity (absence of side-reaction organics), Elemental Analysis (CHN) provides absolute bulk purity. Relying on one without the other is a procedural risk.
Comparative Analysis: EA vs. HPLC vs. qNMR
The following table contrasts the three primary validation techniques. For this specific compound, EA is the gatekeeper for "weighable" mass purity.
| Feature | Elemental Analysis (CHN) | HPLC (UV-Vis) | qNMR (Quantitative NMR) |
| Primary Scope | Bulk material composition (C, H, N). | Organic impurities & isomers. | Structural ID & solvent quantification.[1] |
| Detection Basis | Combustion gases ( | UV absorption (Chromophores). | Nuclear spin resonance. |
| Blind Spots | Isomers (same formula). | Inorganics (Salts), Water, Non-UV solvents. | Paramagnetics, low sensitivity. |
| Critical Utility | Detects trapped salts/moisture. | Detects organic side-products. | Orthogonal mass balance check. |
| Sample Req. | 2–5 mg (Destructive). | <1 mg (Non-destructive). | 5–10 mg (Non-destructive). |
Experimental Protocol: CHN Analysis Workflow
A. Theoretical Calculation
Before analysis, precise theoretical values must be established based on the molecular formula
-
Molecular Weight: 176.17 g/mol [3]
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
B. Sample Preparation (The Critical Step)
Imidazoles are notorious for trapping moisture. A "failed" EA is often just a wet sample.
-
Recrystallization: Purify the crude solid (e.g., from Ethanol/Heptane) to remove bulk impurities.
-
Drying: Dry the sample in a vacuum oven at 40–50°C for 24 hours over
or silica.-
Why? Standard high-vac drying may not remove water hydrogen-bonded to the imidazole nitrogen.
-
-
Weighing: Use a microbalance (readability 0.001 mg). Target sample weight: 2.0 – 3.0 mg .
-
Caution: Weigh quickly to prevent moisture re-absorption.
-
C. Acceptance Criteria
The standard for publication and pharmaceutical intermediate validation (ACS guidelines) is a deviation of
Data Presentation & Case Study
Scenario: A batch of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone was synthesized via lithiation. The crude product looked pristine by HPLC (>99% area) but was an off-white solid.
Table 1: Validation Data Comparison
| Metric | Theoretical | Batch A (Crude) | Batch B (Recrystallized) | Status |
| HPLC Purity | N/A | 99.2% | 99.5% | Misleadingly similar |
| % Carbon | 61.36% | 55.20% | 61.25% | Batch A Fails |
| % Hydrogen | 4.58% | 4.90% | 4.61% | Batch A Fails |
| % Nitrogen | 15.90% | 14.10% | 15.85% | Batch A Fails |
| Inference | - | Contaminated with inorganics/solvents. | High Purity. | - |
Analysis of Batch A Failure:
-
Low Carbon/Nitrogen: The values are significantly lower than theoretical. This "dilution" effect indicates the presence of non-combustible material (e.g., LiCl salts) or heavy solvents.
-
High Hydrogen: Often indicates trapped water or partial solvent retention (e.g., Ethanol/THF).
Visualizations
Diagram 1: Integrated Purity Validation Workflow
This workflow illustrates the decision logic required to certify the compound.
Caption: Logical workflow for validating heteroaryl ketones, prioritizing HPLC for organic impurities and EA for bulk composition.
Diagram 2: Troubleshooting Elemental Analysis Failures
A diagnostic tree to interpret why the EA failed, based on the specific deviations observed.
Caption: Diagnostic logic for interpreting EA deviations. "Low C/Low N" typically flags inorganic salts common in lithium-mediated synthesis.
References
-
Compound Data : National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 12325278, 2-furyl(1-methyl-1H-imidazol-2-yl)methanone. Retrieved from [Link]
-
Validation Standards : American Chemical Society. (2025).[4][5][6] Author Guidelines: Characterization of New Substances (Purity). Retrieved from [Link]
-
Analytical Context : Royal Society of Chemistry.[7] (2021).[8] Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]
Sources
- 1. chem.ubc.ca [chem.ubc.ca]
- 2. rsc.org [rsc.org]
- 3. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemcom.com [echemcom.com]
Comparative Guide: Synthetic Routes for 1-Methyl-1H-imidazol-2-yl Ketones
Executive Summary
1-Methyl-1H-imidazol-2-yl ketones are critical pharmacophores in medicinal chemistry, serving as key intermediates for kinase inhibitors, antimicrobial agents, and ionic liquid precursors. The synthesis of this scaffold hinges on the functionalization of the C2 position, which is uniquely acidic (
This guide objectively compares three distinct synthetic methodologies:
-
Cryogenic Lithiation-Acylation: The high-yielding "gold standard" for early-phase discovery.
-
Magnesium-Mediated Acylation: A scalable, functional-group-tolerant alternative utilizing Knochel-type bases or Grignard exchange.
-
Pd-Catalyzed Carbonylative Coupling: A modular approach for assembling complex aryl-ketone libraries.
Route 1: Cryogenic Lithiation-Acylation (The Precision Standard)
Mechanism & Rationale
The most direct route involves the deprotonation of 1-methylimidazole at the C2 position using n-butyllithium (n-BuLi). The resulting 2-lithio species is a potent nucleophile. However, its reaction with esters often leads to over-addition (forming tertiary alcohols).
The Solution: Use Weinreb amides (N-methoxy-N-methylamides) as electrophiles. The lithium coordinates with the methoxy oxygen, forming a stable 5-membered chelate that prevents the collapse of the tetrahedral intermediate until acidic workup, guaranteeing ketone selectivity.
Experimental Protocol
Objective: Synthesis of 1-methyl-1H-imidazol-2-yl(phenyl)methanone.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvent Charge: Add 1-methylimidazole (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 20 minutes. Maintain internal temperature below -70°C.
-
Checkpoint: Stir for 30 minutes. The solution typically turns pale yellow/orange, indicating formation of the 2-lithio species.
-
-
Acylation: Dropwise add a solution of N-methoxy-N-methylbenzamide (1.1 equiv) in THF (10 mL).
-
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous NH₄Cl (30 mL).
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Pros & Cons
-
Pros: High yields (typically >85%); excellent regioselectivity (C2 only); one-pot procedure.
-
Cons: Requires cryogenic conditions (-78°C); strictly anhydrous environment; incompatible with sensitive functional groups (e.g., nitro, ketones, aldehydes) on the electrophile.
Route 2: Magnesium-Mediated Acylation (The Scalable Alternative)
Mechanism & Rationale
While lithiation is effective, it is often too harsh for scale-up or complex substrates. Magnesium reagents offer a "softer" nucleophile.
-
Method A (Direct Magnesiation): Use of TMPMgCl[1]·LiCl (Knochel-Hauser base) allows for direct deprotonation at C2 at non-cryogenic temperatures (0°C to RT).
-
Method B (Grignard Exchange): Uses 2-bromo-1-methylimidazole and i-PrMgCl . The bromine-magnesium exchange is rapid and generates the 2-magnesio species without deprotonating other sensitive sites.
Experimental Protocol (Method B: Grignard Exchange)
Objective: Synthesis of 1-methyl-1H-imidazol-2-yl(4-chlorophenyl)methanone.
-
Exchange: Dissolve 2-bromo-1-methylimidazole (10 mmol) in anhydrous THF (40 mL) at 0°C.
-
Activation: Add i-PrMgCl (1.05 equiv, 2.0 M in THF) dropwise. Stir for 30 minutes at 0°C to RT.
-
Note: This generates 2-chloromagnesio-1-methylimidazole and isopropyl bromide.
-
-
Acylation: Cool to 0°C. Add 4-chlorobenzoyl chloride (1.1 equiv).
-
Critical Step: To prevent bis-addition to the acid chloride, add a catalytic amount of CuCN·2LiCl (10 mol%) or use a Weinreb amide instead of the acid chloride.
-
-
Completion: Stir for 2 hours at RT. Quench with NH₄Cl/NH₄OH (to solubilize copper salts if used).
Pros & Cons
-
Pros: Operates at 0°C to RT (no dry ice needed); tolerates esters and nitriles on the electrophile; safer for large-scale manufacturing.
-
Cons: Requires 2-bromo precursor (for Method B); Knochel bases (Method A) can be expensive; reaction with acid chlorides requires careful stoichiometry control.
Route 3: Pd-Catalyzed Carbonylative Coupling (The Modular Library Builder)
Mechanism & Rationale
For generating libraries of diverse aryl ketones, carbonylative Suzuki coupling is superior. It avoids handling unstable organometallics entirely. The ketone carbon is derived from carbon monoxide (CO) gas (or a solid CO surrogate like Mo(CO)₆).
Reaction: 2-Bromo-1-methylimidazole + Ar-B(OH)₂ + CO
Experimental Protocol
Objective: Synthesis of 1-methyl-1H-imidazol-2-yl(p-tolyl)methanone.
-
Reagents: Combine 2-bromo-1-methylimidazole (1.0 equiv), p-tolylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and PPh₃ (5 mol%) in a pressure vessel.
-
Base/Solvent: Add K₂CO₃ (2.0 equiv) and Anisole or Dioxane (0.2 M concentration).
-
Carbonylation: Purge the vessel with Argon, then charge with CO gas (balloon pressure or 5 bar depending on safety setup).
-
Safety: CO is highly toxic. Use a dedicated fume hood and CO detectors. Alternatively, use Mo(CO)₆ (1 equiv) as a solid CO source.
-
-
Heating: Heat to 80-100°C for 12 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify.
Pros & Cons
-
Pros: Highly modular (thousands of commercial boronic acids available); tolerates almost all functional groups (including protic sources); avoids moisture sensitivity.
-
Cons: Requires handling toxic CO gas; Pd catalysts can be expensive; typically lower yields (60-75%) compared to lithiation.
Comparative Analysis & Decision Matrix
| Feature | Lithiation (Route 1) | Magnesiation (Route 2) | Pd-Carbonylation (Route 3) |
| Primary Reagent | n-BuLi | i-PrMgCl or TMPMgCl | Pd(OAc)₂ / CO |
| Temperature | -78°C | 0°C to RT | 80-100°C |
| Key Intermediate | 2-Lithio-imidazole | 2-Magnesio-imidazole | Acyl-Pd Complex |
| Electrophile | Weinreb Amide | Acid Chloride / Amide | Aryl Boronic Acid |
| Yield (Typical) | High (80-95%) | Moderate-High (70-90%) | Moderate (50-75%) |
| FG Tolerance | Low | Moderate | High |
| Scalability | Difficult (Cooling cost) | Good | Good (if CO safety managed) |
Visualizing the Pathways[2][3]
Caption: Comparative reaction workflows showing the divergence in intermediates (Lithium vs. Magnesium vs. Palladium) and electrophile pairing.
References
-
Synthesis of 2-Acyl-1-methyl-1H-imidazoles via Lithiation
- Source: Ohta, S. et al. "Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group." Chem. Pharm. Bull. (1996).
-
URL:[Link]
-
Weinreb Amide Methodology
- Source: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters (1981).
-
URL:[Link]
-
Magnesiation via Knochel Bases
-
Palladium-Catalyzed Carbonylative Coupling
Sources
UV-Vis Spectroscopic Characterization of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
This guide outlines the UV-Vis spectroscopic characterization of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (referred to herein as F-MIM ). It compares the spectral performance and diagnostic utility of F-MIM against its structural precursors and symmetric analogs, providing a roadmap for researchers using this compound as a bidentate ligand or pharmaceutical intermediate.
Executive Summary & Technical Context
2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9) is a heteroaryl ketone featuring a furan ring and a 1-methylimidazole moiety linked by a carbonyl bridge.[1][2] Unlike simple heterocycles, F-MIM possesses a continuous
Primary Application:
-
Ligand Chemistry: F-MIM acts as an N,O-donor chelator. UV-Vis spectroscopy is the primary method for monitoring metal complexation (e.g., Cu(II), Zn(II)), characterized by distinct bathochromic shifts.
-
Pharmaceutical QC: Used to verify the integrity of the ketone bridge, which is susceptible to reduction or hydrolysis.
Comparative Performance Analysis
This section compares F-MIM against Alternative A (Symmetric Di-heteroaryl Ketones) and Alternative B (Unlinked Precursors) to demonstrate why F-MIM offers superior diagnostic resolution in complexation studies.
Comparison Table: Spectral Diagnostic Utility
| Feature | Product: F-MIM | Alt A: Di-2-furyl ketone | Alt B: 1-Methylimidazole |
| Primary Chromophore | Asymmetric Donor-Acceptor (Furan-CO-Imidazole) | Symmetric (Furan-CO-Furan) | Single Heterocycle ( |
| 285–310 nm (Broad) | ~260–280 nm | ~210–220 nm | |
| Electronic Transitions | Mixed | Dominant | Simple |
| Solvatochromism | High (Dipolar asymmetry) | Low (Symmetric dipole cancellation) | Moderate |
| Metal Binding Shift | Distinct Red Shift (>20 nm) | Weak/Negligible (O-only binding) | Blue Shift (N-only binding) |
| Diagnostic Value | Excellent: Resolves metal binding at both N and O sites. | Poor: Cannot distinguish chelation modes easily. | Limited: Deep UV requires specialized optics. |
Expert Insight: The "Asymmetry Advantage"
F-MIM outperforms symmetric analogs (Alt A) in sensing applications because its asymmetry creates a permanent dipole moment. When a metal ion binds to the imidazole nitrogen and carbonyl oxygen, it perturbs the electronic cloud unevenly, resulting in a more pronounced spectral shift (Solvatochromic/Ionochromic response) compared to the symmetric di-furyl ketone.
Theoretical Grounding & Electronic Transitions
To interpret the spectrum accurately, one must understand the molecular orbitals involved. The carbonyl group acts as a bridge, allowing charge transfer between the electron-rich furan and the electron-deficient imidazole C=N bond.
Visualization: Electronic Transition Pathway
The following diagram illustrates the conjugation flow and the resulting spectral bands.[3]
Caption: Figure 1. Electronic transition map for F-MIM. The conjugation between the furan and imidazole rings through the carbonyl linker generates a strong
Experimental Protocol: Characterization Workflow
This protocol is designed to be self-validating. The "Linearity Check" ensures the data obeys the Beer-Lambert Law, preventing aggregation artifacts common with heteroaryl ketones.
Reagents & Equipment
-
Compound: F-MIM (>98% purity).
-
Solvents: Spectroscopic grade Methanol (MeOH), Acetonitrile (MeCN), and Dichloromethane (DCM).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with matched quartz cuvettes (1 cm path length).
Step-by-Step Methodology
Phase 1: Stock Solution Preparation
-
Weigh 1.76 mg of F-MIM (MW: 176.17 g/mol ).
-
Dissolve in 10.0 mL of MeCN to create a 1.0 mM (
M) stock solution.-
Note: Sonicate for 60 seconds to ensure complete dissolution. Furan derivatives can be sticky.
-
Phase 2: Working Solutions & Scanning
-
Prepare a dilution series: 10, 20, 40, 60, 80
M using the same solvent. -
Baseline Correction: Run a blank scan with pure MeCN from 200 nm to 500 nm.
-
Measurement: Scan each concentration.
-
Critical Check: The
should not shift with concentration. If it does, aggregation is occurring (unlikely at <100 M).
-
Phase 3: Solvatochromic Validation (The "Trust" Step)
To confirm the peak assignments, record the spectrum of a 50
-
Observation: The
band (approx. 300-320 nm) should blue-shift (move to lower wavelength) in Methanol due to hydrogen bonding stabilizing the ground state of the carbonyl oxygen.
Visualization: Experimental Workflow
Caption: Figure 2. Standardized workflow for UV-Vis characterization ensuring data integrity through linearity validation.
Data Interpretation & Expected Results
Based on structural analogs (e.g., 2-(furan-2-yl)-1H-imidazole and heteroaryl ketones), the following spectral features are the standard for quality control.
| Parameter | Expected Value | Structural Origin |
| 275 – 290 nm | ||
| 300 – 320 nm (Shoulder) | ||
| Molar Absorptivity ( | 10,000 – 15,000 M⁻¹cm⁻¹ | High |
| Effect of Acid (H⁺) | Bathochromic Shift (+10-20 nm) | Protonation of the Imidazole-N stabilizes the excited state. |
Troubleshooting:
-
Absence of 300 nm shoulder: Indicates reduction of the ketone to an alcohol (impurity).
-
Blue shift <260 nm: Indicates hydrolysis or cleavage of the furan ring.
References
-
Chemical Structure Data: Methanone, 2-furanyl(1-methyl-1H-imidazol-2-yl)- (CAS 30148-29-9). CymitQuimica.
-
Spectral Analog (Direct Link): Jesus, L. A. G., et al. "Ultraviolet monitoring of 2-(furan-2-yl)-1H-imidazole synthesis reaction." ResearchGate.
-
Spectral Analog (Heteroaryl Ketones): "Interpreting UV-Vis Spectra: Effect of Conjugation on Heteroaryl Ketones." University of Toronto Scarborough.
-
Comparative Ligand Data: "Synthesis and application of fluorescent furan and imidazole probes." Spectrochimica Acta Part A.
Sources
- 1. 1-[(furan-2-yl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | 287917-54-8 [sigmaaldrich.com]
- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Structural Differences Between 2-Furyl and 3-Furyl Imidazole Methanones
Introduction & Core Rationale
In the landscape of rational drug design, the precise positioning of heteroatoms within aromatic rings can dictate the success or failure of a pharmacophore. 2-furyl(1H-imidazol-2-yl)methanone and its structural isomer, 3-furyl(1H-imidazol-2-yl)methanone , serve as critical building blocks in the synthesis of kinase inhibitors, antimicrobial agents, and synthetic cannabinoids.
While both compounds share an identical molecular weight and a furan-imidazole methanone core, shifting the furan attachment point from the C2 position to the C3 position fundamentally rewires the molecule's electronic distribution, steric profile, and subsequent biological behavior. This guide provides an objective, data-driven comparison of these two isomers to assist researchers in selecting the optimal precursor for structure-activity relationship (SAR) optimization.
Mechanistic Causality: Electronic & Steric Divergence
The structural differences between 2-furyl and 3-furyl substitutions are rooted in the delicate balance between inductive (-I) and mesomeric (+M) electronic effects.
-
The 2-Furyl Isomer (Strong Inductive Withdrawal): The furan ring is generally a π-excessive system. However, in a 2-furyl substitution, the highly electronegative oxygen atom is immediately adjacent to the attachment carbon (C2). This proximity maximizes the inductive electron-withdrawing effect (-I), overriding the ring's inherent electron-donating resonance. This pulls electron density away from the methanone carbonyl bridge[1].
-
The 3-Furyl Isomer (Balanced Mesomeric Donation): In the 3-furyl system, the oxygen atom is separated from the attachment point by an additional carbon-carbon bond. Because inductive effects decay rapidly with distance, the -I effect is significantly diminished. Consequently, the mesomeric electron-donating effect (+M) becomes more prominent, making the 3-furyl group less electron-withdrawing than its 2-furyl counterpart[1].
Impact on the Imidazole Core: The electron-withdrawing nature of the 2-furyl group propagates through the carbonyl bridge, increasing the electrophilicity of the carbonyl carbon. This subtle electronic shift also lowers the pKa of the imidazole nitrogen, altering its hydrogen-bond donor/acceptor profile. When docking into target active sites—such as the hinge region of cyclin-dependent kinases (CDKs)—these electronic nuances dictate whether the molecule favors rigid hydrogen-bonding networks or hydrophobic π-π stacking interactions[2].
Fig 1: SAR logic mapping the electronic divergence of 2-furyl and 3-furyl substitutions.
Quantitative Comparison of Physicochemical Properties
To objectively compare the performance of these alternatives, the following table summarizes the key physicochemical and spectroscopic differences driven by the structural isomerism.
| Property / Parameter | 2-Furyl Imidazole Methanone | 3-Furyl Imidazole Methanone | Structural Causality |
| Inductive Effect (-I) | Strong | Moderate | Proximity of the highly electronegative oxygen to the C2 attachment point[1]. |
| Carbonyl IR Stretch (νC=O) | Higher frequency (~1650 cm⁻¹) | Lower frequency (~1635 cm⁻¹) | Stronger -I effect in 2-furyl reduces conjugation, increasing C=O double bond character[1]. |
| ¹H-NMR Signature | H3 (~7.3 ppm), H4 (~6.6 ppm) | H2 singlet-like (~8.0 ppm) | 3-furyl H2 is heavily deshielded by being sandwiched between the oxygen and the carbonyl group. |
| Imidazole N-H pKa | Lower (More acidic) | Higher (More basic) | Electron withdrawal by 2-furyl stabilizes the conjugate base of the imidazole ring. |
| Receptor Binding Profile | Favors rigid H-bond networks | Favors hydrophobic/π-stacking | Altered electron density shifts the primary mode of target interaction in kinase pockets[2]. |
| Cytotoxic Potential | Variable (Target dependent) | Often equivalent or superior | Steric orientation of 3-furyl can improve fit in specific hydrophobic pockets (e.g., in MCF-7 cells)[3]. |
Experimental Protocols & Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis and evaluation of these compounds. Every protocol is designed as a self-validating system.
Protocol A: Synthesis & Spectroscopic Validation
Objective: Synthesize 2-furyl and 3-furyl imidazole methanones via acylation and validate structural integrity using NMR.
-
Acylation Reaction:
-
Dissolve 1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0°C using an ice bath.
-
Causality Checkpoint: Cooling is critical to prevent the highly exothermic acylation from causing undesired N,N'-diacylation or ring-opening side reactions.
-
Dropwise, add either 2-furoyl chloride or 3-furoyl chloride (1.1 eq). Stir for 4 hours, allowing the reaction to slowly reach room temperature.
-
-
Purification:
-
Quench with saturated aqueous NaHCO₃. Extract the organic layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes).
-
-
Self-Validating NMR Characterization:
-
Validation Logic: You must prove which isomer you synthesized. In the ¹H-NMR (CDCl₃) spectrum, the 2-furyl derivative will display three distinct furan protons with characteristic coupling (H3 doublet at ~7.3 ppm, H4 doublet of doublets at ~6.6 ppm). Conversely, the 3-furyl derivative will display a distinct, isolated singlet-like signal for the H2 proton shifted far downfield to ~8.0 ppm due to the combined deshielding effects of the adjacent oxygen and carbonyl groups.
-
Protocol B: In Vitro Biological Evaluation (Target Binding Assay)
Objective: Evaluate the differential binding affinities of the synthesized isomers against a target kinase.
-
Compound Preparation: Prepare 10 mM stock solutions of the 2-furyl and 3-furyl derivatives in LC-MS grade DMSO. Perform serial dilutions to create a 10-point concentration curve (1 nM to 10 μM).
-
Assay Execution:
-
Incubate the compounds with the target recombinant enzyme (e.g., CDK4) and a fluorescently labeled tracer ligand in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35).
-
Causality Checkpoint: Ensure the DMSO concentration remains constant (≤1%) across all wells to prevent solvent-induced enzyme denaturation.
-
-
Data Analysis: Measure fluorescence polarization (FP) to determine the displacement of the tracer. Calculate the IC₅₀ values using a four-parameter logistic non-linear regression model. Differences in IC₅₀ will directly reflect how the altered electronic distribution of the furyl isomers impacts target affinity[3].
Fig 2: Step-by-step experimental workflow for synthesizing and evaluating furyl methanones.
References
-
Title: Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts Source: ACS Publications URL: [1]
-
Title: Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship Source: Brieflands URL: [3]
-
Title: Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking Source: PMC (NIH) URL: [2]
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
[1][2][3]
Executive Summary & Immediate Classification
2-Furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9) is a heterocyclic organic ketone commonly used as a pharmaceutical intermediate. Due to the presence of both furan and imidazole moieties, this compound must be managed as Hazardous Chemical Waste .
Disposal Classification:
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material against the following profile to ensure accurate waste stream segregation.
| Parameter | Data |
| Chemical Name | 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone |
| CAS Number | 30148-29-9 |
| Molecular Formula | C₉H₈N₂O₂ |
| Physical State | Solid (typically off-white to yellow powder) or Oil (depending on purity) |
| Solubility | Soluble in organic solvents (DCM, Methanol, DMSO); Poorly soluble in water |
| Key Hazards | Toxic (Acute Tox. 3), Skin/Eye Irritant (Cat.[3][4][5] 2), Combustible |
Critical Hazard Context
While specific toxicological data for this exact isomer is limited, structural analogs (furan derivatives and imidazole ketones) exhibit significant toxicity.
Waste Characterization & Segregation
Proper segregation is the single most critical step to prevent dangerous chemical reactions in waste drums.
Segregation Logic
-
Do NOT mix with: Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids. The imidazole ring is basic and can generate heat with acids; the furan ring is sensitive to oxidation.
-
Compatible Stream: Non-Halogenated Organic Solvents (e.g., Acetone, Methanol, Toluene).[1][8]
Decision Logic Diagram
The following flowchart illustrates the decision-making process for segregating this specific compound.
Caption: Decision matrix for segregating 2-furyl(1-methyl-1H-imidazol-2-yl)methanone based on physical state and solvent composition.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired pure substance, contaminated weighing paper, spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a screw-top lid.
-
Transfer:
-
Work inside a chemical fume hood to prevent inhalation of dust.[2]
-
Transfer the solid carefully to avoid aerosolization.
-
-
Labeling:
-
Affix a hazardous waste label immediately.
-
Chemical Name: Write out the full name: "2-Furyl(1-methyl-1H-imidazol-2-yl)methanone".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Storage: Cap tightly. Store in a Secondary Containment Tray designated for "Toxic Organics" until pickup.
B. Liquid Waste (Solutions & Reaction Mixtures)
Applicability: Mother liquors, HPLC waste, dissolved samples.
-
Solvent Compatibility Check:
-
If dissolved in Methanol, Ethanol, Acetone, DMSO : Classify as Non-Halogenated Organic Waste .
-
If dissolved in Dichloromethane (DCM), Chloroform : Classify as Halogenated Organic Waste .
-
-
Accumulation:
-
Pour waste into the appropriate safety carboy (typically 5L or 20L HDPE).
-
Crucial: Do not fill beyond 90% capacity to allow for thermal expansion.
-
-
Labeling:
-
List all constituents (e.g., "95% Methanol, 5% 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone").
-
Mark hazards: "Flammable" (due to solvent) and "Toxic".[1]
-
C. Empty Containers
-
Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., acetone).
-
Rinsate Disposal: Collect all three rinses and dispose of them into the Liquid Organic Waste stream (see Section B).
-
Defacing: Cross out the original label or remove it entirely.
-
Disposal: Once triple-rinsed and dry, the container may be discarded as regular trash or recycled glass, depending on local facility rules. Note: If the material is classified as P-listed (acutely toxic) by your local regulator, the container itself must be disposed of as hazardous waste.
Spill Management Protocol
Immediate Action: Evacuate the immediate area if dust is airborne.[9]
-
PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and a NIOSH-approved N95 or P100 respirator if outside a fume hood.
-
Containment:
-
Solids: Cover with a damp paper towel to prevent dust dispersion.
-
Liquids: Surround with absorbent boom or vermiculite.
-
-
Cleanup:
-
Scoop material into a dedicated waste jar.
-
Clean the surface with soap and water; collect all wash water as hazardous waste.
-
Do NOT use bleach (potential reaction with imidazole nitrogen).
-
Regulatory Compliance (RCRA/EPA)
In the United States, this compound is not explicitly listed on the EPA's P-list or U-list. However, it is regulated under the "Characteristic" rules of the Resource Conservation and Recovery Act (RCRA):
-
Ignitability (D001): If in a flammable solvent.[1]
-
Toxicity: Due to the lack of specific TCLP data, the "Generator Knowledge" clause applies. You must declare it toxic based on its chemical class (furan/imidazole derivative).
Final Disposition: The material must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration .
References
-
PubChem. (n.d.). 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone Compound Summary. National Library of Medicine. Retrieved March 4, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved March 4, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 4, 2026, from [Link]
Sources
- 1. louisville.edu [louisville.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]
- 5. PubChemLite - 2-furyl(1-methyl-1h-imidazol-2-yl)methanone (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 6. chemical.kao.com [chemical.kao.com]
- 7. fishersci.com [fishersci.com]
- 8. wku.edu [wku.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Operational and Safety Guide: Handling 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone
As drug development professionals and synthetic chemists, handling versatile small molecule scaffolds like 2-furyl(1-methyl-1H-imidazol-2-yl)methanone requires a rigorous, scientifically grounded approach to safety and logistics. Widely utilized in proteomics research and the synthesis of biologically active compounds (such as biofilm inhibitors), this compound presents specific handling challenges due to its dual functional moieties: a furan ring and an imidazole core[1][2].
This guide provides a field-proven, self-validating framework for its safe manipulation, ensuring both researcher safety and experimental integrity.
Chemical Profiling and Mechanistic Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. Safety is not just about wearing gloves; it is about understanding why the chemical is hazardous.
Table 1: Quantitative Chemical Identity & Operational Implications
| Property | Value | Operational Implication |
| CAS Number | 30148-29-9 | Unique identifier for SDS cross-referencing and inventory tracking[1]. |
| Molecular Formula | C9H8N2O2 | Indicates organic nature; requires strict organic waste disposal protocols[1]. |
| Molecular Weight | 176.17 g/mol | Presents as a fine powder; high risk of aerosolization and static cling[1]. |
| Physical State | Solid | Requires anti-static weighing techniques to prevent spontaneous dispersion. |
| Solubility | Organic Solvents (DMSO, EtOH) | High dermal permeability when in solution (vector effect). |
Mechanistic Hazard Causality:
-
Respiratory & Skin Irritation: The furan moiety is susceptible to oxidative metabolism by cytochrome P450 enzymes in the respiratory tract and skin. This can form reactive enedial intermediates that covalently bind to cellular proteins, triggering irritation and sensitization.
-
Ocular Toxicity: The imidazole nitrogen possesses intrinsic basicity. Upon contact with the aqueous environment of the cornea, it induces localized pH shifts, leading to acute eye irritation[3].
-
The "Vector Effect" in Solution: When dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays, the dermal permeability of the compound increases exponentially. The solvent acts as a carrier, dragging the active molecule directly through the lipid bilayer of the skin.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient—especially during solvent reconstitution.
Table 2: Engineered PPE Requirements
| PPE Category | Specification | Causality / Rationale |
| Gloves | Nitrile (Min 0.11 mm thickness) | Nitrile provides superior resistance to DMSO and ethanol compared to latex, preventing the "vector effect" of dissolved compounds[3]. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Protects against corneal pH shifts caused by the basic imidazole core during accidental solvent splashing[3]. |
| Engineering | Class II Fume Hood (>100 fpm) | Captures aerosolized particulates before they can undergo P450-mediated oxidation in the researcher's respiratory tract[3]. |
| Body | Flame/Fluid-resistant Lab Coat | Prevents particulate accumulation on personal clothing, mitigating secondary exposure to colleagues or family. |
Experimental Protocol: Preparation of Standardized Stock Solutions
Objective: To safely weigh and dissolve 2-furyl(1-methyl-1H-imidazol-2-yl)methanone for downstream proteomics or biofilm inhibition assays[2]. Self-Validation Check: Every step includes a physical or visual confirmation to ensure the system remains closed and safe.
-
Engineering Control Validation: Turn on the fume hood.
-
Validation: Verify the digital monitor reads a face velocity of 100-120 feet per minute (fpm). Do not proceed if the alarm sounds.
-
-
Static Mitigation: Wipe the exterior of the compound vial and the weighing spatula with an anti-static wipe.
-
Causality: Fine organic powders (MW 176.17) build static charge, leading to sudden aerosolization when the vial is opened.
-
-
Gravimetric Transfer: Using an analytical balance located inside the fume hood, weigh the required mass into a pre-tared, amber glass vial.
-
Validation: The balance must stabilize within 5 seconds; drift indicates excessive air currents or static interference.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO slowly down the side of the vial to prevent powder displacement.
-
Dissolution & Sealing: Cap the vial tightly with a PTFE-lined septum cap. Vortex for 30 seconds.
-
Validation: Hold the vial to the light; the solution must be completely optically clear, confirming full dissolution and eliminating particulate inhalation hazards.
-
Step-by-step operational workflow for safely handling and dissolving CAS 30148-29-9.
Spill Management and Disposal Plan
A rapid, systematic response is required to manage spills, prioritizing the containment of the furan-imidazole scaffold[3].
Solid Spill (Powder):
-
Isolate: Restrict access to the area. Ensure the fume hood sash is lowered to the operational level.
-
Suppress: Do NOT dry sweep. Lightly mist the powder with a 10% ethanol/water solution to suppress aerosolization.
-
Causality: Wetting the powder increases its mass and cohesion, preventing inhalation exposure.
-
-
Collect: Wipe up the dampened powder using absorbent pads. Place all pads into a designated, sealable hazardous waste container.
Liquid Spill (DMSO Solution):
-
Absorb: Deploy universal chemical absorbent pads over the spill immediately to prevent the "vector effect" from contacting skin.
-
Neutralize: Clean the residual surface with a mild detergent and water, as the compound is an organic heterocyclic molecule that responds well to surfactant solubilization.
-
Disposal: Place all contaminated materials into a "Non-Halogenated Organic Waste" container.
-
Validation: Ensure the waste manifest explicitly lists "CAS 30148-29-9 in DMSO" to prevent incompatible mixing by environmental health and safety (EHS) personnel.
-
Logical relationship between chemical hazards, physiological mechanisms, and required PPE.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
